3-Chlorocathinone hydrochloride
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
2-amino-1-(3-chlorophenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO.ClH/c1-6(11)9(12)7-3-2-4-8(10)5-7;/h2-6H,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIVLNGPBZXFPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 3-Chlorocathinone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorocathinone hydrochloride (3-CC HCl), also known as 2-amino-1-(3-chlorophenyl)propan-1-one (B190177) hydrochloride, is a synthetic cathinone (B1664624) derivative. As a member of the substituted cathinone class, it shares a structural relationship with other psychoactive substances. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for this compound, intended to support research and development activities.
Chemical Structure and Properties
3-Chlorocathinone is structurally analogous to the antidepressant bupropion, with the N-tert-butyl group removed, and is the N-demethylated analog of 3-chloromethcathinone (B1649792) (3-CMC).[1] The hydrochloride salt form enhances the compound's stability and solubility.
Caption: Chemical structure of this compound.
Quantitative Chemical Data
The following table summarizes the key chemical and physical properties of 3-Chlorocathinone and its hydrochloride salt.
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-1-(3-chlorophenyl)propan-1-one hydrochloride | [2] |
| Synonyms | 3-CC HCl, Norclophedrone HCl, 3-Chloro Cathinone Hydrochloride | [2][3] |
| Molecular Formula | C₉H₁₀ClNO • HCl | [2] |
| Molecular Weight | 220.09 g/mol | [2] |
| Appearance | Crystalline solid | [4] |
| Solubility | DMF: 1 mg/mlDMSO: 30 mg/mlEthanol: 1 mg/mlPBS (pH 7.2): 10 mg/ml | [4] |
| UV λmax | 247 nm | [4] |
| CAS Number | 2227990-16-9 | [2] |
Experimental Protocols
General Synthesis of Substituted Cathinones
Step 1: α-Bromination of 3-Chloropropiophenone
The initial step is the α-bromination of 3-chloropropiophenone. This reaction introduces a bromine atom at the carbon adjacent to the carbonyl group, forming the intermediate 2-bromo-1-(3-chlorophenyl)propan-1-one. This reaction is typically carried out in a suitable solvent with a brominating agent.
Step 2: Amination and Hydrochloride Salt Formation
The α-bromoketone intermediate is then reacted with an amine. For the synthesis of 3-Chlorocathinone, this would involve a reaction with ammonia (B1221849) or a protected form of ammonia, followed by deprotection. The resulting free base is often unstable and is typically converted to its hydrochloride salt by treatment with hydrochloric acid to improve stability and facilitate handling.
Caption: Generalized synthesis workflow for 3-Chlorocathinone HCl.
Analytical Characterization
The identification and characterization of cathinone derivatives, including this compound, are typically performed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number of unique carbon atoms and their chemical environments.
Infrared (IR) Spectroscopy:
-
Used to identify the presence of key functional groups, such as the carbonyl (C=O) group, amine (N-H) group, and aromatic C-H and C-C bonds. An ATR-IR spectrum for the free base of 3-Chlorocathinone is available in the PubChem database.[5]
Mass Spectrometry (MS):
-
GC-MS: Gas chromatography coupled with mass spectrometry is a common technique for the separation and identification of volatile compounds. The mass spectrum provides the molecular weight and fragmentation pattern, which is a unique fingerprint of the molecule. A GC-MS entry for 2-amino-1-(3-chlorophenyl)propan-1-one is available in SpectraBase.[5]
Signaling Pathways and Mechanism of Action
3-Chlorocathinone is a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA).[1] Its primary mechanism of action involves interacting with monoamine transporters, leading to the release of these neurotransmitters from presynaptic neurons into the synaptic cleft.
The half-maximal effective concentration (EC₅₀) values for the induction of monoamine release in rat brain synaptosomes are:
-
Dopamine (B1211576) (DA): 64 nM[1]
-
Norepinephrine (B1679862) (NE): 105 nM[1]
-
Serotonin (B10506) (5-HT): 567 nM[1]
These values indicate that 3-Chlorocathinone has a nearly 10-fold preference for inducing the release of dopamine over serotonin and an approximately 1.5-fold preference for dopamine release over norepinephrine release.[1] This profile suggests potent psychostimulant effects mediated primarily through the dopaminergic and noradrenergic systems.
Caption: Mechanism of action of 3-Chlorocathinone as a monoamine releaser.
Conclusion
This compound is a synthetic cathinone with potent monoamine-releasing properties. This guide has summarized its key chemical and structural characteristics based on available data. While a detailed, step-by-step synthesis protocol and comprehensive spectral data are not widely published, the general methodologies for the synthesis and analysis of related cathinones provide a framework for working with this compound. Further research is warranted to fully elucidate its pharmacological and toxicological profile.
References
- 1. swgdrug.org [swgdrug.org]
- 2. 2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride | C9H11Cl2NO | CID 22032178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-1-(3-chlorophenyl)propan-1-one|CAS 119802-69-6 [benchchem.com]
- 4. cdn.who.int [cdn.who.int]
- 5. 2-Amino-1-(3-chlorophenyl)propan-1-one | C9H10ClNO | CID 22031823 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Dual-Action Mechanism of 3-Chlorocathinone Hydrochloride on Monoamine Transporters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorocathinone hydrochloride (3-CMC), a synthetic cathinone (B1664624) derivative, has emerged as a psychoactive substance with a distinct pharmacological profile. Structurally related to methcathinone (B1676376) and other potent central nervous system stimulants, 3-CMC exerts its effects primarily through the modulation of monoamine transporters. This technical guide provides a comprehensive overview of the mechanism of action of 3-CMC on the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). It details the dual nature of its interaction as both a reuptake inhibitor and a substrate-type releaser, presents quantitative data from key in vitro studies, outlines the experimental protocols used to derive this data, and visualizes the underlying molecular pathways and experimental workflows.
Core Mechanism of Action
3-Chlorocathinone, like other synthetic cathinones, directly interacts with the presynaptic monoamine transporters DAT, NET, and SERT.[1][2] These transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin, respectively, from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating neurotransmission.[1] 3-CMC's primary mechanism involves a dual action:
-
Inhibition of Monoamine Reuptake: 3-CMC binds to the monoamine transporters, blocking the reuptake of their respective neurotransmitters. This action leads to an increased concentration and prolonged presence of dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby enhancing monoaminergic signaling.[1][2][3]
-
Substrate-Induced Monoamine Release: Beyond simple blockade, 3-CMC acts as a substrate for these transporters.[2][3] It is transported into the presynaptic neuron, a process which then triggers a reversal of the transporter's normal function, leading to the non-vesicular release of monoamines from the cytoplasm into the synapse. This process is often referred to as "reverse transport" or "efflux".[4] This releasing action is considered to be more effective at elevating synaptic monoamine levels than reuptake inhibition alone.[1]
Studies have indicated that 3-CMC displays a preference for the dopamine and norepinephrine transporters over the serotonin transporter.[2][5]
Quantitative Analysis of 3-CMC Interaction with Monoamine Transporters
The potency of 3-CMC as both an inhibitor of monoamine uptake and a promoter of monoamine release has been quantified in several in vitro studies. The following tables summarize the key quantitative data, typically expressed as the half-maximal inhibitory concentration (IC₅₀) for uptake inhibition and the half-maximal effective concentration (EC₅₀) for induced release.
Table 1: Inhibition of Monoamine Uptake by 3-Chlorocathinone (IC₅₀ Values)
| Transporter | IC₅₀ (nM) | Experimental System | Reference |
| Dopamine Transporter (DAT) | 342 | Rat Brain Synaptosomes | [1] |
| Norepinephrine Transporter (NET) | 290 | Rat Brain Synaptosomes | [1] |
| Serotonin Transporter (SERT) | 1194 | Rat Brain Synaptosomes | [1] |
Table 2: Substrate-Induced Monoamine Release by 3-Chlorocathinone (EC₅₀ Values)
| Transporter | EC₅₀ (nM) | Experimental System | Reference |
| Dopamine Transporter (DAT) | 26 | Rat Brain Synaptosomes | [1] |
| Norepinephrine Transporter (NET) | 19 | Rat Brain Synaptosomes | [1] |
| Serotonin Transporter (SERT) | 211 | Rat Brain Synaptosomes | [1] |
Signaling Pathways and Logical Relationships
The interaction of 3-CMC with monoamine transporters initiates a cascade of events that ultimately leads to the amplification of monoaminergic neurotransmission. The following diagrams, generated using the DOT language, illustrate these pathways and the logical flow of experimental procedures.
Caption: Dual mechanism of 3-CMC at the monoamine transporter.
Caption: Workflow for Monoamine Uptake Inhibition Assay.
Caption: Workflow for Monoamine Release (Efflux) Assay.
Experimental Protocols
The following are detailed, representative methodologies for the key in vitro assays used to characterize the interaction of 3-CMC with monoamine transporters. These protocols are synthesized from established methods in the field.[6]
Monoamine Uptake Inhibition Assay
This assay measures the ability of a test compound, such as 3-CMC, to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the corresponding transporter or into synaptosomes.
1. Cell/Synaptosome Preparation:
- HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter are cultured to 80-90% confluency in appropriate media. On the day of the assay, cells are washed with phosphate-buffered saline (PBS) and detached. The cells are then resuspended in a Krebs-Ringer-HEPES (KRH) buffer.[7]
- Rat Brain Synaptosomes: Synaptosomes (sealed presynaptic nerve terminals) are prepared from fresh rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) by homogenization in a sucrose (B13894) buffer followed by differential centrifugation to isolate the synaptosomal fraction. The final pellet is resuspended in KRH buffer.
2. Assay Procedure:
- A 96-well plate is prepared with aliquots of the cell or synaptosome suspension.
- Varying concentrations of this compound, dissolved in KRH buffer, are added to the wells. Control wells receive only the buffer (vehicle).
- The plate is pre-incubated for 5-10 minutes at 37°C.[6]
- The uptake reaction is initiated by adding a known concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to each well.
- The incubation proceeds for a short, defined period (typically 5-10 minutes) at 37°C to measure the initial rate of uptake.[6]
- The reaction is terminated by rapid filtration through glass fiber filters, washing immediately with ice-cold KRH buffer to remove extracellular radiolabel.
- The radioactivity trapped on the filters (representing the amount of substrate taken up by the cells/synaptosomes) is quantified using a liquid scintillation counter.
3. Data Analysis:
- The data are expressed as the percentage of inhibition of radiolabeled substrate uptake compared to the vehicle control.
- The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.
Monoamine Release (Efflux) Assay
This assay quantifies the ability of a test compound to induce the release of a pre-loaded radiolabeled monoamine from cells or synaptosomes.
1. Pre-loading with Radiolabel:
- HEK293 cells or synaptosomes are incubated with a radiolabeled monoamine substrate in KRH buffer for a sufficient time (e.g., 30 minutes at 37°C) to allow for uptake and accumulation of the radiolabel within the cytoplasm.
2. Assay Procedure:
- After the loading period, the cells/synaptosomes are washed multiple times with ice-cold KRH buffer to remove all extracellular radiolabeled substrate.
- The washed cells/synaptosomes are resuspended in fresh KRH buffer.
- Varying concentrations of this compound are added to initiate the release of the pre-loaded radiolabel.
- The mixture is incubated for a defined period (e.g., 10-30 minutes) at 37°C.
- The reaction is terminated by separating the cells/synaptosomes from the supernatant, typically by centrifugation.
- The amount of radioactivity in the supernatant (representing the released monoamine) is quantified by liquid scintillation counting.
3. Data Analysis:
- The amount of release is calculated as a percentage of the total pre-loaded radioactivity.
- The EC₅₀ value is determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.
Conclusion
This compound demonstrates a complex mechanism of action at monoamine transporters, functioning as both a potent reuptake inhibitor and a substrate-type releasing agent. Quantitative in vitro assays reveal a preference for the dopamine and norepinephrine transporters over the serotonin transporter. This dual-action profile, leading to a significant increase in synaptic monoamine concentrations, underpins its potent psychostimulant effects. The detailed experimental protocols and pathway visualizations provided in this guide offer a foundational understanding for researchers and professionals engaged in the study of synthetic cathinones and the development of novel therapeutics targeting the monoamine transport system.
References
- 1. Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of 3-Chlorocathinone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chlorocathinone hydrochloride (3-CMC HCl), a synthetic cathinone (B1664624) derivative, has emerged as a widely studied psychoactive substance. This technical guide provides a comprehensive overview of its pharmacological profile, intended for researchers, scientists, and drug development professionals. 3-CMC primarily acts as a monoamine transporter modulator, exhibiting a dual mechanism of action as both a reuptake inhibitor and a releasing agent for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[1][2][3] This modulation of monoaminergic systems underlies its stimulant effects, which have been characterized in both in vitro and in vivo models. This guide synthesizes the current understanding of 3-CMC's pharmacodynamics and pharmacokinetics, presents quantitative data in a structured format, details relevant experimental methodologies, and provides a visual representation of its mechanism of action.
Introduction
3-Chlorocathinone (1-(3-chlorophenyl)-2-(methylamino)propan-1-one), commonly known as 3-CMC, is a substituted cathinone that has been identified in the recreational drug market.[1][4] Its hydrochloride salt is the typically encountered form in research and forensic settings. Structurally analogous to other cathinones like mephedrone, 3-CMC's pharmacological activity is primarily attributed to its interaction with monoamine transporters.[4] Understanding its detailed pharmacological profile is crucial for predicting its physiological and toxicological effects, as well as for the development of potential therapeutic interventions for stimulant use disorders.
Pharmacodynamics
The primary mechanism of action of 3-CMC is the modulation of dopamine, norepinephrine, and serotonin neurotransmission in the central nervous system.[1][2] It achieves this by directly interacting with their respective transporters: DAT, NET, and SERT.
Interaction with Monoamine Transporters
3-CMC functions as both a reuptake inhibitor and a releasing agent at all three major monoamine transporters.[1][2] This dual action leads to a significant increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby potentiating their signaling.
The following tables summarize the in vitro data on the interaction of 3-CMC and its close analog, 3-chlorocathinone (3-CC), with monoamine transporters. It is important to note the absence of specific binding affinity (Ki) values for 3-CMC in the current literature. The data for 3-CC, which lacks the N-methyl group of 3-CMC, is included for comparative purposes and suggests a potent interaction with these transporters.
Table 1: In Vitro Potency of 3-Chlorocathinone (3-CMC) at Monoamine Transporters
| Transporter | IC50 (nM) | EC50 (nM) |
| SERT | 1194 | 211 |
| NET | 290 | 19 |
| DAT | Data Not Available | Data Not Available |
Source: Wikiwand. Data represents the half-maximal inhibitory concentration (IC50) for reuptake inhibition and the half-maximal effective concentration (EC50) for neurotransmitter release.
Table 2: In Vitro Potency of 3-Chlorocathinone (3-CC) at Monoamine Transporters
| Transporter | EC50 (nM) for Release |
| Dopamine (DAT) | 64 |
| Norepinephrine (NET) | 105 |
| Serotonin (SERT) | 567 |
Source: Wikipedia. Data from experiments using rat brain synaptosomes.
In Vivo Effects: Locomotor Activity
In animal models, 3-CMC demonstrates stimulant properties, consistent with its mechanism of action. Studies in mice have shown that 3-CMC induces a dose-dependent increase in spontaneous horizontal locomotor activity.[5][6][7]
Table 3: Effect of 3-Chlorocathinone (3-CMC) on Horizontal Locomotor Activity in Mice
| Dose (mg/kg) | Total Distance Traveled (relative to control) |
| 5 | Significant elevation observed 0-40 min post-injection |
| 10 | Significantly higher than control |
| 20 | Significantly higher than control |
Source: Wojcieszak et al., 2020.[7] Experiments were conducted in male C57BL/6J mice.
Pharmacokinetics
Metabolism
The metabolism of 3-CMC has been investigated in both human samples and animal models.[1][8][9] The primary metabolic pathways involve N-dealkylation and reduction of the ketone group.[1][4] Key identified metabolites include:
-
Dihydro-3-CMC: Formed by the reduction of the β-keto group.[1][8]
-
N-desmethyl-3-CMC (3-Chlorocathinone): Resulting from the removal of the methyl group from the nitrogen atom.[1][4]
-
N-desmethyl-dihydro-3-CMC: A product of both N-demethylation and ketone reduction.[1][4]
-
ω-carboxylated metabolites: Recent studies have identified metabolites resulting from a combination of N-demethylation and ω-carboxylation as major metabolites in human urine.[9]
The bioactivity of these metabolites is largely unknown.[1]
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters (Generalized Protocol)
This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound like 3-CMC for DAT, NET, and SERT.
4.1.1. Materials
-
HEK-293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).
-
Non-labeled inhibitors for non-specific binding determination (e.g., GBR 12909 for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
4.1.2. Procedure
-
Membrane Preparation: Culture cells to confluency, harvest, and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane preparation) in fresh assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (3-CMC HCl). For determining non-specific binding, add a high concentration of a known inhibitor instead of the test compound.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Monoamine Release Assay (Generalized Protocol)
This protocol describes a general method to measure the ability of a test compound like 3-CMC to induce the release of neurotransmitters from pre-loaded synaptosomes.
4.2.1. Materials
-
Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, cortex for norepinephrine).
-
Sucrose (B13894) buffer (e.g., 0.32 M sucrose).
-
Krebs-Ringer-HEPES buffer.
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin, [³H]norepinephrine.
-
Test compound (3-CMC HCl) solutions.
-
Superfusion apparatus or multi-well plates.
-
Scintillation counter and scintillation fluid.
4.2.2. Procedure
-
Synaptosome Preparation: Homogenize fresh brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in buffer.
-
Pre-loading: Incubate the synaptosomes with a radiolabeled neurotransmitter to allow for its uptake into the nerve terminals.
-
Release Assay (Superfusion Method):
-
Transfer the pre-loaded synaptosomes to a superfusion chamber.
-
Continuously perfuse the synaptosomes with buffer to establish a stable baseline of radioactivity release.
-
Introduce the test compound (3-CMC HCl) at various concentrations into the perfusion buffer and collect fractions of the superfusate over time.
-
-
Release Assay (Multi-well Plate Method):
-
Aliquot the pre-loaded synaptosomes into a 96-well plate.
-
Add the test compound (3-CMC HCl) at various concentrations to the wells.
-
Incubate for a short period (e.g., 5-10 minutes).
-
Separate the synaptosomes from the supernatant by filtration or centrifugation.
-
-
Quantification: Measure the radioactivity in the collected superfusate fractions or the supernatant using a scintillation counter.
-
Data Analysis: Express the amount of neurotransmitter released as a percentage of the total radioactivity in the synaptosomes. Determine the EC50 value of the test compound from a concentration-response curve.
Mechanism of Action Visualization
The following diagrams illustrate the proposed mechanism of action of 3-Chlorocathinone at the monoamine synapse and a generalized workflow for its in vitro characterization.
Caption: 3-CMC's dual action at the dopamine synapse.
Caption: Workflow for in vitro characterization of 3-CMC.
Conclusion
This compound is a potent psychoactive substance that primarily functions as a monoamine transporter reuptake inhibitor and releasing agent. Its activity at DAT, NET, and SERT leads to increased extracellular levels of dopamine, norepinephrine, and serotonin, which underlies its stimulant effects observed in vivo. While quantitative data on its direct binding affinities (Ki) are still needed, the available IC50 and EC50 values indicate a significant interaction with these transporters. The metabolic profile of 3-CMC is characterized by N-dealkylation and ketone reduction. Further research is warranted to fully elucidate the pharmacological and toxicological profiles of 3-CMC and its metabolites, which will be critical for understanding its abuse potential and for the development of effective public health responses.
References
- 1. cdn.who.int [cdn.who.int]
- 2. euda.europa.eu [euda.europa.eu]
- 3. mdpi.com [mdpi.com]
- 4. 3-Chloromethcathinone - Wikipedia [en.wikipedia.org]
- 5. Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-CMC, 4-CMC, and 4-BMC Human Metabolic Profiling: New Major Pathways to Document Consumption of Methcathinone Analogues? - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Interaction of 3-Chlorocathinone Hydrochloride with Dopamine and Serotonin Transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloromethcathinone (3-CMC), a synthetic cathinone (B1664624), has emerged as a prominent new psychoactive substance (NPS) with psychostimulant effects.[1] Structurally analogous to other cathinone derivatives like mephedrone (B570743) (4-MMC) and 3-methylmethcathinone (3-MMC), 3-CMC exerts its primary pharmacological effects through interaction with monoamine transporters.[1][2] This technical guide provides a comprehensive overview of the interaction of 3-Chlorocathinone hydrochloride (3-CMC) with the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT), crucial proteins in the regulation of dopaminergic and serotonergic neurotransmission. Understanding these interactions at a molecular level is paramount for the scientific and medical communities to predict its psychoactive effects, abuse liability, and potential neurotoxicity.
This document summarizes the available quantitative data on the functional activity of 3-CMC at DAT and SERT, details the experimental protocols used to derive this data, and provides visualizations of the key pathways and experimental workflows.
Data Presentation: Quantitative Analysis of 3-CMC Interaction with DAT and SERT
The primary mechanism of action of 3-CMC involves its ability to act as a substrate for monoamine transporters, leading to both the inhibition of neurotransmitter reuptake and the promotion of their release.[3][4] The following table summarizes the available quantitative data on the functional activity of 3-CMC at the dopamine and serotonin transporters from in vitro studies using rat brain synaptosomes.
| Compound | Transporter | Assay Type | Parameter | Value (nM) | DAT/SERT Selectivity Ratio | Reference |
| 3-Chloromethcathinone (3-CMC) | DAT | Monoamine Release | EC50 | 81 ± 14 | 8.8 | [Walther et al., 2019] |
| SERT | Monoamine Release | EC50 | 710 ± 120 | [Walther et al., 2019] |
Note: EC50 (half-maximal effective concentration) values represent the concentration of 3-CMC required to elicit 50% of the maximal monoamine release. The DAT/SERT selectivity ratio is calculated from the EC50 values and indicates a slight preference for the dopamine transporter.[4]
Experimental Protocols
The quantitative data presented above were primarily derived from monoamine release assays using rat brain synaptosomes. The following is a detailed description of a typical experimental protocol for such an assay, based on methodologies cited in the literature.
Monoamine Transporter-Mediated Release Assay
Objective: To determine the potency and efficacy of a test compound (e.g., 3-CMC) to induce the release of radiolabeled monoamines from preloaded synaptosomes.
Materials:
-
Freshly dissected rat brain tissue (e.g., striatum for DAT, hippocampus or whole brain minus striatum for SERT)
-
Sucrose (B13894) buffer (e.g., 0.32 M sucrose)
-
Krebs-HEPES buffer
-
Radiolabeled monoamine ([³H]dopamine or [³H]serotonin)
-
Test compound (3-CMC hydrochloride) dissolved in an appropriate vehicle (e.g., water or DMSO)
-
Positive control (e.g., d-amphetamine for DAT, fenfluramine (B1217885) for SERT)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Glass fiber filters
-
Cell harvester
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove cellular debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in Krebs-HEPES buffer.
-
-
Radiolabel Loading:
-
Incubate the synaptosomal suspension with a low concentration of the respective radiolabeled monoamine (e.g., 10 nM [³H]dopamine or [³H]serotonin) for a set period (e.g., 15-30 minutes) at 37°C to allow for uptake into the nerve terminals.
-
-
Release Assay:
-
After loading, wash the synaptosomes with fresh buffer to remove excess radiolabel. This can be done by repeated centrifugation and resuspension or by filtration.
-
Aliquot the preloaded synaptosomes into assay tubes.
-
Add varying concentrations of the test compound (3-CMC) or the positive control to the tubes.
-
Incubate for a short period (e.g., 10-30 minutes) at 37°C to allow for transporter-mediated release of the radiolabel.
-
-
Termination and Measurement:
-
Terminate the release reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the synaptosomes from the extracellular buffer containing the released radiolabel.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radiolabel.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity remaining in the synaptosomes using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of radiolabel released for each concentration of the test compound. This is typically determined by subtracting the radioactivity remaining in the synaptosomes at a given drug concentration from the radioactivity in the vehicle-treated control.
-
Plot the percentage of release against the log concentration of the test compound.
-
Determine the EC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Visualizations
Signaling Pathway of 3-CMC at the Synapse
Caption: Mechanism of action of 3-CMC at dopaminergic and serotonergic synapses.
Experimental Workflow for Monoamine Release Assay
Caption: Step-by-step workflow of a typical monoamine release assay.
Logical Relationship of 3-CMC's Effects
Caption: Logical flow from molecular interaction to physiological effects of 3-CMC.
Conclusion
3-Chloromethcathinone hydrochloride is a potent monoamine releasing agent with a preference for the dopamine transporter over the serotonin transporter.[4] Its ability to increase extracellular levels of both dopamine and serotonin underlies its psychostimulant effects. The provided quantitative data, derived from monoamine release assays, offers valuable insight into its pharmacological profile. Further research, particularly utilizing human recombinant transporters to determine binding affinities (Ki) and reuptake inhibition potencies (IC50), would provide a more complete understanding of 3-CMC's interaction with these critical neural targets. The detailed experimental protocols and visualizations included in this guide serve as a resource for researchers and drug development professionals working to characterize the pharmacology and toxicology of novel psychoactive substances.
References
- 1. 3-Chlorocathinone - Wikipedia [en.wikipedia.org]
- 2. 3-Chloromethcathinone - Wikipedia [en.wikipedia.org]
- 3. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of 3-Chlorocathinone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chlorocathinone hydrochloride (3-CMC), a synthetic cathinone, has emerged as a widely abused novel psychoactive substance. Understanding its cytotoxic profile is crucial for assessing its potential harm and developing therapeutic interventions. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of 3-CMC, focusing on studies conducted using the human neuroblastoma SH-SY5Y cell line, a relevant model for neuronal cells. This document summarizes key quantitative data, details experimental protocols for common cytotoxicity assays, and visualizes the proposed signaling pathways involved in 3-CMC-induced cell death. The information presented is intended to serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development.
Quantitative Cytotoxicity Data
The in vitro cytotoxicity of this compound (3-CMC) has been primarily evaluated using the human neuroblastoma SH-SY5Y cell line. The cytotoxic effects are observed to be dependent on both the concentration of the compound and the duration of exposure. Longer incubation times generally result in increased cytotoxicity.[1][2]
The following table summarizes the key quantitative findings from published studies. The primary methods used to assess cytotoxicity are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity as an indicator of cell viability, and the lactate (B86563) dehydrogenase (LDH) assay, which quantifies cell membrane damage.
| Cell Line | Assay | Exposure Time | Concentration (µM) | Result | Reference |
| SH-SY5Y | MTT | 24 hours | Up to 300 µM | No significant effect on cell viability | [1][2] |
| SH-SY5Y | MTT | 72 hours | 50 µM | Significant decrease in cell viability | [1][2] |
| SH-SY5Y | MTT | 72 hours | 100 µM | Significant decrease in cell viability | [1][2] |
| SH-SY5Y | MTT | 72 hours | 300 µM | Cell viability decreased by approximately 49-50% | [1][2] |
| SH-SY5Y | LDH | 48 hours | 100 µM | Significant increase in LDH release | [1][2] |
| SH-SY5Y | LDH | 48 hours | 200 µM | Significant increase in LDH release | [1][2] |
| SH-SY5Y | LDH | 48 hours | 300 µM | ~21% of positive control (maximal damage) | [1][2] |
| Differentiated SH-SY5Y | MTT | 24 hours | N/A | LC50: 1.3 mM | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the in vitro cytotoxicity studies of 3-CMC.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency.
-
Treatment: For cytotoxicity assays, cells are seeded in 96-well plates. After allowing for cell attachment, the culture medium is replaced with a medium containing various concentrations of this compound. A vehicle control (medium without the drug) is run in parallel.
MTT Assay for Cell Viability
This assay measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours.[4]
-
Drug Incubation: Expose the cells to varying concentrations of 3-CMC hydrochloride for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline - PBS) to each well.[4]
-
Incubation with MTT: Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals.[4][5]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells, which are considered 100% viable.
LDH Assay for Cytotoxicity
This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Measurement: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves the following steps:
-
Absorbance Reading: Measure the absorbance at a wavelength of approximately 490 nm.[6][7]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis agent to achieve maximum LDH release).
Signaling Pathways and Mechanisms of Cytotoxicity
The cytotoxicity of synthetic cathinones, including 3-CMC, is believed to be mediated through indirect mechanisms rather than direct interaction with monoamine transporters.[1][2] The primary proposed pathways involve the induction of oxidative stress and mitochondrial dysfunction, leading to apoptotic cell death.
Experimental Workflow for In Vitro Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of 3-CMC.
Caption: A typical experimental workflow for in vitro cytotoxicity testing.
Proposed Signaling Pathway for 3-CMC-Induced Cytotoxicity
The following diagram outlines the proposed signaling cascade initiated by 3-CMC, leading to neuronal cell death. This pathway is hypothesized based on studies of 3-CMC and other synthetic cathinones.[8][9][10]
Caption: Proposed signaling pathway of 3-CMC-induced cytotoxicity.
Conclusion
The available in vitro data strongly suggest that this compound exhibits significant cytotoxicity towards neuronal cells, particularly after prolonged exposure. The mechanism of cell death is likely multifaceted, involving the induction of oxidative stress and subsequent mitochondrial dysfunction, culminating in apoptosis. The provided experimental protocols and data serve as a foundational guide for researchers investigating the toxicological properties of 3-CMC and other synthetic cathinones. Further research is warranted to fully elucidate the intricate molecular pathways involved and to explore potential therapeutic strategies to mitigate the neurotoxic effects of these substances.
References
- 1. researchgate.net [researchgate.net]
- 2. Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellbiologics.com [cellbiologics.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Neurotoxic Potential of Chlorinated Cathinone Analogs: A Technical Whitepaper
Executive Summary: The emergence of chlorinated synthetic cathinone (B1664624) analogs, such as 4-chloromethcathinone (4-CMC) and 3-chloromethcathinone (B1649792) (3-CMC), on the new psychoactive substances (NPS) market presents a significant public health concern. This document provides a detailed examination of the neurotoxic potential of these compounds, intended for researchers, scientists, and drug development professionals. It synthesizes current in vitro and in vivo data, outlines key experimental methodologies, and visualizes the underlying molecular pathways. The core finding is that the addition of a chlorine atom to the cathinone structure significantly enhances cytotoxicity. The primary mechanisms of neurotoxicity involve disruption of monoamine systems, induction of oxidative stress, severe mitochondrial dysfunction, and subsequent activation of apoptotic cell death pathways. Hyperthermia is a critical factor that exacerbates these neurotoxic effects.
Introduction to Synthetic Cathinones and Chlorinated Analogs
Synthetic cathinones are β-keto analogs of amphetamines, designed to mimic the psychostimulant effects of substances like cocaine, MDMA, and methamphetamine.[1][2] Their primary mechanism of action involves interfering with the normal function of plasma membrane transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[3][4] This interference leads to an increase in extracellular monoamine concentrations in the synaptic cleft, thereby enhancing neuronal signaling.[3][5]
The "second generation" of synthetic cathinones includes halogenated compounds, with chlorinated analogs like 4-CMC (clephedrone) becoming prevalent after 2014.[6][7] There is considerable concern regarding the neurotoxicity of these chlorinated forms, drawing parallels to the known increased toxicity of chlorinated amphetamines.[7] Studies have confirmed that the inclusion of a chlorine atom in the aromatic ring significantly increases the cytotoxicity of cathinone analogs when compared to their non-chlorinated counterparts like mephedrone.[5]
Core Mechanisms of Neurotoxicity
The neurotoxic cascade initiated by chlorinated cathinones is multifactorial, stemming from their interaction with monoamine transporters and culminating in neuronal cell death.
Monoamine Transporter Disruption
Like other cathinones, chlorinated analogs act as monoamine transporter substrates, meaning they not only block the reuptake of neurotransmitters but also induce their release by reversing the normal direction of transporter flux.[4][8][9] 4-CMC, for instance, is a non-selective releasing agent at DAT, NET, and SERT, with a potency profile similar to mephedrone.[9][10] This massive, non-physiological surge in synaptic monoamines, particularly dopamine and serotonin, is a key initiating event in their neurotoxic effects.
Oxidative Stress and Mitochondrial Dysfunction
A primary mechanism of cellular damage is the induction of oxidative stress.[10][11] Chlorinated cathinones have been shown to significantly increase the production of intracellular reactive oxygen species (ROS).[5][12] This oxidative burden directly impacts mitochondrial function.[13]
Key findings include:
-
Impaired Mitochondrial Respiration: 4-CMC impairs the function of the mitochondrial electron transport chain.[12][14]
-
Mitochondrial Membrane Depolarization: Several of the most toxic chlorinated cathinones cause significant disruption of the mitochondrial membrane potential.[5]
-
ATP Depletion: A consistent finding across studies is a concentration-dependent decrease in intracellular ATP levels, indicating a severe bioenergetic crisis within the neuron.[11][12][14]
These effects create a vicious cycle where mitochondrial dysfunction leads to more ROS production, which in turn causes further mitochondrial damage.[13]
Apoptotic Cell Death
The combination of oxidative stress and mitochondrial collapse pushes the cell towards programmed cell death, or apoptosis. The mitochondrial pathway of apoptosis is a key feature of chlorinated cathinone neurotoxicity. Evidence for this includes the activation of key executioner caspases, such as caspase-3, as well as chromatin condensation and the formation of pyknotic nuclei.[8][11][12]
Aggravating Factors: Hyperthermia
Hyperthermia, a common side effect of high doses of psychostimulants, significantly exacerbates the neurotoxicity of chlorinated cathinones.[12][14] Studies conducted at elevated temperatures (40.5 °C) compared to normothermic conditions (37 °C) demonstrate:
-
More pronounced decreases in intracellular ATP.[14]
These findings are clinically relevant, as they suggest that the neurotoxic risk is substantially higher in real-world scenarios where users may experience drug-induced hyperthermia.[12]
Quantitative Assessment of Neurotoxicity
The following tables summarize the key quantitative data from in vitro and in vivo studies on chlorinated cathinone analogs.
Table 1: In Vitro Cytotoxicity of Chlorinated Cathinones in SH-SY5Y Cells
| Compound | Assay Type | Exposure Time | Key Finding | Reference |
|---|---|---|---|---|
| Various Chloro-Cathinones | Cytotoxicity (General) | Not Specified | LC50 values ranged from 0.6 to 2.5 mM. | [5] |
| 4-CMC | Mitochondrial Activity (MTT) | 24 hours | Statistically significant decrease in viability at 200 and 300 μM. | [6] |
| 4-CMC | Mitochondrial Activity (MTT) | 72 hours | Considerable cytotoxicity starting at 100 μM, reaching ~50% cell death. | [6] |
| 3-CMC | Mitochondrial Activity (MTT) | 72 hours | Considerable cytotoxicity starting at 50 μM, reaching ~51% cell death. | [6][15] |
| 4-CMC | Membrane Integrity (LDH) | 48 hours | Concentration-dependent increase in LDH release from 100-300 μM. | [15][16] |
| 4-CMC | ATP Content (Normothermia) | 24 hours | ATP decrease started at 500 μM. | [14] |
| 4-CMC | ATP Content (Hyperthermia) | 24 hours | ATP decrease started at 500 μM and was significantly more toxic than at 37°C. | [14] |
| 4-CMC | Apoptosis/Necrosis (Hyperthermia) | 6 hours | Significant increase in apoptotic and necrotic cells at 1000 and 2000 μM. | [12][14] |
| 4-CMC | Caspase-3 Activation (Hyperthermia) | 6 hours | Significant activation of caspase-3 at 1000 and 2000 μM. |[12][14] |
Table 2: Effects of 4-CMC on Monoamine Transporters
| Transporter | Action | Metric | Value (nM) | Reference |
|---|---|---|---|---|
| DAT | Release | EC50 | 91 ± 11 | [10] |
| NET | Release | EC50 | 99 ± 18 | [10] |
| SERT | Release | EC50 | 169 ± 20 | [10] |
| DAT | Uptake Inhibition | IC50 | 208 | [7] |
| NET | Uptake Inhibition | IC50 | 75.5 | [7] |
| SERT | Uptake Inhibition | IC50 | 670 |[7] |
Table 3: In Vivo Physiological Effects of 4-CMC in Rodents
| Species | Parameter | Dose (mg/kg) | Effect | Reference |
|---|---|---|---|---|
| Rat | Blood Pressure | 3 and 10 | Significant, dose-dependent elevation. | [9] |
| Rat | Heart Rate | 3 and 10 | Significant elevation. | [9] |
| Rat | Body Temperature | 10 | Decrease of nearly 1°C. | [9] |
| Mouse | Horizontal Locomotor Activity | 5, 10, 20 | Dose-dependent increases. |[6][7][16] |
Key Experimental Methodologies
The assessment of chlorinated cathinone neurotoxicity relies on a combination of established in vitro and in vivo protocols.
In Vitro Neurotoxicity Assays
-
Cell Culture: The human neuroblastoma SH-SY5Y cell line is the most commonly used model.[3][5][12] Cells are often differentiated into a more mature dopaminergic neuronal phenotype to better model the neurons targeted by these substances.[3][5][13]
-
Cell Viability Assays:
-
MTT Assay: This colorimetric assay measures the activity of mitochondrial reductase enzymes, serving as an indicator of overall metabolic activity and cell viability. A decrease in MTT reduction signifies cytotoxicity.[17][16]
-
LDH Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage. It is a direct marker of cytotoxicity and cell lysis.[8][17]
-
Oxidative Stress and Mitochondrial Function Analysis
-
ROS/RNS Production: Intracellular ROS levels are typically measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation.[17]
-
Mitochondrial Superoxide (B77818) Production: Specific probes are used to measure superoxide formation within the mitochondria, a key indicator of electron transport chain dysfunction.[12]
-
Cellular Respiration: High-resolution respirometry is used to measure the cellular oxygen consumption rate (OCR), providing detailed information on the function of the mitochondrial electron transport chain complexes.[18]
-
ATP Measurement: Intracellular ATP content is quantified using luminescence-based assays, providing a direct measure of the cell's energy status.[12][14]
Apoptosis Detection
-
Caspase Activity Assays: The activity of key executioner caspases, particularly caspase-3, is measured using substrates that release a fluorescent or colorimetric signal upon cleavage.[12][14][17]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane (an early apoptotic sign), while PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic).[17]
In Vivo Models
-
Spontaneous Locomotor Activity: Mice are administered the test compound and placed in an open-field arena equipped with infrared beams to track horizontal (ambulation) and vertical (rearing) movements. This assesses the psychostimulant effects of the drug.[6][16]
-
Cardiovascular and Thermoregulatory Monitoring: Rats are surgically implanted with biotelemetry devices to continuously measure blood pressure, heart rate, and core body temperature following drug administration.[9]
Visualizing Neurotoxic Pathways and Workflows
The following diagrams illustrate the key mechanisms and experimental processes described in this paper.
Caption: Signaling cascade of chlorinated cathinone neurotoxicity.
Caption: General experimental workflow for in vitro neurotoxicity assessment.
Caption: Relationship between chlorination and increased cytotoxicity.
Conclusion and Future Research Directions
The available evidence strongly indicates that chlorinated cathinone analogs are potent neurotoxins with a significantly higher risk profile than their non-halogenated predecessors.[5] The primary neurotoxic mechanisms are centered on oxidative stress and mitochondrial dysfunction, leading to apoptotic cell death.[11][13] These effects are dangerously amplified by hyperthermia.[14]
For drug development professionals, these compounds serve as important case studies in how minor structural modifications can drastically alter toxicological profiles. For researchers and public health officials, the data underscores the severe risks associated with the use of these substances.
Future research should focus on:
-
Metabolite Toxicity: Investigating whether the metabolites of chlorinated cathinones contribute to or are the primary drivers of neurotoxicity.
-
Long-term Neurotoxicity: Conducting in vivo studies to assess the long-term consequences of exposure, such as persistent neurotransmitter deficits and neuroinflammation.[1]
-
Blood-Brain Barrier Permeability: Quantifying the ability of these compounds to cross the blood-brain barrier, which influences their effective concentration in the CNS.
-
Therapeutic Interventions: Exploring the potential of antioxidants and mitochondrial-protective agents to mitigate the acute neurotoxic effects following overdose.[8]
References
- 1. Neurotoxicology of Synthetic Cathinone Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ecddrepository.org [ecddrepository.org]
- 8. Cognitive deficits and neurotoxicity induced by synthetic cathinones: is there a role for neuroinflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurochemical and Cardiovascular Effects of 4-Chloro Ring-Substituted Synthetic Cathinones in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Chloromethcathinone - Wikipedia [en.wikipedia.org]
- 11. turkjps.org [turkjps.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Hyperthermia Increases Neurotoxicity Associated with Novel Methcathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
Biotransformation and Metabolism of 3-Chlorocathinone Hydrochloride in Murine Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorocathinone (3-CMC), also known as clophedrone, is a synthetic stimulant of the cathinone (B1664624) class. As a new psychoactive substance (NPS), understanding its pharmacological and toxicological profile is of significant interest for public health and drug development. Murine models are crucial in preclinical studies to elucidate the metabolic fate of such compounds, providing insights into their efficacy and safety. This technical guide provides a comprehensive overview of the current knowledge on the biotransformation and metabolism of 3-Chlorocathinone hydrochloride in murine models, focusing on metabolic pathways, quantitative analysis, and detailed experimental protocols.
Metabolic Pathways of 3-Chlorocathinone in Murine Models
The metabolism of 3-CMC in mice primarily proceeds through two major pathways: β-keto reduction and N-demethylation.[1][2] These phase I reactions result in the formation of several key metabolites. The main metabolites identified in murine blood samples are two stereoisomers of dihydro-3-CMC, N-demethyl-3-CMC, and dihydro-N-demethyl-3-CMC.[1][2][3] In silico studies have also predicted N-dealkylation, N-hydroxylation, and phenyl hydroxylation as potential metabolic reactions.[4]
The primary metabolic transformations observed are:
-
β-Keto Reduction: The ketone group on the propiophenone (B1677668) backbone is reduced to a secondary alcohol, forming the two stereoisomers of dihydro-3-CMC.
-
N-demethylation: The methyl group is removed from the nitrogen atom, resulting in the formation of N-demethyl-3-CMC.
-
Combined Reactions: A combination of both β-keto reduction and N-demethylation leads to the formation of dihydro-N-demethyl-3-CMC.[1][2]
Quantitative Analysis of 3-CMC and its Metabolites
Quantitative analysis of 3-CMC and its metabolites in biological matrices is primarily achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS).[1][2] The following tables summarize the available quantitative data from a study involving the intraperitoneal administration of 10 mg/kg 3-CMC to female ICR (CD-1®) mice, with blood samples collected via dried blood spot (DBS) technique.[1]
Table 1: Mean Concentration of 3-CMC in Murine Blood (DBS) Over Time
| Time Post-Administration (minutes) | Mean Concentration (ng/mL) |
| 60 | 10 |
| 120 | 4 |
| 240 | 2 |
| 360 | 1 |
| > 720 | Not Detected |
Data from a study where 3-CMC was detected up to 6 hours post-administration.[1]
Table 2: Stability of 3-CMC and its Metabolites in Dried Blood Spots (DBS) at Room Temperature
| Compound | Mean Percentage Deviation from Initial Concentration |
| After 30 Days | |
| 3-CMC | -67% |
| dihydro-3-CMC Metabolites | -5% to -37% |
| N-demethyl-3-CMC | -48% to -88% |
This data indicates that while the parent drug 3-CMC shows significant degradation, its dihydro-metabolites are more stable in DBS samples.[1][2]
Experimental Protocols
This section outlines a typical experimental workflow for studying the biotransformation and metabolism of 3-CMC in a murine model, based on published methodologies.[1]
Animal Model and Husbandry
-
Species: Mus musculus
-
Strain: ICR (CD-1®), female
-
Weight: 25-30 g
-
Housing: Group-housed (8-10 mice per cage) with a 12:12-h light-dark cycle.
-
Diet: Ad libitum access to standard rodent chow and water.
Drug Administration
-
Compound: this compound, dissolved in saline (0.9%).
-
Dosage: 10 mg/kg.
-
Route of Administration: Intraperitoneal (i.p.) injection.[1]
-
Injection Volume: 4 µL/g of body weight.[1]
Sample Collection
-
Biological Matrix: Whole blood.
-
Technique: Dried Blood Spot (DBS).
-
Sampling Site: Submandibular vein.
-
Time Points: 1, 2, 4, 6, 8, 12, and 24 hours post-injection.[1]
-
Procedure: Approximately 30 µL of blood is collected per drop and pipetted onto a DBS cartridge. The spots are allowed to dry at room temperature before analysis.[1]
Sample Preparation for LC-MS/MS Analysis
-
Excise the dried blood spot from the cartridge.
-
Place the spot in a glass tube and add 500 µL of methanol/0.1% formic acid containing an internal standard (e.g., methamphetamine-D5).
-
Vortex the tube for 1 minute.
-
Sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Analytical Instrumentation and Conditions
-
Instrumentation: Liquid Chromatograph coupled with a tandem mass spectrometer (LC-MS/MS) or a high-resolution mass spectrometer (LC-HRMS).[1][2]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS Parameters (example):
-
Capillary Voltage: 3 kV
-
Ion Source Temperature: 150°C
-
Nebulizing Gas (Nitrogen) Temperature: 400°C
-
Nebulizing Gas Flow: 800 L/h
-
Collision Gas: Argon
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification.
Enzymology of 3-CMC Metabolism
The specific enzymes responsible for the metabolism of 3-CMC in murine models have not been definitively identified in the reviewed literature. However, based on the observed metabolic pathways (N-demethylation and keto reduction), it is highly probable that cytochrome P450 (CYP) enzymes are involved in the oxidative N-demethylation step. For other cathinones, CYP2D6 has been identified as a key enzyme in their metabolism.[5][6] The reduction of the β-keto group is likely catalyzed by carbonyl reductases. Further research employing in vitro systems with specific enzyme inhibitors or recombinant enzymes is necessary to precisely identify the enzymatic players in 3-CMC biotransformation in mice.
Conclusion
The biotransformation of this compound in murine models involves primary metabolic pathways of β-keto reduction and N-demethylation, leading to the formation of dihydro- and N-demethylated metabolites. The parent compound exhibits a relatively short detection window in blood, while its dihydro-metabolites show greater stability, suggesting they could serve as potential biomarkers of exposure. The provided experimental protocols and analytical methods offer a robust framework for conducting further research in this area. Future studies should focus on elucidating the specific enzymes involved in 3-CMC metabolism, conducting comprehensive pharmacokinetic studies across various tissues, and exploring potential species differences in metabolism to better extrapolate findings to human scenarios.
References
- 1. Metabolism study of 3‐chloromethcathinone (3‐CMC) by dried blood spot (DBS) sampling after controlled administration using a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism study of 3-chloromethcathinone (3-CMC) by dried blood spot (DBS) sampling after controlled administration using a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
An In-depth Technical Guide on the Physical and Chemical Properties of 3-Chloromethcathinone (3-CMC) Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloromethcathinone (3-CMC), also known as clophedrone and metaclephedrone, is a synthetic stimulant belonging to the cathinone (B1664624) class.[1][2] It is a structural analog of methcathinone (B1676376) and is encountered in research and forensic contexts primarily as the hydrochloride salt to enhance its stability and solubility.[3] This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-CMC hydrochloride, along with detailed experimental protocols for its analysis and a visualization of its primary mechanism of action.
Chemical and Physical Properties
3-CMC hydrochloride is a chiral molecule, existing as (R) and (S) enantiomers.[1][3] Commercially available reference standards are often a racemic mixture.[1][2]
Identification and General Properties
| Property | Value | References |
| Chemical Name | 1-(3-chlorophenyl)-2-(methylamino)-1-propanone hydrochloride | [1][4][5] |
| Synonyms | 3-CMC HCl, Clophedrone HCl, Metaclephedrone HCl | [1][2] |
| CAS Number | 1607439-32-6 | [2][5] |
| Molecular Formula | C₁₀H₁₂ClNO • HCl | [4][5] |
| Molecular Weight | 234.12 g/mol | [5][6] |
| Appearance | White to off-white powder, small white crystals, or a grey solid. | [1][3][7][8] |
Physicochemical Parameters
There is a notable lack of publicly available experimental data for the pKa and LogP values of 3-CMC hydrochloride. These parameters are crucial for understanding its pharmacokinetic and pharmacodynamic profiles.
| Property | Value | References |
| Melting Point | 181-183 °C, 193 °C, 198.3 °C (literature shows some discrepancy) | [1][3][5][7] |
| Boiling Point | Data not available | [1] |
| pKa | Data not available | |
| LogP | Data not available |
Solubility
3-CMC hydrochloride is readily soluble in aqueous solutions.[3][8]
| Solvent | Solubility | References |
| Water | Readily soluble | [3][8] |
| Methanol | Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Soluble (10 mg/mL) | [1][3] |
| Chloroform (B151607) | Soluble | [1][3] |
| Dimethylformamide (DMF) | Soluble (10 mg/mL) | [7] |
| Ethanol | Soluble | [7] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Soluble | [8] |
Stability
3-CMC is reported to be unstable in biological matrices such as blood and urine, where it can degrade to dehydro-3-CMC.[1] For the preservation of 3-CMC in these samples, acidification and/or storage at low temperatures is recommended.[1]
Mechanism of Action: Interaction with Monoamine Transporters
The primary pharmacological action of 3-CMC is the modulation of monoamine neurotransmitter levels in the synaptic cleft. It functions as both a reuptake inhibitor and a releasing agent at the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters.[1][3] This dual action leads to an increase in the extracellular concentrations of these neurotransmitters, resulting in its stimulant effects.
The following table summarizes the in vitro activity of 3-CMC at these transporters.
| Transporter | Releaser Activity (EC₅₀, nM) | Reuptake Inhibition (IC₅₀, nM) | References |
| Dopamine Transporter (DAT) | 26 | 342 | [1] |
| Serotonin Transporter (SERT) | 211 | 1194 | [1] |
| Norepinephrine Transporter (NET) | 19 | 290 | [1] |
Below is a diagram illustrating the proposed mechanism of action of 3-CMC at a monoaminergic synapse.
Caption: Mechanism of 3-CMC at the monoaminergic synapse.
Experimental Protocols
The following are general protocols for the analysis of 3-CMC hydrochloride based on available literature. Researchers should develop and validate their own methods for specific applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve ~11 mg of 3-CMC hydrochloride in DMSO-d₆ containing a suitable internal standard (e.g., dimethylfumarate) and a reference standard (e.g., TMS at 0 ppm).
-
¹H NMR Parameters:
-
Spectral Width: -3 to 13 ppm.
-
Pulse Angle: 90°.
-
Delay Between Pulses: 45 seconds.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a solution of ~2 mg/mL in an appropriate solvent. For the analysis of the free base, an extraction into a solvent like chloroform (CHCl₃) may be necessary.
-
Instrumentation: Agilent Gas Chromatograph with a Mass Selective Detector (or equivalent).
-
GC Parameters:
-
Column: HP-5MS (30m x 0.25mm x 0.25µm) or equivalent.
-
Carrier Gas: Helium at a flow rate of 1.5 mL/min.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL with a split ratio of 25:1.
-
Oven Program:
-
Initial temperature of 100°C for 1.0 minute.
-
Ramp to 280°C at 12°C/min.
-
Hold at 280°C for 9.0 minutes.
-
-
-
MS Parameters:
-
MSD Transfer Line Temperature: 280°C.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Mass Scan Range: 30-550 amu.
-
Acquisition Mode: Scan.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: FTIR spectrometer with a diamond Attenuated Total Reflectance (ATR) attachment.
-
Scan Parameters:
-
Number of Scans: 32.
-
Resolution: 4 cm⁻¹.
-
Sample Gain: 1.
-
Aperture: 150.
-
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS is a powerful technique for the identification of 3-CMC and its metabolites in biological matrices. Detailed, standardized protocols are not widely published and are typically developed in-house. A general workflow would involve:
-
Sample Preparation: Protein precipitation or solid-phase extraction of the biological matrix (e.g., blood, urine) to isolate the analyte and its metabolites.
-
Chromatographic Separation: Use of a C18 column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile).
-
Mass Spectrometric Detection: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) for accurate mass measurements and fragmentation analysis to identify 3-CMC and its metabolites.
Chiral Separation by Capillary Electrophoresis
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Uncoated fused-silica capillary.
-
Background Electrolyte: A buffered solution at a specific pH containing a chiral selector (e.g., a cyclodextrin (B1172386) derivative).
-
Method Development: Optimization of parameters such as the type and concentration of the chiral selector, buffer pH and concentration, applied voltage, and temperature to achieve baseline separation of the enantiomers.
Below is a generalized workflow for analytical method development for 3-CMC hydrochloride.
References
- 1. 3-Chloromethcathinone - Wikipedia [en.wikipedia.org]
- 2. swgdrug.org [swgdrug.org]
- 3. cdn.who.int [cdn.who.int]
- 4. The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of 3-methylmethcathinone on conditioned place preference and anxiety-like behavior: Comparison with methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-CMC - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 7. euda.europa.eu [euda.europa.eu]
- 8. drugsandalcohol.ie [drugsandalcohol.ie]
understanding the psychoactive effects of 3-CMC as a releasing agent
An In-Depth Technical Guide on the Psychoactive Effects of 3-Chloromethcathinone (3-CMC) as a Releasing Agent
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloromethcathinone (3-CMC), also known as clophedrone, is a synthetic cathinone (B1664624) that has emerged as a widely available new psychoactive substance (NPS). Structurally, it is a substituted cathinone, featuring a chlorine atom at the meta-position of the phenyl ring. Pharmacologically, 3-CMC acts as a potent psychostimulant, with user-reported effects resembling those of mephedrone, MDMA, and cocaine.[1] The primary mechanism underlying its psychoactive effects is its function as a monoamine releasing agent.[2][3] This technical guide provides a detailed examination of the pharmacodynamics of 3-CMC, focusing on its interaction with monoamine transporters. It includes a summary of available quantitative data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and relevant experimental workflows.
Core Mechanism of Action: A Substrate-Type Monoamine Releasing Agent
Synthetic cathinones, like 3-CMC, exert their effects by disrupting the normal function of plasma membrane transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[1] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a crucial step in terminating the signaling process.
Drugs that interact with these transporters typically fall into two categories:
-
Reuptake Inhibitors (or Blockers): These compounds, like cocaine, bind to the transporter protein and physically obstruct the reuptake of neurotransmitters, leading to their accumulation in the synapse.
-
Releasing Agents (or Substrates): These compounds, like amphetamine, are recognized by the transporters as substrates. They are transported into the presynaptic neuron and induce a conformational change in the transporter, causing it to reverse its direction of flow. This process, known as transporter-mediated efflux, results in a rapid, non-vesicular release of neurotransmitters from the neuron's cytoplasm into the synapse.[3]
In vitro studies have demonstrated that 3-CMC functions as a substrate-type releaser at DAT, NET, and SERT.[2][3] This transporter reversal is the principal mechanism driving the significant increase in extracellular concentrations of dopamine, norepinephrine, and serotonin, which in turn mediates the compound's potent stimulant and psychoactive effects.
Figure 1: Mechanism of 3-CMC as a dopamine releasing agent.
Quantitative Pharmacodynamics
The psychoactive profile of a monoamine releasing agent is largely determined by its relative potency at each of the three key transporters. While 3-CMC is known to inhibit reuptake and induce release at DAT, NET, and SERT, its primary activity is as a releaser.[3]
Monoamine Reuptake Inhibition
3-CMC acts as a competitive inhibitor of monoamine reuptake.[3] However, comprehensive studies detailing the specific half-maximal inhibitory concentration (IC₅₀) values for 3-CMC at the human isoforms of DAT, NET, and SERT are not widely available in peer-reviewed literature. Its function as a potent substrate and releaser, rather than a simple blocker, is considered the dominant contributor to its pharmacological effects.
Monoamine Release Efficacy
The potency of a compound as a releasing agent is quantified by its half-maximal effective concentration (EC₅₀), which is the concentration required to elicit 50% of the maximum possible neurotransmitter release. In vitro studies using rat brain synaptosomes have characterized the EC₅₀ values for 3-CMC, revealing a distinct pharmacological profile.
| Transporter Target | EC₅₀ (nM)[3] | Selectivity Ratio (SERT EC₅₀ / DAT EC₅₀) | Primary Psychoactive Correlate |
| Dopamine Transporter (DAT) | ~50 | \multirow{2}{}{~8.2} | Psychostimulation, Reinforcement, Abuse Liability |
| Serotonin Transporter (SERT) | 410 (± 36) | Mood Elevation, Mild Empathogenic Effects | |
| Norepinephrine Transporter (NET) | Data Not Available | N/A | Increased Arousal, Heart Rate, Blood Pressure |
| Note: While specific EC₅₀ values for NET are not detailed in the cited source, studies on substituted cathinones show a strong correlation between DAT and NET releasing potency.[2] |
The data clearly indicate that 3-CMC is a more potent dopamine releaser than a serotonin releaser, with an approximately 8-fold selectivity for DAT. This profile is consistent with a compound that produces strong psychostimulant effects, while its weaker serotonergic activity may contribute to mood-altering properties.[3][4]
Figure 2: Relationship between 3-CMC's transporter actions and effects.
Key Experimental Protocols
The characterization of a novel compound like 3-CMC as a monoamine releasing agent involves a series of established in vitro assays. The following protocols are based on methodologies widely used for studying substituted cathinones.
In Vitro Neurotransmitter Release Assay
This protocol determines the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound to induce neurotransmitter release from presynaptic nerve terminals (synaptosomes).
Objective: To quantify transporter-mediated efflux of a radiolabeled substrate (e.g., [³H]dopamine) from preloaded rat brain synaptosomes.
Materials:
-
Tissue: Freshly dissected rat brain tissue (e.g., striatum for DAT, hippocampus for SERT).
-
Radioligands: [³H]Dopamine ([³H]DA), [³H]Serotonin ([³H]5-HT), or [³H]MPP+ for NET.
-
Buffers: Krebs-bicarbonate buffer, supplemented with glucose, pargyline (B1678468) (MAO inhibitor), and ascorbic acid.
-
Test Compound: 3-CMC hydrochloride dissolved in assay buffer across a range of concentrations.
-
Reference Compound: d-Amphetamine or Methamphetamine.
-
Equipment: 96-well filter plates, vacuum manifold, liquid scintillation counter.
Methodology:
-
Synaptosome Preparation: Homogenize dissected brain tissue in ice-cold sucrose (B13894) buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the synaptosomes from the resulting supernatant by high-speed centrifugation. Resuspend the synaptosome pellet in assay buffer.
-
Radioligand Loading: Incubate the synaptosomes with a low concentration of the appropriate radiolabeled neurotransmitter (e.g., 5 nM [³H]DA) for 15-30 minutes at 37°C to allow for transporter-mediated uptake.
-
Wash Step: Transfer the loaded synaptosomes to a 96-well filter plate and wash multiple times with buffer using a vacuum manifold to remove excess extracellular radioligand.
-
Initiation of Release: Add assay buffer containing various concentrations of 3-CMC (or reference compound/vehicle control) to the wells. Incubate for 10-30 minutes at 37°C.
-
Termination and Collection: Terminate the assay by rapidly filtering the buffer from the wells into a 96-well collection plate. This collected buffer contains the released radioligand.
-
Lysis: Lyse the synaptosomes remaining on the filter plate to determine the amount of radioligand that was not released.
-
Quantification: Measure the radioactivity in both the collected buffer (released) and the lysate (retained) using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of total radioactivity that was released for each drug concentration. Plot the percentage release against the log concentration of 3-CMC and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC₅₀ and Eₘₐₓ values.
Figure 3: Experimental workflow for an in vitro neurotransmitter release assay.
Conclusion
3-Chloromethcathinone (3-CMC) is a potent psychostimulant whose psychoactive effects are driven by its function as a monoamine releasing agent. Quantitative in vitro data demonstrate that it has a preferential, high-potency releasing action at the dopamine transporter and, by extension, the norepinephrine transporter, with significantly lower potency at the serotonin transporter. This pharmacological profile—a DAT/NET-preferring releaser—is consistent with its observed effects of strong stimulation, euphoria, and high abuse potential. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation of 3-CMC and other emerging synthetic cathinones, which is essential for both forensic characterization and the development of potential therapeutic interventions.
References
- 1. 3-Chloromethcathinone - Wikipedia [en.wikipedia.org]
- 2. cdn.who.int [cdn.who.int]
- 3. euda.europa.eu [euda.europa.eu]
- 4. Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocols for the Detection of 3-Chlorocathinone Hydrochloride in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorocathinone (3-CMC), a synthetic cathinone, has emerged as a significant novel psychoactive substance (NPS) with a growing presence in the illicit drug market.[1] Its detection and quantification in biological matrices are crucial for clinical toxicology, forensic investigations, and understanding its pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and experimental protocols for the analytical determination of 3-CMC in various biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) techniques.
The inherent instability of synthetic cathinones in biological matrices presents a significant analytical challenge.[2][3][4] Therefore, proper sample collection, storage, and preparation are paramount to ensure accurate and reliable results.[2][3] The methods outlined below are designed to address these challenges and provide robust analytical workflows.
Analytical Methods Overview
The primary analytical techniques for the detection and quantification of 3-CMC in biological samples are LC-MS/MS and GC-MS.[5][6] LC-MS/MS is often preferred due to its high sensitivity, selectivity, and suitability for analyzing polar and thermally labile compounds like cathinones without the need for derivatization.[7][8] GC-MS, while also a powerful tool, may require a derivatization step to improve the chromatographic properties and sensitivity of the analytes.[9][10]
Sample preparation is a critical step to remove interferences from the complex biological matrix and concentrate the analyte of interest.[11] Common techniques include:
-
Solid-Phase Extraction (SPE): A highly effective method for cleaning up and concentrating analytes from complex matrices.[5][11][12]
-
Liquid-Liquid Extraction (LLE): A classic extraction technique used to separate compounds based on their differential solubilities in two immiscible liquid phases.[8][13]
-
Protein Precipitation (PPT): A simpler and faster method for removing proteins from biological samples like blood and plasma.[13]
Quantitative Data Summary
The following tables summarize the quantitative data for the detection of 3-CMC and other synthetic cathinones in various biological samples using LC-MS/MS and GC-MS. These values are indicative and may vary depending on the specific instrumentation, matrix, and experimental conditions.
Table 1: LC-MS/MS Quantitative Data for Synthetic Cathinones in Biological Samples
| Analyte | Matrix | LOQ | LOD | Linearity Range | Reference |
| 3-CMC | Blood | - | - | 50 - 2500 ng/mL | [2][3] |
| Multiple Cathinones | Urine | 0.5 - 2.5 ng/mL | 0.1 - 1.0 ng/mL | 1 - 100 ng/mL | [6] |
| Multiple Cathinones | Oral Fluid | 1 ng/g | 0.2 ng/g | 1 - 100 ng/g | [14] |
| 16 Synthetic Cathinones | Hair | 1 - 5 pg/mg | - | - | [12] |
Table 2: GC-MS Quantitative Data for Synthetic Cathinones in Biological Samples
| Analyte | Matrix | LOQ | LOD | Linearity Range | Reference |
| 6 Synthetic Cathinones | Urine | 20 - 50 ng/mL | 5 - 20 ng/mL | 50 - 2000 ng/mL | [15] |
| 18 Synthetic Cathinones | Urine | 100 ng/mL | 50 ng/mL | 100 - 1000 ng/mL | [10] |
| Multiple NPS | Blood & Urine | 0.25 - 0.005 µg/mL | 0.08 - 0.002 µg/mL | 0.005 - 2 µg/mL | [9] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of 3-CMC in Blood
This protocol details a common approach for the extraction and analysis of 3-CMC from blood samples using protein precipitation followed by LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of whole blood, add an appropriate amount of a deuterated internal standard (e.g., 3-CMC-d4).[13]
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.[2]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the dry residue in 100 µL of the initial mobile phase.[2]
2. LC-MS/MS Conditions
-
Liquid Chromatograph: Agilent 1200 series or equivalent.[2]
-
Column: Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm) or similar C18 column.[2]
-
Mobile Phase A: 0.1% formic acid in water.[7]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[7]
-
Gradient: Start with 15% B, hold for 5 min, increase to 35% B in 5 min, then to 80% in 4 min, and to 100% in 1 min. Hold for 2 min before returning to initial conditions.[7]
-
Flow Rate: 0.5 mL/min.[2]
-
Injection Volume: 15 µL.[2]
-
Column Temperature: 40°C.[2]
-
Mass Spectrometer: Agilent 6410 Triple Quadrupole or equivalent.[2]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[2]
-
Nebulizer Pressure: 40 psi.[2]
-
Drying Gas Flow: 9 L/min.[2]
-
Drying Gas Temperature: 350°C.[2]
-
Capillary Voltage: 3.5 kV.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[2]
-
Monitor at least two transitions for 3-CMC and its internal standard.
-
Protocol 2: GC-MS Analysis of Synthetic Cathinones in Urine
This protocol describes a general procedure for the analysis of synthetic cathinones in urine using liquid-liquid extraction and GC-MS with derivatization.
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 1 mL of urine, add an appropriate internal standard.
-
Basify the sample by adding 100 µL of 1 N NaOH.[13]
-
Add 1 mL of an extraction solvent (e.g., ethyl acetate:hexane 1:1).[13]
-
Vortex for 2 minutes and then centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
For derivatization, add 50 µL of a derivatizing agent such as trifluoroacetic anhydride (B1165640) (TFAA) and incubate as required (e.g., 30 minutes at 60°C).[10]
-
Evaporate the excess derivatizing agent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
2. GC-MS Conditions
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar.[15]
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Detection Mode: Selected Ion Monitoring (SIM) or Full Scan.
Visualizations
Caption: LC-MS/MS workflow for 3-CMC analysis.
References
- 1. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism study of 3‐chloromethcathinone (3‐CMC) by dried blood spot (DBS) sampling after controlled administration using a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iris.unito.it [iris.unito.it]
- 11. researchgate.net [researchgate.net]
- 12. A multi-analyte LC-MS/MS method for screening and quantification of 16 synthetic cathinones in hair: Application to postmortem cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Determination of Synthetic Cathinones in Urine Using Gas Chromatography-Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantification of 3-Chlorocathinone Hydrochloride: Application Notes and Protocols for GC-MS and LC-HRMS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative analysis of 3-Chlorocathinone hydrochloride (3-CMC HCl), a synthetic cathinone (B1664624) of significant interest in forensic toxicology and pharmaceutical research. The methodologies outlined leverage Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for sensitive and specific quantification in various matrices.
Introduction
3-Chloromethcathinone (B1649792) (3-CMC), also known as clophedrone, is a psychoactive substance of the cathinone class.[1] Its detection and quantification are crucial for forensic investigations, clinical toxicology, and in the development of potential therapeutic agents. Both GC-MS and LC-HRMS are powerful analytical techniques for the identification and quantification of such compounds due to their high sensitivity and specificity.[2][3] This application note details reliable methods for the analysis of 3-CMC HCl.
Mechanism of Action: 3-CMC and its analogues interact with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[1][4] This interaction inhibits the reuptake of these neurotransmitters, leading to their increased concentration in the synaptic cleft and resulting in stimulant effects.[1]
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like synthetic cathinones. For 3-CMC, derivatization may be employed to improve chromatographic resolution, especially to differentiate it from its positional isomers (2-CMC and 4-CMC) which can have similar retention times and mass spectra.[2]
1. Sample Preparation (General)
-
Standard Preparation: Accurately weigh 10 mg of 3-CMC HCl reference standard and dissolve it in 10 mL of methanol (B129727) to create a 1 mg/mL stock solution.[3] Prepare working standards and quality control samples by further diluting the stock solution with methanol to desired concentrations (e.g., 1 µg/mL, 10 µg/mL, 100 µg/mL).[3]
-
Sample Extraction (from biological matrices): For whole blood, protein precipitation can be achieved by adding 10% trichloroacetic acid, followed by solid-phase extraction.[5] For other matrices, a liquid-liquid extraction with a suitable organic solvent may be employed.
-
Derivatization (Optional but Recommended for Isomer Separation): To the dried extract, add a derivatizing agent such as pentafluoropropionic anhydride (B1165640) and incubate to form a stable derivative.[6]
2. GC-MS Instrumentation and Conditions
-
Instrument: Agilent Gas Chromatograph (e.g., 7890B) coupled with a Mass Selective Detector (e.g., 5977B MSD).[7]
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[8]
-
Injector Temperature: 280°C.[8]
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C, and hold for 5 minutes.[3]
-
MS Transfer Line Temperature: 280°C.[8]
-
Ion Source Temperature: 230°C.[8]
-
Quadrupole Temperature: 150°C.[8]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan (mass range 30-550 amu) for identification.[8]
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 5 ng/mL | [5] |
| Linearity Range | 5 - 1,000 ng/mL | [5] |
| Correlation Coefficient (R²) | 0.991 - 0.998 | [5] |
| Intra-day Precision (%RSD) | 2.1 - 11.7% | [5] |
| Inter-day Precision (%RSD) | 1.3 - 10.2% | [5] |
| Accuracy (Bias) | -10.6 to 19.6% | [5] |
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS offers high sensitivity and specificity, making it ideal for the analysis of complex biological matrices without the need for derivatization. It is particularly useful for identifying metabolites of 3-CMC.[9][10]
1. Sample Preparation
-
Standard Preparation: Prepare stock and working solutions of 3-CMC HCl in methanol as described for the GC-MS protocol.
-
Sample Extraction (from hair): Hair samples (approx. 20 mg) can be washed, homogenized, and ultrasonicated with 0.1 M HCl. The extract is then cleaned up using solid-phase extraction (SPE).[11]
-
Sample Extraction (from blood): Dried blood spot (DBS) samples can be used for sampling, storage, and purification.[9][10]
2. LC-HRMS Instrumentation and Conditions
-
Instrument: UHPLC system (e.g., UltiMate 3000) coupled to a high-resolution mass spectrometer (e.g., Q Exactive™ Focus).[12]
-
Column: Accucore™ Phenyl-Hexyl column (100 x 2.1 mm, 2.6 µm) maintained at 40°C.[12]
-
Mobile Phase A: 2 mM Ammonium formate (B1220265) in water with 0.1% formic acid.[12]
-
Mobile Phase B: 2 mM Ammonium formate in Methanol/Acetonitrile (50/50) with 0.1% formic acid.[12]
-
Flow Rate: 0.4 mL/min.[12]
-
Gradient Elution:
-
0-0.5 min: 1% B
-
0.5-4 min: 1% to 10% B
-
4-10 min: 10% to 50% B
-
10-11 min: 50% to 95% B
-
11-12 min: Hold at 95% B
-
12-12.5 min: Return to 1% B[12]
-
-
Ionization Mode: Heated Electrospray Ionization (HESI-II) in positive mode.[12]
-
Data Acquisition: Full scan with data-dependent MS/MS (dd-MS²) or targeted selected ion monitoring (t-SIM) with subsequent MS² scans.
| Parameter | Value | Matrix | Reference |
| Limit of Quantification (LOQ) | 1-5 pg/mg | Hair | [11] |
| Limit of Detection (LOD) | 0.09 - 0.5 ng/mL | Urine | [13] |
| Linearity Range | 1 - 150 ng/mL | Urine | [13] |
Visualizations
Caption: Experimental workflow for 3-CMC HCl quantification.
Caption: Metabolic pathway of 3-Chloromethcathinone.
Conclusion
The presented GC-MS and LC-HRMS methods provide robust and reliable frameworks for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for isomer separation or metabolite identification. The detailed protocols and quantitative data herein serve as a valuable resource for researchers and professionals in the fields of forensic science, toxicology, and drug development.
References
- 1. 3-Chloromethcathinone - Wikipedia [en.wikipedia.org]
- 2. cdn.who.int [cdn.who.int]
- 3. benchchem.com [benchchem.com]
- 4. 3-Chloroethcathinone (3-CEC) [benchchem.com]
- 5. Simultaneous Quantification of the New Psychoactive Substances 3-FMC, 3-FPM, 4-CEC, and 4-BMC in Human Blood using GC-MS [ouci.dntb.gov.ua]
- 6. GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.uva.nl [pure.uva.nl]
- 8. swgdrug.org [swgdrug.org]
- 9. Metabolism study of 3-chloromethcathinone (3-CMC) by dried blood spot (DBS) sampling after controlled administration using a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism study of 3‐chloromethcathinone (3‐CMC) by dried blood spot (DBS) sampling after controlled administration using a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A multi-analyte LC-MS/MS method for screening and quantification of 16 synthetic cathinones in hair: Application to postmortem cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. europeanreview.org [europeanreview.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of 3-Chlorocathinone Hydrochloride as a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the use of 3-Chlorocathinone hydrochloride (3-CMC HCl) as a certified reference material (CRM). This document is intended to guide researchers, scientists, and drug development professionals in the accurate identification, quantification, and characterization of this synthetic cathinone (B1664624).
Introduction
3-Chlorocathinone, also known as clophedrone, is a synthetic stimulant of the cathinone class.[1][2] As a certified reference material, this compound provides a highly characterized and traceable standard for analytical and forensic applications.[3] Its hydrochloride salt is a white or off-white powder or crystalline solid, more readily soluble in water than its free base form.[4][5]
Chemical and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 1-(3-chlorophenyl)-2-(methylamino)propan-1-one hydrochloride | [2] |
| CAS Number | 1607439-32-6 (for hydrochloride) | [2] |
| Molecular Formula | C₁₀H₁₂ClNO · HCl | [6] |
| Molecular Weight | 234.1 g/mol | [6] |
| Appearance | White to off-white powder or crystalline solid | [4][5] |
| Solubility | Soluble in water, methanol (B129727), and dimethyl sulfoxide (B87167) (DMSO).[4] | [4] |
| Storage | Store at -20°C in a tightly sealed container.[3] | [3] |
Pharmacological Context: Mechanism of Action
3-Chlorocathinone acts as a central nervous system stimulant by modulating monoaminergic systems.[7] Its primary mechanism of action involves the inhibition of reuptake and promotion of the release of key neurotransmitters: dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[7][8] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, resulting in its psychoactive effects.
Below is a diagram illustrating the proposed mechanism of action of 3-Chlorocathinone at a dopamine synapse.
Caption: Mechanism of 3-CMC at the dopamine synapse.
Experimental Protocols
Preparation of Standard Solutions
Objective: To prepare accurate and precise standard solutions of this compound for calibration and quantification.
Materials:
-
This compound Certified Reference Material (CRM)
-
Methanol (HPLC grade) or other suitable solvent
-
Volumetric flasks (Class A)
-
Analytical balance
Procedure:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of 3-CMC HCl CRM.
-
Quantitatively transfer the weighed CRM to a 10 mL volumetric flask.
-
Dissolve the CRM in a small amount of methanol and then dilute to the mark with the same solvent.
-
Mix thoroughly by inversion.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the stock solution with methanol to prepare a series of working standard solutions with concentrations covering the desired analytical range (e.g., 1 µg/mL to 100 µg/mL).
-
High-Performance Liquid Chromatography (HPLC-UV) Method
Objective: To provide a detailed method for the separation and quantification of this compound.
Caption: Workflow for HPLC-UV analysis of 3-CMC HCl.
Instrumentation:
-
HPLC system with a UV-Vis detector, autosampler, and column oven.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Method Validation Parameters (as per ICH Guidelines):
| Parameter | Specification |
| Specificity | No interference from blank at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Accuracy | % Recovery between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Objective: To provide a robust method for the identification and confirmation of 3-Chlorocathinone.
Caption: Workflow for GC-MS analysis of 3-CMC HCl.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
GC-MS Conditions:
| Parameter | Condition |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-500 |
Sample Preparation for Biological Matrices (Optional): For analysis in biological samples like urine or blood, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically required to remove matrix interferences. Derivatization with agents like pentafluoropropionic anhydride (B1165640) (PFPA) can improve chromatographic peak shape and sensitivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide parameters for the structural confirmation and characterization of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
¹H-NMR Parameters:
| Parameter | Value |
| Solvent | Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃) |
| Temperature | 298 K |
| Pulse Program | Standard 1D proton |
| Number of Scans | 16 or more for good signal-to-noise |
| Relaxation Delay | 1-2 seconds |
¹³C-NMR Parameters:
| Parameter | Value |
| Solvent | Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃) |
| Temperature | 298 K |
| Pulse Program | Proton-decoupled ¹³C |
| Number of Scans | 1024 or more |
| Relaxation Delay | 2-5 seconds |
Expected Spectral Features: The ¹H-NMR spectrum is expected to show signals corresponding to the aromatic protons, the methine proton, the methyl protons on the side chain, and the N-methyl protons. The ¹³C-NMR spectrum will show distinct signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons. The specific chemical shifts will be dependent on the solvent used.
Data Presentation
Quantitative Data Summary
The following table summarizes typical validation data for the HPLC-UV method described above.
| Parameter | Result |
| Retention Time | ~7.5 min (example) |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% |
| Precision (RSD) | < 1.5% |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Safety and Handling
This compound is intended for research and forensic applications only.[6] It is crucial to handle this compound in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the CRM supplier.
Disclaimer: The information provided in these application notes is for guidance purposes only. It is the responsibility of the user to validate all methods for their specific application and instrumentation. Always adhere to laboratory safety protocols and consult the relevant safety data sheets before handling any chemical substances.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Chloromethcathinone - Wikipedia [en.wikipedia.org]
- 3. "Structure-function analysis of the dopamine transporter in the presenc" by Shari Melissa Radford [docs.lib.purdue.edu]
- 4. cdn.who.int [cdn.who.int]
- 5. drugsandalcohol.ie [drugsandalcohol.ie]
- 6. rsc.org [rsc.org]
- 7. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Protocol for In Vitro Assessment of 3-CMC Neurotoxicity in SH-SY5Y Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the in vitro assessment of the neurotoxic effects of 3-Chloromethcathinone (3-CMC) on the human neuroblastoma cell line SH-SY5Y. This protocol is intended for researchers, scientists, and drug development professionals investigating the neurotoxicity of novel psychoactive substances.
Introduction
3-Chloromethcathinone (3-CMC) is a synthetic cathinone (B1664624) that has emerged as a novel psychoactive substance. Due to its structural similarity to other neurotoxic cathinones, there is a significant concern regarding its potential to cause neuronal damage. The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for neurotoxicity studies because these cells can be differentiated into a more mature neuronal phenotype expressing dopaminergic markers, a key target for psychostimulants.[1][2][3] This protocol outlines a series of assays to evaluate the cytotoxic and neurotoxic effects of 3-CMC on SH-SY5Y cells, focusing on cell viability, oxidative stress, apoptosis, and mitochondrial dysfunction.
Experimental Workflow
The overall experimental workflow for assessing the neurotoxicity of 3-CMC in SH-SY5Y cells is depicted below.
Caption: Overall experimental workflow for 3-CMC neurotoxicity assessment.
Cell Culture and Differentiation
1.1. Materials
-
SH-SY5Y human neuroblastoma cells (ATCC® CRL-2266™)
-
Dulbecco's Modified Eagle Medium (DMEM)/F12 (1:1)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.05% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Retinoic Acid (RA)
-
Dimethyl sulfoxide (B87167) (DMSO)
1.2. Protocol for SH-SY5Y Cell Culture
-
Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.[4]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[5][6]
-
Subculture the cells every 3-5 days or when they reach 80-90% confluency.[4][7]
-
To passage, wash the cells with PBS, add Trypsin-EDTA, and incubate for 3 minutes at 37°C.[8]
-
Neutralize the trypsin with complete growth medium, centrifuge the cells at 1000 rpm for 3 minutes, and resuspend the pellet in fresh medium.[8]
1.3. Protocol for Neuronal Differentiation
-
Seed SH-SY5Y cells in the desired culture plates.
-
After 24 hours, replace the growth medium with a differentiation medium consisting of DMEM/F12 with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM Retinoic Acid.[4]
-
Change the differentiation medium every 2-3 days for a total of 7-10 days to allow for the development of a mature neuronal morphology.[4]
Assessment of 3-CMC Cytotoxicity
2.1. Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
2.1.1. Protocol
-
Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well.[9][10]
-
After 24 hours, treat the cells with various concentrations of 3-CMC (e.g., 10 µM to 300 µM) and a vehicle control (medium).[11][12] Incubate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]
-
Shake the plate for 10 minutes and measure the absorbance at 490 nm or 570 nm using a microplate reader.[9][13]
-
Calculate cell viability as a percentage of the vehicle-treated control.
2.1.2. Data Presentation
| 3-CMC Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Standard Deviation |
| Vehicle Control | 24 | 100 | |
| 10 | 24 | ||
| 50 | 24 | ||
| 100 | 24 | ||
| 200 | 24 | ||
| 300 | 24 | ||
| Vehicle Control | 48 | 100 | |
| ... | 48 | ||
| Vehicle Control | 72 | 100 | |
| ... | 72 |
Mechanistic Neurotoxicity Assays
Based on the IC50 value determined from the MTT assay, select sublethal concentrations of 3-CMC for the following mechanistic studies.
3.1. Oxidative Stress (ROS Measurement)
This assay quantifies the generation of reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA).
3.1.1. Protocol
-
Seed differentiated SH-SY5Y cells in a black, clear-bottom 96-well plate.
-
Treat cells with 3-CMC for a predetermined time (e.g., 6 hours).[14]
-
Wash the cells with warm PBS.
-
Load the cells with 10 µM H2DCF-DA in PBS for 30-45 minutes at 37°C in the dark.[14][15]
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[15][16]
3.1.2. Data Presentation
| Treatment | ROS Production (Fold Change vs. Control) | Standard Deviation |
| Vehicle Control | 1.0 | |
| 3-CMC (Concentration 1) | ||
| 3-CMC (Concentration 2) | ||
| Positive Control (e.g., H2O2) |
3.2. Apoptosis (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
3.2.1. Protocol
-
Seed differentiated SH-SY5Y cells in a 6-well plate.
-
Treat cells with 3-CMC for 24 hours.
-
Harvest the cells, including any floating cells in the medium.[17]
-
Wash the cells twice with cold PBS.[17]
-
Resuspend the cells in 1X binding buffer.[4]
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[4][18]
-
Analyze the cells by flow cytometry.
3.2.2. Data Presentation
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Vehicle Control | ||||
| 3-CMC (Concentration 1) | ||||
| 3-CMC (Concentration 2) |
3.3. Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
The JC-1 dye accumulates in mitochondria and its fluorescence shifts from red to green as the mitochondrial membrane potential collapses, an early event in apoptosis.
3.3.1. Protocol
-
Seed differentiated SH-SY5Y cells in a suitable culture plate.
-
Treat cells with 3-CMC for the desired time.
-
Incubate the cells with JC-1 staining solution (2 µM) for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Measure the fluorescence intensity of both JC-1 monomers (green, Ex/Em = 485/535 nm) and J-aggregates (red, Ex/Em = 540/590 nm).[19]
-
The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.[20]
3.3.2. Data Presentation
| Treatment | Red/Green Fluorescence Ratio | Standard Deviation |
| Vehicle Control | ||
| 3-CMC (Concentration 1) | ||
| 3-CMC (Concentration 2) | ||
| Positive Control (e.g., CCCP) |
3.4. Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
3.4.1. Protocol
-
Seed differentiated SH-SY5Y cells in a 96-well plate.
-
Treat cells with 3-CMC for the desired time.
-
Lyse the cells and add the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate to allow for cleavage of the substrate.
-
Measure the absorbance of the chromogenic product at 405 nm.[21]
3.4.2. Data Presentation
| Treatment | Caspase-3 Activity (Fold Change vs. Control) | Standard Deviation |
| Vehicle Control | 1.0 | |
| 3-CMC (Concentration 1) | ||
| 3-CMC (Concentration 2) | ||
| Positive Control (e.g., Staurosporine) |
Signaling Pathways
Potential Neurotoxic Signaling Pathway of 3-CMC
The neurotoxic mechanisms of synthetic cathinones often involve the induction of oxidative stress, mitochondrial dysfunction, and the activation of apoptotic pathways.[1]
Caption: Proposed intrinsic apoptosis pathway induced by 3-CMC.
Disclaimer: This protocol provides a general framework. Researchers should optimize conditions based on their specific experimental setup and cell culture practices. All work should be conducted in accordance with institutional safety guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. promega.es [promega.es]
- 7. accegen.com [accegen.com]
- 8. moodle2.units.it [moodle2.units.it]
- 9. MTT assay on viability of SH-SY5Y and SK-N-SH cells [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. abpbio.com [abpbio.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flow cytometry apoptosis measurement [bio-protocol.org]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Mitochondrial Membrane Potential Detection JC-1 MitoMP Detection Kit Dojindo [dojindo.com]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analysis of 3-Chlorocathinone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of 3-Chlorocathinone hydrochloride (3-CMC) from biological matrices for analytical testing. The included methodologies cover protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE), offering a range of options to suit various laboratory capabilities and sample types.
Introduction
3-Chlorocathinone (3-CMC) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that pose a significant challenge to forensic and clinical toxicology laboratories. Accurate and reliable quantification of 3-CMC in biological samples such as blood, plasma, and urine is crucial for clinical diagnosis, forensic investigation, and in the context of drug development research. Effective sample preparation is a critical first step to remove interfering matrix components and concentrate the analyte of interest, thereby ensuring the sensitivity, accuracy, and robustness of subsequent analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document outlines validated and established sample preparation techniques for 3-CMC, complete with detailed experimental protocols, quantitative performance data, and visual workflow diagrams to aid in implementation.
Data Presentation: Quantitative Method Performance
The following table summarizes the performance of different sample preparation techniques for the analysis of synthetic cathinones, including 3-CMC, from various biological matrices. This data is compiled from multiple studies to provide a comparative overview.
| Preparation Technique | Analyte Class | Biological Matrix | Extraction Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Citation |
| Solid-Phase Extraction (SPE) | Synthetic Cathinones | Whole Blood | >85 | 5 - 25 | 25 | [1] |
| Solid-Phase Extraction (SPE) | Synthetic Cathinones | Blood | >73 | 5 | 10 | [2] |
| Solid-Phase Extraction (SPE) | Synthetic Cathinones | Urine & Blood | 84-104 (Urine), 81-93 (Blood) | 0.25 - 5 | 0.25 - 5 | [3][4] |
| Mixed-Mode SPE | Synthetic Cathinones | Urine | >90 | 1 | 1 | [5] |
| Protein Precipitation (ACN) | Drug Cocktail | Human Plasma | >80 | - | - | [6] |
| Magnetic Nanoparticle SPE | Synthetic Cathinones | Human Urine | 87.03 - 99.13 | 0.005 - 0.01 | 0.01 - 0.02 | [7] |
Experimental Protocols
Protein Precipitation (PPT)
This protocol is a rapid and simple method for the removal of proteins from plasma or serum samples prior to analysis. Acetonitrile (B52724) is a commonly used and effective precipitating agent.[6]
Materials:
-
Biological sample (plasma or serum)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., 3-CMC-d5)
-
Vortex mixer
-
Centrifuge capable of >10,000 x g
-
Micropipettes and tips
-
Sample tubes (e.g., 1.5 mL or 2 mL microcentrifuge tubes)
-
Autosampler vials
Protocol:
-
Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.
-
Add an appropriate amount of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of ACN to sample).[8][9]
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness and reconstituted in a suitable mobile phase.
Solid-Phase Extraction (SPE)
This protocol describes a mixed-mode solid-phase extraction (SPE) method for the selective extraction and concentration of 3-CMC from urine or blood. Mixed-mode SPE cartridges containing both reversed-phase and ion-exchange sorbents provide enhanced selectivity for basic compounds like cathinones.
Materials:
-
Biological sample (urine or whole blood)
-
Internal Standard (IS) solution (e.g., 3-CMC-d5)
-
Mixed-mode SPE cartridges (e.g., C18 and Strong Cation Exchange - SCX)
-
Methanol (B129727), HPLC grade
-
Deionized water
-
Buffer solution (e.g., 100 mM phosphate (B84403) buffer, pH 6.0)
-
Elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol)
-
SPE vacuum manifold or positive pressure processor
-
Sample tubes
-
Nitrogen evaporator
Protocol:
-
Sample Pre-treatment:
-
For urine: To 1 mL of urine, add an appropriate amount of IS and 1 mL of 100 mM phosphate buffer (pH 6.0). Vortex to mix.
-
For whole blood: To 1 mL of whole blood, add an appropriate amount of IS and 2 mL of deionized water. Vortex to mix and lyse the cells. Centrifuge at 3000 x g for 10 minutes and use the supernatant.
-
-
SPE Cartridge Conditioning:
-
Wash the cartridge with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of deionized water.
-
Equilibrate the cartridge with 1 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove hydrophilic interferences.
-
Wash the cartridge with 2 mL of methanol to remove lipophilic interferences.
-
-
Elution:
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of mobile phase for analysis.
-
Liquid-Liquid Extraction (LLE)
This protocol outlines a liquid-liquid extraction procedure for the isolation of 3-CMC from urine. The method relies on the partitioning of the analyte between an aqueous and an immiscible organic phase, with pH adjustment to optimize the extraction of the basic 3-CMC molecule.[10][11]
Materials:
-
Urine sample
-
Internal Standard (IS) solution (e.g., 3-CMC-d5)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Aqueous buffer (e.g., carbonate buffer, pH 9-10)
-
Vortex mixer
-
Centrifuge
-
Glass centrifuge tubes with screw caps
-
Pipettes and tips
-
Nitrogen evaporator
Protocol:
-
Pipette 1 mL of the urine sample into a glass centrifuge tube.
-
Add an appropriate amount of the internal standard solution.
-
Add 1 mL of carbonate buffer (pH 9-10) to basify the sample. This ensures 3-CMC is in its free base form, which is more soluble in organic solvents.
-
Add 3 mL of the organic extraction solvent (e.g., ethyl acetate).
-
Cap the tube and vortex for 2-5 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of mobile phase for analysis.
Conclusion
The choice of sample preparation technique for this compound analysis depends on several factors, including the biological matrix, the required sensitivity, sample throughput, and available laboratory equipment. Protein precipitation is a fast and straightforward method suitable for high-throughput screening. Liquid-liquid extraction offers good cleanup but can be more labor-intensive. Solid-phase extraction, particularly mixed-mode SPE, provides the highest degree of selectivity and concentration, resulting in cleaner extracts and improved analytical sensitivity. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists to develop and implement robust and reliable methods for the analysis of 3-CMC in various biological matrices.
References
- 1. ovid.com [ovid.com]
- 2. Synthesis of emerging cathinones and validation of a SPE GC-MS method for their simultaneous quantification in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Note: Chiral Separation of 3-Chlorocathinone Hydrochloride Enantiomers by Capillary Electrophoresis
Abstract
This application note details a capillary electrophoresis (CE) method for the chiral separation of the enantiomers of 3-Chlorocathinone hydrochloride (3-CMC), a synthetic cathinone (B1664624) with potential for abuse. Due to the different pharmacological and toxicological profiles often exhibited by enantiomers, their separation and quantification are crucial for forensic, clinical, and pharmaceutical analysis. This document provides a comprehensive protocol using cyclodextrin-based chiral selectors, which have demonstrated broad applicability for the enantioseparation of cathinone derivatives. The described method is robust, efficient, and requires minimal sample and reagent consumption, making it a valuable tool for researchers, scientists, and drug development professionals.
Introduction
3-Chlorocathinone (3-CMC) is a novel psychoactive substance (NPS) belonging to the synthetic cathinone class. Like many cathinones, 3-CMC possesses a chiral center, resulting in the existence of two enantiomers, (S)-3-Chlorocathinone and (R)-3-Chlorocathinone. The stereochemistry of psychoactive compounds can significantly influence their interaction with biological targets, leading to differences in potency, metabolism, and toxicity. Therefore, the ability to separate and quantify the individual enantiomers of 3-CMC is of significant interest in forensic toxicology, clinical diagnostics, and for understanding its pharmacological profile.
Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency, rapid analysis times, and low operational costs.[1][2][3] The principle of chiral separation by CE often relies on the addition of a chiral selector to the background electrolyte (BGE).[2][3] Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for a wide range of compounds, including cathinones.[4][5][6][7] These cyclic oligosaccharides form transient diastereomeric inclusion complexes with the enantiomers, leading to differences in their electrophoretic mobility and enabling their separation.[5][8] Published methods for the chiral separation of 3-CMC enantiomers have utilized capillary electrophoresis with UV detection.[9]
This application note provides a detailed protocol for the chiral separation of this compound enantiomers using a cyclodextrin-modified capillary zone electrophoresis (CZE) method.
Experimental Protocols
Instrumentation and Materials
-
Capillary Electrophoresis System: A system equipped with a UV detector is suitable.
-
Fused-Silica Capillary: Uncoated, 50 µm internal diameter, with an effective length of approximately 50-60 cm.
-
Reagents:
-
This compound (racemic standard)
-
Chiral Selector: Highly Sulfated-β-cyclodextrin (HS-β-CD) or Carboxymethyl-β-cyclodextrin (CM-β-CD) are recommended based on their successful application for other cathinone derivatives.[6][7]
-
Sodium phosphate (B84403) monobasic
-
Phosphoric acid
-
Sodium hydroxide (B78521)
-
Methanol (for sample preparation)
-
Deionized water (18.2 MΩ·cm)
-
Preparation of Solutions
-
Background Electrolyte (BGE):
-
Prepare a 50 mM sodium phosphate buffer by dissolving the appropriate amount of sodium phosphate monobasic in deionized water.
-
Adjust the pH to 2.5 with phosphoric acid.
-
Add the chiral selector (e.g., 10 mM HS-β-CD or CM-β-CD) to the buffer.
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution and degassing.
-
Filter the BGE through a 0.45 µm syringe filter before use.
-
-
Sample Solution:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in deionized water or methanol.
-
Dilute the stock solution with deionized water to a working concentration of 100 µg/mL.
-
Capillary Conditioning
-
Before the first use, and at the beginning of each day, condition the new capillary by flushing sequentially with:
-
1 M Sodium hydroxide (20 minutes)
-
Deionized water (10 minutes)
-
Background Electrolyte (20 minutes)
-
-
Between runs, flush the capillary with the BGE for 2-3 minutes to ensure reproducibility.
Electrophoretic Conditions
-
Capillary: 50 µm i.d. fused-silica, total length ~60 cm, effective length ~52 cm.
-
Background Electrolyte: 50 mM Sodium Phosphate buffer (pH 2.5) containing 10 mM of a suitable chiral selector (e.g., HS-β-CD or CM-β-CD).
-
Applied Voltage: +25 kV to +30 kV (normal polarity).
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV detection at 200 nm or 254 nm.
Experimental Workflow Diagram
Caption: Workflow for the chiral separation of this compound enantiomers by CE.
Quantitative Data Summary
The following table summarizes expected quantitative data for the chiral separation of cathinone derivatives based on published literature for similar compounds.[5][6][7] Specific values for this compound should be determined experimentally and may vary depending on the exact instrumentation and conditions used.
| Parameter | Expected Value Range | Chiral Selector Example | Reference Compound(s) |
| Migration Time (t_m) | 10 - 30 minutes | Carboxymethyl-β-CD | Mephedrone, Buphedrone |
| Resolution (R_s) | > 1.5 | Sulfated-β-CD | Various Cathinones |
| Selectivity (α) | 1.05 - 1.20 | Hydroxypropyl-β-CD | Cathinone derivatives |
| Efficiency (N) | > 100,000 plates/meter | Various β-CDs | General CE performance |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | - | General UV detection |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL | - | General UV detection |
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the principle of chiral separation using a cyclodextrin (B1172386) selector in capillary electrophoresis.
Caption: Principle of chiral separation of 3-CMC enantiomers using a cyclodextrin selector.
Conclusion
The described capillary electrophoresis method provides a robust and efficient means for the chiral separation of this compound enantiomers. The use of cyclodextrin-based chiral selectors in a low pH phosphate buffer allows for the successful resolution of the enantiomers, which is critical for their individual quantification and toxicological assessment. The provided protocol and workflow serve as a comprehensive guide for researchers and scientists working with synthetic cathinones. Further method validation should be performed in accordance with laboratory and regulatory requirements.
References
- 1. mdpi.com [mdpi.com]
- 2. bio-rad.com [bio-rad.com]
- 3. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 4. Chiral separation of cathinone derivatives using β-cyclodextrin-assisted capillary electrophoresis-Comparison of four different β-cyclodextrin derivatives used as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral separation of cathinone derivatives using β‐cyclodextrin‐assisted capillary electrophoresis–Comparison of four different β‐cyclodextrin derivatives used as chiral selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chiral separation of cathinone derivatives used as recreational drugs by cyclodextrin-modified capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.who.int [cdn.who.int]
Application of Dried Blood Spot (DBS) Sampling for 3-CMC Metabolism Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Dried Blood Spot (DBS) sampling in the study of 3-Chloromethcathinone (B1649792) (3-CMC) metabolism. DBS offers a minimally invasive and robust method for sample collection, storage, and analysis, making it a valuable tool in both preclinical and clinical research, as well as in forensic toxicology.[1][2][3]
Introduction
3-Chloromethcathinone (3-CMC) is a synthetic cathinone (B1664624) that has gained notoriety as a new psychoactive substance (NPS).[4][5] Understanding its metabolic fate is crucial for clinical diagnostics, forensic investigations, and for assessing its pharmacological and toxicological profile. Dried Blood Spot (DBS) sampling has emerged as a reliable technique for such studies, offering advantages in terms of sample stability, ease of collection, and reduced sample volume requirements.[1][2][3] This document outlines the methodologies for DBS sample collection, extraction, and analysis of 3-CMC and its primary metabolites.
Key Advantages of DBS Sampling for 3-CMC Metabolism Studies
-
Minimally Invasive: Requires only a small volume of blood, typically from a finger or heel prick, which is particularly beneficial for studies involving small animals or for pediatric populations.
-
Enhanced Analyte Stability: DBS samples have shown to improve the stability of cathinones, which can be unstable in whole blood.[2]
-
Ease of Sample Handling and Storage: DBS cards are easy to transport and can be stored at room temperature for extended periods, simplifying logistics and reducing costs associated with cold-chain storage.[4]
-
Reduced Sample Volume: The small volume requirement allows for serial sampling from the same animal in preclinical studies, reducing the number of animals required.
Identified Metabolites of 3-CMC
Studies in murine models have identified several key metabolites of 3-CMC. The primary metabolic pathways involve the reduction of the β-keto group and N-demethylation.[2][6] The main metabolites identified in blood samples are:
-
Dihydro-3-CMC (two stereoisomers)
-
N-demethyl-3-CMC
-
Dihydro-N-demethyl-3-CMC
Dihydro-3-CMC has been suggested as a potential biomarker for 3-CMC intake due to its high stability in biological samples.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative data available from studies on 3-CMC and its metabolites in DBS samples.
Table 1: Method Validation Parameters for 3-CMC Analysis in DBS [2]
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Mean Recovery | 30% |
| Matrix Effect | Negligible (+7% to -14%) |
| Intra-day Precision (CV%) | 8.6% |
| Inter-day Precision (CV%) | 13.1% |
| Accuracy (% error) | 0.4% to 17% |
Table 2: Concentration of 3-CMC in DBS over Time in a Murine Model [2]
| Time After Administration | Mean Concentration (ng/mL) |
| 60 minutes | 10 |
| 120 minutes | 4 |
| 240 minutes | 2 |
| 360 minutes | 1 |
| 12 hours | Not Detected |
Table 3: Stability of 3-CMC and its Metabolites in DBS at Room Temperature [2]
| Analyte | Mean Percentage Deviation from Initial Concentration |
| After 30 Days | |
| 3-CMC | -67% |
| Dihydro-metabolites | -5% to -37% |
| N-demethyl-3-CMC | -48% to -88% |
| After 50 Days | |
| 3-CMC | -82% |
| Dihydro-metabolites | Not specified |
| N-demethyl-3-CMC | Not specified |
| After 90 Days | |
| 3-CMC | -80% |
| Dihydro-metabolites | Not specified |
| N-demethyl-3-CMC | Not specified |
Experimental Protocols
Dried Blood Spot (DBS) Sample Collection and Preparation
Materials:
-
DBS collection cards (e.g., Whatman FTA™ cards)
-
Lancets for finger/heel prick
-
Alcohol swabs
-
Sterile gauze
-
Gloves
-
Drying rack
-
Desiccant packs
-
Sealable bags
Protocol:
-
Label the DBS card with the subject's identification, date, and time of collection.
-
Clean the sampling site (e.g., fingertip) with an alcohol swab and allow it to air dry completely.
-
Puncture the skin with a sterile lancet.
-
Wipe away the first drop of blood with sterile gauze.
-
Allow a large, free-flowing drop of blood to form.
-
Gently touch the DBS card to the blood drop, allowing the blood to be absorbed and fill the pre-printed circle. Avoid smearing or layering of blood spots.
-
Allow the DBS card to air dry in a horizontal position on a drying rack for at least 3 hours at ambient temperature, away from direct sunlight.[1]
-
Once completely dry, place the DBS card in a sealable bag with a desiccant pack for storage.
-
Store the samples at room temperature until analysis. For longer-term storage, freezing at -20°C or below is recommended.
Extraction of 3-CMC and Metabolites from DBS
Materials:
-
DBS puncher (e.g., 3 mm)
-
Microcentrifuge tubes (1.5 mL)
-
Extraction solvent: Methanol/Acetonitrile (3:1, v/v)[1]
-
Vortex mixer
-
Centrifuge
Protocol:
-
Punch a 3 mm disc from the center of the dried blood spot and place it into a 1.5 mL microcentrifuge tube.
-
Add 500 µL of the extraction solvent (Methanol/Acetonitrile, 3:1, v/v) to the tube.[1]
-
Add an appropriate internal standard.
-
Vortex the tube for 1 minute.
-
Incubate the sample at room temperature for 30 minutes with occasional vortexing.
-
Centrifuge the tube at 10,000 x g for 5 minutes.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis of 3-CMC and its Metabolites
Instrumentation:
-
A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) is required.
LC Parameters (Example):
-
Column: A C18 reversed-phase column is suitable for the separation of these compounds.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A gradient elution should be optimized to ensure separation of the parent drug and its metabolites.
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for 3-CMC and its metabolites should be used for quantification. The optimal transitions and collision energies need to be determined by infusing standard solutions of each analyte.
Table 4: Example MRM Transitions for 3-CMC and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-CMC | 198.0 | 180.0 | To be optimized |
| 152.0 | To be optimized | ||
| Dihydro-3-CMC | 200.0 | 182.0 | To be optimized |
| 72.0 | To be optimized | ||
| N-demethyl-3-CMC | 184.0 | 166.0 | To be optimized |
| 138.0 | To be optimized | ||
| Dihydro-N-demethyl-3-CMC | 186.0 | 168.0 | To be optimized |
| 58.0 | To be optimized |
Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.
Visualizations
Metabolic Pathway of 3-CMC
Caption: Proposed metabolic pathway of 3-CMC.
Experimental Workflow for 3-CMC Metabolism Study using DBS
Caption: Experimental workflow for 3-CMC analysis using DBS.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism study of 3‐chloromethcathinone (3‐CMC) by dried blood spot (DBS) sampling after controlled administration using a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism study of 3-chloromethcathinone (3-CMC) by dried blood spot (DBS) sampling after controlled administration using a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Routine Quantification of 3-Chloromethcathinone (3-CMC) by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloromethcathinone (3-CMC) is a synthetic cathinone (B1664624) that has emerged as a widely abused new psychoactive substance (NPS). Its analysis in biological matrices is crucial for clinical and forensic toxicology. This document provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the routine quantification of 3-CMC in biological samples such as plasma and urine. Due to the reported instability of 3-CMC in biological samples, this method also includes the monitoring of its more stable dihydro-3-CMC metabolite, which can serve as a reliable biomarker of 3-CMC intake.[1][2][3]
Experimental Workflow
The overall experimental workflow for the quantification of 3-CMC is depicted in the following diagram.
Caption: Experimental workflow for 3-CMC quantification.
Experimental Protocols
Materials and Reagents
-
3-Chloromethcathinone (3-CMC) reference standard
-
Dihydro-3-CMC reference standard
-
3-CMC-d5 (or other suitable deuterated analog) as an internal standard (IS)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (≥98%)
-
Ammonium (B1175870) formate
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Human plasma and urine (drug-free)
Sample Preparation
-
To 1 mL of plasma, add 25 µL of the internal standard working solution (e.g., 1 µg/mL 3-CMC-d5).
-
Vortex mix for 10 seconds.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see section 3.3).
-
To 500 µL of urine, add 25 µL of the internal standard working solution (e.g., 1 µg/mL 3-CMC-d5).
-
Add 1.5 mL of ice-cold acetonitrile to precipitate proteins.[3][4]
-
Vortex mix for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see section 3.3).
LC-MS/MS Conditions
The chromatographic separation can be achieved using a reversed-phase C18 column. The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water with 2 mM ammonium formate |
| Mobile Phase B | 0.1% Formic acid in acetonitrile with 2 mM ammonium formate |
| Gradient | Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Mass Spectrometric Parameters
The following MRM transitions can be used for the quantification and confirmation of 3-CMC, its dihydro metabolite, and the internal standard. Collision energies should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| 3-CMC | 198.1 | 166.1 | 125.1 | 15 |
| Dihydro-3-CMC | 200.1 | 182.1 | 139.1 | 10 |
| 3-CMC-d5 (IS) | 203.1 | 171.1 | 130.1 | 15 |
Method Validation and Quantitative Data
A full method validation should be performed according to established guidelines (e.g., FDA, EMA). The following tables summarize typical quantitative data obtained from method validation experiments.
Linearity and Range
| Analyte | Matrix | Calibration Range (ng/mL) | R² |
| 3-CMC | Plasma | 1 - 500 | > 0.995 |
| Dihydro-3-CMC | Plasma | 1 - 500 | > 0.995 |
| 3-CMC | Urine | 5 - 1000 | > 0.995 |
| Dihydro-3-CMC | Urine | 5 - 1000 | > 0.995 |
Accuracy and Precision
| Analyte | Matrix | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| 3-CMC | Plasma | Low | 3 | 95 - 105 | < 10 |
| Mid | 50 | 98 - 102 | < 8 | ||
| High | 400 | 97 - 103 | < 8 | ||
| Dihydro-3-CMC | Plasma | Low | 3 | 96 - 104 | < 10 |
| Mid | 50 | 99 - 101 | < 7 | ||
| High | 400 | 98 - 102 | < 7 |
Limit of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) |
| 3-CMC | Plasma | 0.5 | 1 |
| Dihydro-3-CMC | Plasma | 0.5 | 1 |
| 3-CMC | Urine | 2 | 5 |
| Dihydro-3-CMC | Urine | 2 | 5 |
Signaling Pathways and Logical Relationships
The metabolism of 3-CMC primarily involves the reduction of the ketone group to form dihydro-3-CMC. This metabolic pathway is a key consideration in the analytical method.
Caption: Metabolic pathway of 3-CMC.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the routine quantification of 3-CMC and its major metabolite, dihydro-3-CMC, in plasma and urine samples. The detailed protocols for sample preparation and instrumental analysis, along with the presented quantitative data, offer a solid foundation for researchers and scientists in the fields of toxicology and drug development to implement this method in their laboratories. The monitoring of the more stable dihydro-3-CMC metabolite is recommended to avoid false-negative results due to the instability of the parent compound.[1][2]
References
Presumptive Color Tests for the Identification of Synthetic Cathinones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic cathinones, often deceptively marketed as "bath salts" or "plant food," represent a large and ever-evolving class of new psychoactive substances (NPS). Their structural diversity and the continuous emergence of new analogues pose significant challenges for forensic laboratories and researchers. Presumptive color tests offer a rapid, cost-effective, and simple preliminary screening method for the identification of synthetic cathinones in seized materials.[1][2][3] These tests, based on the reaction of a specific chemical reagent with a substance to produce a characteristic color change, provide an initial indication of the presence of a particular drug class, guiding further confirmatory analysis.[4][5]
This document provides detailed application notes and protocols for a variety of presumptive color tests used in the identification of synthetic cathinones. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with these compounds.
Data Presentation: Colorimetric Reactions of Synthetic Cathinones
The following tables summarize the observed color changes for various synthetic cathinones with common presumptive color test reagents. It is crucial to note that these tests are presumptive and can produce false positives or negatives.[6][7] Confirmatory analysis using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is always necessary for definitive identification.[8]
Table 1: Copper-Neocuproine Test
This test is reported to be highly selective for synthetic cathinones.[9] A yellow to orange color change after heating is considered a positive result.[1][3]
| Reagent Sequence | Positive Result Color | Reference |
| Copper(II) Nitrate (B79036), Neocuproine (B1678164), Sodium Acetate (B1210297) (with heating) | Yellow-Orange | [1][3][9] |
Table 2: Traditional Presumptive Reagents
| Synthetic Cathinone (B1664624) | Marquis Reagent | Mecke Reagent | Mandelin Reagent | Froehde Reagent | Liebermann Reagent | Simon's Reagent | Zimmerman Reagent |
| Mephedrone (4-MMC) | No Reaction / Faint Yellow[10] | No Reaction | --- | No Reaction[10][11] | Bright Yellow[12] | Faint Orange/Yellow[10] | Purplish-Brown[10] |
| Methylone (bk-MDMA) | Yellow -> Brown/Black | --- | --- | Black | --- | Blue | --- |
| MDPV | Yellow -> Brown | --- | --- | No Reaction | --- | --- | --- |
| Cathinone | --- | --- | --- | --- | Bright Yellow[12] | --- | --- |
| Methcathinone | --- | --- | --- | --- | Bright Yellow[12] | --- | --- |
| N,N-Dimethylcathinone | --- | --- | --- | --- | Faint Yellow[12] | --- | --- |
| 3-FMC | No Reaction | --- | --- | --- | No Reaction[12][13] | Ambiguous Blue Streaking[13] | --- |
| 4-MOMC | --- | --- | --- | --- | Faint Orange[12] | --- | --- |
| 3,4-MDMC | Yellow[13] | Orange-Brown[13] | --- | Orange-Brown[13] | --- | Ambiguous Blue Streaking[13] | --- |
| Butylone | Yellow[13] | --- | --- | --- | --- | Ambiguous Blue Streaking[13] | --- |
Data compiled from multiple sources.[10][11][12][13][14] Note that "---" indicates no data was found in the searched resources.
Experimental Protocols
The following are detailed protocols for the preparation and execution of the presumptive color tests.
Protocol 1: Copper-Neocuproine Test for Synthetic Cathinones[1][2][9]
Reagent Preparation:
-
Reagent 1 (Copper(II) Nitrate Solution): Dissolve 0.12 g of copper(II) nitrate trihydrate in deionized water and dilute to 100 mL in a volumetric flask.[9]
-
Reagent 2 (Neocuproine Solution): Dissolve 0.11 g of neocuproine hemihydrate in 50 mL of 0.1 M hydrochloric acid and dilute to 100 mL with 0.1 M hydrochloric acid in a volumetric flask.[9]
-
Reagent 3 (Sodium Acetate Solution): Dissolve 16.4 g of sodium acetate in deionized water and dilute to 100 mL in a volumetric flask.[9]
Procedure:
-
Place a small, pinhead-sized amount (approximately 0.1-0.2 mg) of the suspected sample into a well of a porcelain spot plate.[1][2]
-
Add five drops of the copper(II) nitrate solution (Reagent 1) to the well.[9]
-
Add two drops of the neocuproine solution (Reagent 2) to the well.[9]
-
Add two drops of the sodium acetate solution (Reagent 3) to the well. The solution should turn light blue.[9]
-
Place the spot plate on a hotplate set to 80°C for 10 minutes.[9]
-
Observe the color change against a white background. A yellow to orange color indicates a positive result for synthetic cathinones.[1][9]
Protocol 2: Traditional Presumptive Color Tests
General Procedure:
-
Place a small amount of the suspected material onto a white ceramic spot plate.[15]
-
Add 1-2 drops of the respective reagent to the sample.[16][17]
-
Observe and record any color change that occurs immediately and over the next 30-60 seconds.[16][17]
Reagent Formulations:
-
Marquis Reagent: 5 mL of concentrated sulfuric acid with 100 mg of 40% formaldehyde (B43269) solution.[18]
-
Mecke Reagent: 100 mL of concentrated sulfuric acid with 1 g of selenious acid.[13]
-
Mandelin Reagent: 100 mL of concentrated sulfuric acid with 1 g of ammonium (B1175870) vanadate.
-
Froehde's Reagent: 100 mL of concentrated sulfuric acid with 0.5 g of sodium molybdate.[5]
-
Liebermann's Reagent: 1 g of potassium nitrite (B80452) in 10 mL of concentrated sulfuric acid.[12]
-
Simon's Reagent: This is a two-part reagent.[19]
-
Solution A: 2% sodium nitroprusside and 2% acetaldehyde (B116499) in water.[19]
-
Solution B: 2% sodium carbonate in water.[19]
-
Procedure: Add one drop of Solution A followed by one drop of Solution B to the sample. A blue color indicates the presence of a secondary amine.[19][20]
-
-
Zimmerman Reagent: This is also a two-part test.
-
Reagent A: 1% 2,4-dinitrobenzene in methanol.
-
Reagent B: 15% potassium hydroxide (B78521) in water.
-
Procedure: Add the sample to a test tube, followed by Reagent A and then Reagent B. A reddish-purple color is a positive result.
-
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the described experimental protocols.
Caption: Workflow for the Copper-Neocuproine presumptive test for synthetic cathinones.
Caption: General workflow for traditional presumptive color tests.
Caption: Workflow for Simon's presumptive test for secondary amines.
Disclaimer
The information provided in this document is for educational and research purposes only. The handling and testing of controlled substances should only be performed by qualified personnel in a laboratory setting in accordance with all applicable laws and regulations. The color changes described can vary depending on the purity of the sample, the presence of adulterants, and the specific isomer of the cathinone present. These tests should never be used as the sole method of identification.
References
- 1. Color Spot Test As a Presumptive Tool for the Rapid Detection of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Color spot test as a presumptive tool for the rapid detection of synthetic cathinones [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. unodc.org [unodc.org]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. ejournals.eu [ejournals.eu]
- 7. Is Scott’s reagent reliable? — PRO Test [protestkit.eu]
- 8. sog.unc.edu [sog.unc.edu]
- 9. Video: Color Spot Test As a Presumptive Tool for the Rapid Detection of Synthetic Cathinones [jove.com]
- 10. How to test MMC (cathinones)? — PRO Test [protestkit.us]
- 11. FROEHDE Reagent Test Kit — PRO Test [protestkit.us]
- 12. Liebermann reagent - Wikipedia [en.wikipedia.org]
- 13. dea.gov [dea.gov]
- 14. narcocheck.com [narcocheck.com]
- 15. Froehde Reagent Testing Kit | DanceSafe [dancesafe.org]
- 16. Froehde Test Kit | Test Kit Plus [testkitplus.com]
- 17. Liebermann Test Kit | Test Kit Plus [testkitplus.com]
- 18. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]
- 19. Simon's reagent - Wikipedia [en.wikipedia.org]
- 20. Simon’s Reagent Test Instructions — PRO Test [protestkit.eu]
Troubleshooting & Optimization
Technical Support Center: Analytical Discrimination of 3-CMC and its Positional Isomers
Welcome to the technical support center for the analytical discrimination of 3-Chloromethcathinone (3-CMC) and its positional isomers, such as 2-CMC and 4-CMC. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with differentiating these closely related compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to distinguish between 3-CMC and its positional isomers using standard analytical methods?
A1: The primary challenge lies in the structural similarity of these isomers. 3-CMC, 2-CMC, and 4-CMC have the same molecular weight and elemental composition. Consequently, they often exhibit very close retention times in chromatographic systems and produce nearly identical mass spectra under conventional electron ionization (EI) conditions, making their individual identification difficult with generic GC-MS methods.[1][2][3]
Q2: What are the primary analytical techniques used to differentiate these isomers?
A2: A variety of techniques can be employed, often in combination, to successfully discriminate between 3-CMC and its positional isomers. These include Gas Chromatography-Mass Spectrometry (GC-MS) with specialized methods, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Infrared Detection (GC-IRD), Nuclear Magnetic Resonance (NMR) spectroscopy, and Capillary Electrophoresis (CE).[4][5]
Q3: Can I use GC-MS to reliably identify 3-CMC in the presence of its isomers?
A3: While generic GC-MS methods are often insufficient, several strategies can enhance its discriminatory power.[1] These include the use of chemical derivatization to alter fragmentation patterns, employing low-energy electron ionization to generate more informative mass spectra, and applying multivariate analysis (chemometrics) to the collected data.[4] Additionally, specialized capillary columns with different selectivities can improve chromatographic separation.
Q4: How does Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) aid in isomer differentiation?
A4: LC-MS/MS offers high selectivity and sensitivity for the analysis of cathinone (B1664624) isomers.[1] By carefully optimizing chromatographic conditions, it is often possible to achieve baseline separation of the isomers. Furthermore, while the precursor ions will be the same, subtle differences in the abundance of fragment ions in the MS/MS spectra can be exploited for identification, especially with optimized collision energies.
Q5: What is the role of spectroscopic techniques like GC-IRD and NMR in this context?
A5: Spectroscopic techniques provide highly specific structural information. GC-IRD is a powerful tool as positional isomers exhibit unique infrared "fingerprint" spectra, allowing for their unambiguous identification.[3][5] NMR spectroscopy can also differentiate isomers based on the distinct chemical shifts and splitting patterns of protons on the substituted aromatic ring.[5][6]
Troubleshooting Guides
Problem 1: Co-elution of 3-CMC and 4-CMC peaks in GC-MS Analysis
Cause: The chromatographic method lacks the necessary selectivity to separate the positional isomers. Standard non-polar columns may not provide sufficient resolution.
Solution:
-
Optimize GC Method:
-
Temperature Program: Implement a slower temperature ramp to increase the interaction time of the analytes with the stationary phase.
-
Column Selection: Switch to a more polar or a specially designed column for aromatic positional isomer separation (e.g., a column with a biphenyl (B1667301) stationary phase).[7]
-
-
Derivatization: Derivatize the samples prior to GC-MS analysis. Reagents like trifluoroacetyl-l-prolyl chloride can create diastereomers with different chromatographic properties, facilitating their separation.[8]
Problem 2: Identical Mass Spectra for Suspected 3-CMC and 4-CMC
Cause: Standard 70 eV electron ionization often leads to extensive fragmentation, producing a common base peak (m/z 58) and very similar fragmentation patterns for positional isomers.[9]
Solution:
-
Lower Ionization Energy: If your instrument allows, reduce the electron ionization energy (e.g., to 15 eV). This "softer" ionization can preserve more of the molecular ion and generate more diagnostic fragment ions.[4]
-
Alternative Analytical Technique:
-
GC-IRD: This technique will provide distinct IR spectra for each isomer.[3]
-
LC-MS/MS: Utilize tandem mass spectrometry to investigate subtle differences in fragment ion ratios.
-
-
Multivariate Analysis: Employ chemometric techniques such as Principal Component Analysis (PCA) or Linear Discriminant Analysis (LDA) on the full mass spectra. These statistical methods can often distinguish between the subtle, yet consistent, differences in the spectra of the isomers.[4]
Experimental Protocols
Protocol 1: GC-MS with Derivatization for 3-CMC and Isomer Differentiation
This protocol is a general guideline and should be optimized for your specific instrumentation and standards.
-
Sample Preparation:
-
Accurately weigh 1 mg of the seized material or standard.
-
Dissolve in 1 mL of a suitable solvent (e.g., methanol).
-
Create a working solution by diluting to a final concentration of 100 µg/mL.
-
-
Derivatization (using Trifluoroacetyl-l-prolyl chloride - L-TPC):
-
Evaporate 100 µL of the working solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate (B1210297) and 25 µL of L-TPC solution (1 mg/mL in ethyl acetate).
-
Vortex the mixture and heat at 70°C for 30 minutes.
-
After cooling, evaporate the solvent and reconstitute in 100 µL of ethyl acetate for injection.
-
-
GC-MS Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Detector: Scan range 40-500 amu, electron ionization at 70 eV.
-
Protocol 2: LC-MS/MS for Direct Analysis of 3-CMC and Isomers
This protocol is a general guideline and should be optimized for your specific instrumentation and standards.
-
Sample Preparation:
-
Prepare a 1 µg/mL solution of the sample in the initial mobile phase composition.
-
-
LC Conditions:
-
Column: A column with a biphenyl stationary phase is recommended for enhanced separation of aromatic isomers.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, and return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Precursor Ion: Select the m/z corresponding to the protonated molecule of 3-CMC.
-
Collision Energy: Optimize for characteristic fragment ions. This may require infusion of individual standards.
-
Product Ion Scans: Monitor for specific transitions for each isomer if they can be identified.
-
Data Presentation
Table 1: Comparison of Analytical Techniques for 3-CMC Isomer Discrimination
| Technique | Principle of Discrimination | Advantages | Disadvantages |
| GC-MS (Standard) | Chromatographic retention time | Widely available | Often fails to separate isomers; similar mass spectra.[1] |
| GC-MS (with Derivatization) | Different chromatographic behavior of diastereomers | Improved separation and potentially different mass spectra. | Requires additional sample preparation steps.[8] |
| LC-MS/MS | Chromatographic separation and subtle differences in fragment ion abundances | High sensitivity and selectivity; no derivatization needed.[1] | Requires specialized instrumentation and method development. |
| GC-IRD | Unique vibrational (infrared) spectra for each isomer | Highly specific for structural isomers.[3][5] | Less common than MS detectors. |
| NMR Spectroscopy | Different chemical environments of atomic nuclei | Provides unambiguous structural information.[5][6] | Lower sensitivity; requires pure samples and specialized equipment. |
| Capillary Electrophoresis | Different electrophoretic mobilities | High separation efficiency.[10] | Can be less robust than chromatographic methods. |
Visualizations
Caption: General analytical workflow for the discrimination of 3-CMC and its positional isomers.
Caption: Troubleshooting logic for GC-MS analysis of 3-CMC and its positional isomers.
References
- 1. cdn.who.int [cdn.who.int]
- 2. The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. unodc.org [unodc.org]
- 6. DSpace [scholarworks.wm.edu]
- 7. benchchem.com [benchchem.com]
- 8. Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-l-prolyl chloride as chiral derivatization reagent. | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Chiral separation of cathinone derivatives using β‐cyclodextrin‐assisted capillary electrophoresis–Comparison of four different β‐cyclodextrin derivatives used as chiral selectors - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of 3-Chlorocathinone hydrochloride in biological matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the stability of 3-Chlorocathinone hydrochloride (3-CMC) in biological matrices.
Troubleshooting Guide
This guide addresses specific issues that may arise during the collection, storage, and analysis of 3-CMC in biological samples.
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable 3-CMC concentrations in samples. | Degradation of 3-CMC due to improper storage temperature. | Store samples at low temperatures, ideally frozen at -20°C or -80°C, immediately after collection. For short-term storage (up to 24 hours), refrigeration at 4°C is acceptable, but freezing is recommended for longer periods. |
| Degradation due to sample pH. | Acidify the biological matrix. For blood samples, adjust the pH to less than 7. For urine samples, a pH of around 4-5 has been shown to improve stability. | |
| Enzymatic degradation. | While specific enzymatic degradation pathways for 3-CMC are not fully elucidated, the use of enzyme inhibitors, such as sodium fluoride (B91410) in blood collection tubes, is a standard practice that may help preserve the analyte. | |
| Inconsistent results between replicate analyses. | Non-homogenous sample. | Ensure the biological sample is thoroughly mixed (e.g., by gentle inversion) before aliquoting for analysis. |
| Continued degradation of 3-CMC during sample processing. | Minimize the time samples are kept at room temperature during extraction and preparation. Process samples on ice or using cooled equipment whenever possible. | |
| Difficulty in detecting 3-CMC but presence of related compounds. | 3-CMC has degraded into its metabolites. | Monitor for the major and highly stable degradation product, dihydro-3-CMC. The presence of dihydro-3-CMC can serve as a reliable biomarker for 3-CMC intake, even when the parent compound is undetectable. Other metabolites to consider are N-desmethyl-3-CMC and N-desmethyl-dihydro-3-CMC. |
Frequently Asked Questions (FAQs)
1. What is the primary challenge when analyzing this compound in biological samples?
The main challenge is the inherent instability of 3-CMC in biological matrices like blood and urine. This instability can lead to a significant decrease in the concentration of the parent compound, potentially resulting in underestimation of exposure or false-negative results.
2. What are the main factors that influence the stability of 3-CMC?
The stability of 3-CMC is significantly affected by:
-
Temperature: Higher temperatures accelerate the degradation of 3-CMC.
-
pH: Alkaline conditions (pH > 5.5) lead to faster degradation. Acidic conditions improve stability.
-
Biological Matrix: 3-CMC is generally more stable in urine than in blood.
3. What is the major degradation product of 3-CMC and why is it important?
The major degradation product of 3-CMC is dihydro-3-CMC. This metabolite is significantly more stable in biological matrices than the parent compound. Therefore, monitoring for dihydro-3-CMC is crucial as it can serve as a reliable biomarker of 3-CMC consumption, especially when 3-CMC itself has degraded below the limit of detection.
4. What are the recommended storage conditions for biological samples containing 3-CMC?
To ensure the stability of 3-CMC, the following storage conditions are recommended:
-
Low Temperature: Samples should be frozen, preferably at -20°C or lower, for long-term storage.
-
Acidification: Acidifying the sample can significantly enhance stability. For urine, a pH of around 4.2 is effective. For blood, acidification to a pH below 7 is recommended.
5. How does the type of biological matrix affect 3-CMC stability?
Studies have shown that 3-CMC is more stable in urine compared to blood. This is likely due to differences in pH and enzymatic activity between the two matrices.
6. What analytical techniques are suitable for the analysis of 3-CMC and its metabolites?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) are the recommended analytical methods for the sensitive and specific detection and quantification of 3-CMC and its metabolites in biological samples.
Experimental Protocols
Protocol 1: Blood Sample Collection and Stabilization
-
Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin) and a preservative such as sodium fluoride to inhibit enzymatic activity.
-
Acidification (Optional but Recommended): For every 1 mL of blood, add 100 µL of 1 M HCl to lower the pH to below 7. Gently mix the sample by inversion.
-
Storage:
-
Short-term (up to 24 hours): Store at 4°C.
-
Long-term: Store at -20°C or -80°C.
-
-
Thawing: When ready for analysis, thaw samples at room temperature or in a cool water bath. Mix thoroughly before processing.
Protocol 2: Urine Sample Collection and Stabilization
-
Collection: Collect urine in a sterile container.
-
pH Measurement: Measure the initial pH of the urine sample.
-
Acidification (Recommended): If the pH is above 5.5, acidify the sample. For every 1 mL of urine, add 50 µL of 1 M HCl to achieve a pH of approximately 4.2.
-
Storage:
-
Short-term (up to 72 hours): Store at 4°C.
-
Long-term: Store at -20°C or -80°C.
-
-
Thawing: Thaw samples at room temperature and ensure they are well-mixed before extraction.
Protocol 3: Sample Preparation and Analysis by LC-MS/MS
-
Protein Precipitation (for blood/plasma): To 100 µL of sample, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Dilution (for urine): Dilute the urine sample with the mobile phase or a suitable buffer containing the internal standard.
-
Evaporation and Reconstitution: Transfer the supernatant (from blood/plasma) or the diluted urine to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable C18 column and a gradient elution with mobile phases typically consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol. Monitor for the specific precursor-to-product ion transitions for 3-CMC and its metabolites (dihydro-3-CMC, N-desmethyl-3-CMC).
Data Presentation
Table 1: Stability of 3-CMC in Blood under Different Storage Conditions
| Storage Temperature | Acidified (pH < 7) | Non-Acidified | Detectable Duration |
| Room Temperature (~20-25°C) | - | Rapid degradation | < 24 hours |
| 4°C | Yes | - | Up to 4 months |
| 4°C | No | - | Not detected after 2 months |
| -30°C | Yes/No | Stable | At least 12 months |
Table 2: Stability of 3-CMC in Urine under Different Storage Conditions
| Storage Temperature | pH | Detectable Duration |
| Room Temperature (~20-25°C) | ~6 | Not detected after 2 months |
| 4°C | 4.2 | Stable for the investigated period |
| -30°C | 4.2 | Stable for the investigated period |
Visualizations
Technical Support Center: Overcoming Solubility Challenges of 3-Chlorocathinone Hydrochloride for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-Chlorocathinone hydrochloride (3-CMC HCl) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to dissolve this compound?
A1: For aqueous-based in vitro assays, Sterile Phosphate-Buffered Saline (PBS) at pH 7.2 is a good starting point, as this compound is readily soluble in aqueous solutions.[1][2] For creating concentrated stock solutions, Dimethyl Sulfoxide (DMSO) or ethanol (B145695) can be used, although the solubility is more limited in these organic solvents.[1]
Q2: My 3-CMC HCl precipitated when I added my stock solution to the cell culture medium. What should I do?
A2: This is a common issue when a stock solution in an organic solvent is diluted into an aqueous medium. The key is to ensure the final concentration of the organic solvent in your assay is low enough to not cause precipitation or cellular toxicity. A final DMSO concentration of 0.5% or less is generally well-tolerated by most cell lines. It is crucial to prepare fresh solutions and avoid using a solution that has already precipitated.
Q3: Can I adjust the pH to improve the solubility of 3-CMC HCl?
A3: Yes, pH can significantly impact the solubility of hydrochloride salts. Since cathinones can be unstable in alkaline conditions, maintaining a slightly acidic to neutral pH is recommended.[3] It is advisable to test a range of pH values within the physiological tolerance of your in vitro system to find the optimal solubility.
Q4: Are there alternative solvents I can use if I'm still facing solubility issues?
A4: If DMSO or ethanol are not suitable or effective, other organic solvents like methanol (B129727) or chloroform (B151607) could be considered, though their compatibility with your specific assay must be validated. Co-solvent systems, where a water-miscible organic solvent is used in combination with an aqueous buffer, can also be an effective strategy.
Q5: How should I prepare my 3-CMC HCl stock solutions and what are the recommended storage conditions?
A5: Stock solutions should be prepared in a suitable solvent like PBS or DMSO. It is recommended to filter-sterilize the stock solution using a 0.22 µm syringe filter before use in cell culture. To maintain stability, store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Given the instability of cathinones in biological samples, acidification and low-temperature storage are recommended to preserve the compound's integrity.[3]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility problems with this compound in in vitro experiments.
Problem: Precipitate forms immediately upon adding 3-CMC HCl to the assay medium.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Exceeded Solubility Limit | Lower the final concentration of 3-CMC HCl in the assay. | The compound remains in solution at a lower concentration. |
| High Organic Solvent Concentration | Reduce the final concentration of the organic solvent (e.g., DMSO) in the assay medium to ≤0.5%.[1] | The compound remains soluble with a lower percentage of the organic co-solvent. |
| Incorrect Solvent | Prepare the stock solution in a different solvent. If using an organic solvent, try preparing a stock directly in sterile PBS (pH 7.2). | 3-CMC HCl dissolves and remains in solution in the new solvent system. |
Problem: The compound dissolves initially but precipitates over time during the experiment.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Instability | Adjust the pH of the assay medium to be slightly acidic to neutral, as cathinones can be unstable at alkaline pH.[3] Store stock solutions at low temperatures. | The compound remains in solution for the duration of the experiment. |
| Temperature Effects | Ensure the temperature of the assay medium and the stock solution are equilibrated before mixing. Perform dissolution at a slightly elevated temperature (e.g., 37°C) if the compound's solubility is temperature-dependent, but be mindful of potential degradation. | The compound remains soluble throughout the experiment. |
| Interaction with Media Components | Analyze the components of your cell culture medium for potential interactions. Consider using a simpler, defined buffer system for initial solubility tests. | The compound remains in solution in a simplified buffer, indicating a media component interaction. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| Phosphate-Buffered Saline (PBS) pH 7.2 | ≥10 mg/mL | ≥42.7 mM | Readily soluble in aqueous solutions. | [1][2] |
| Dimethyl Sulfoxide (DMSO) | 0.1 - 1 mg/mL | 0.43 - 4.3 mM | Slightly soluble. | [1] |
| Ethanol | 0.1 - 1 mg/mL | 0.43 - 4.3 mM | Slightly soluble. | [1] |
| Water | Readily Soluble | Not Quantified | Qualitative assessment. | [2] |
| Methanol | Soluble | Not Quantified | Qualitative assessment. | |
| Chloroform | Soluble | Not Quantified | Qualitative assessment. |
Molar concentration calculated using a molecular weight of 234.12 g/mol for 3-CMC HCl.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 3-CMC HCl in PBS
-
Weighing: Accurately weigh out 2.34 mg of 3-CMC HCl powder.
-
Dissolution: Add 1 mL of sterile PBS (pH 7.2) to the powder.
-
Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.
-
Sterilization: Filter the solution through a sterile 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: General Protocol for Diluting 3-CMC HCl Stock for In Vitro Assays
-
Thaw: Thaw a single aliquot of the 3-CMC HCl stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the cell culture medium or assay buffer to the desired experimental temperature (e.g., 37°C).
-
Serial Dilution: Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentrations. Ensure the final concentration of any organic solvent is below the toxic level for the cells (typically ≤0.5% for DMSO).
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of the solvent used for the stock solution (e.g., PBS or DMSO) in the assay medium.
-
Immediate Use: Add the diluted 3-CMC HCl solutions and the vehicle control to the in vitro assay immediately after preparation.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues with 3-CMC HCl.
Caption: A general workflow for preparing and using 3-CMC HCl in in vitro experiments.
Caption: Hypothesized mechanism of action for 3-Chlorocathinone at the synapse.
References
Technical Support Center: Optimization of Sample Preparation for Trace Level Detection of 3-CMC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the sample preparation for trace-level detection of 3-Chloromethcathinone (3-CMC).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the analysis of 3-CMC at trace levels?
The primary challenges include the inherent instability of 3-CMC in biological matrices, potential for matrix effects in mass spectrometry-based detection, and the need for highly efficient extraction methods to achieve the required sensitivity for trace-level quantification.[1][2][3] 3-CMC is known to degrade in biological samples like blood and urine, which can lead to underestimation of its concentration or false-negative results.[1][3] Therefore, proper sample handling and storage are critical.
Q2: What are the recommended storage conditions for biological samples containing 3-CMC?
To minimize the degradation of 3-CMC, it is recommended to acidify the biological matrix and/or store samples at low temperatures (e.g., -20°C or -80°C) immediately after collection.[1] One study noted a significant decrease in 3-CMC concentration in blood samples stored at 4°C and 23°C over time, while samples stored at -15°C were stable for up to 90 days.[4]
Q3: Which analytical technique is most suitable for the trace-level detection of 3-CMC?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective detection and quantification of 3-CMC in biological matrices.[5] This technique offers high specificity, which is crucial for distinguishing 3-CMC from its isomers and other structurally related compounds.
Q4: What is a "matrix effect" and how can it affect 3-CMC analysis?
A matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[6][7][8] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of 3-CMC.[7][9] Biological samples contain numerous endogenous components like phospholipids (B1166683) and proteins that can cause matrix effects.[7] Proper sample cleanup is essential to minimize these interferences.
Q5: How can I minimize matrix effects in my 3-CMC analysis?
Effective sample preparation to remove interfering matrix components is the primary strategy to mitigate matrix effects.[7] This can be achieved through techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[10][11] Additionally, the use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can help to compensate for matrix effects.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the sample preparation and analysis of 3-CMC.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | 1. Analyte Degradation: 3-CMC is unstable in biological matrices at room temperature.[1][3] 2. Inefficient Extraction: The chosen solvent or pH may not be optimal for 3-CMC extraction. 3. Poor Ionization in MS: Matrix components may be suppressing the analyte signal.[7][8] | 1. Ensure samples are stored at low temperatures and consider acidification.[1] Analyze samples as soon as possible after collection. 2. Optimize the extraction solvent and adjust the pH of the sample to ensure 3-CMC is in its neutral form for better partitioning into the organic solvent.[12] 3. Improve sample cleanup using SPE or LLE to remove interfering substances.[10] Optimize MS source parameters. |
| Poor Reproducibility (High %RSD) | 1. Inconsistent Sample Preparation: Variations in extraction volumes, mixing times, or pH adjustments. 2. Variable Matrix Effects: Inconsistent removal of matrix components across different samples.[6] 3. Instrumental Variability: Fluctuations in LC-MS system performance. | 1. Use calibrated pipettes and vortex for consistent mixing times. Prepare fresh reagents and buffers. 2. Implement a robust sample cleanup protocol (SPE is often more reproducible than LLE). Use a suitable internal standard to normalize for variations.[6] 3. Perform regular system maintenance and calibration. Check for leaks and ensure stable spray in the MS source.[13] |
| Peak Tailing or Broadening in Chromatogram | 1. Column Overload: Injecting too much sample or a sample with a high concentration of matrix components. 2. Poor Column Condition: The analytical column may be degraded or contaminated. 3. Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be suitable for 3-CMC. | 1. Dilute the sample extract before injection. Improve sample cleanup to reduce matrix load. 2. Flush the column with a strong solvent or replace it if necessary.[14] 3. Adjust the mobile phase pH to ensure 3-CMC is in a single ionic form. Optimize the mobile phase composition for better peak shape. |
| Presence of Interfering Peaks | 1. Incomplete Sample Cleanup: Co-extraction of other compounds from the matrix. 2. Contamination: Contaminants from solvents, reagents, or labware. | 1. Optimize the wash steps in your SPE protocol or the back-extraction steps in your LLE protocol to remove interferences. 2. Use high-purity solvents and reagents. Thoroughly clean all glassware and plasticware before use. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for 3-CMC from Plasma
This protocol provides a general procedure for the extraction of 3-CMC from plasma samples. Optimization may be required for different sample volumes or concentrations.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., 3-CMC-d7)
-
pH 9.0 buffer (e.g., carbonate buffer)
-
Extraction solvent: Ethyl acetate (B1210297) or a mixture of n-hexane and isoamyl alcohol (9:1, v/v)
-
0.1 M Hydrochloric acid (HCl)
-
Reconstitution solvent (e.g., mobile phase)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 500 µL of plasma into a clean glass tube.
-
Add the internal standard and vortex briefly.
-
Add 500 µL of pH 9.0 buffer and vortex for 30 seconds.
-
Add 3 mL of the extraction solvent.
-
Cap the tube and vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for 3-CMC from Urine
This protocol outlines a general SPE procedure for cleaning up urine samples for 3-CMC analysis. The choice of SPE sorbent and solvents should be optimized based on the specific properties of the analyte and matrix. A mixed-mode cation exchange sorbent is often suitable for cathinones.
Materials:
-
Urine sample
-
Internal Standard (IS) solution (e.g., 3-CMC-d7)
-
Mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL)
-
Deionized water
-
5% Methanol in water (wash solvent 1)
-
0.1 M Acetic acid (wash solvent 2)
-
5% Ammonium (B1175870) hydroxide (B78521) in methanol (elution solvent)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add the internal standard and vortex. Centrifuge to pellet any particulates.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
| Extraction Method | Matrix | Recovery (%) | Matrix Effect (%) | Limit of Quantification (LOQ) | Reference |
| Dried Blood Spot (DBS) with LC-MS/MS | Blood | 30 | +7 to -14 | 1 ng/mL | [5] |
| Not Specified | Blood | Not Reported | Not Reported | 42-275 ng/mL (in post-mortem samples) | [2] |
Note: The recovery and matrix effect values can vary significantly depending on the specific experimental conditions, including the choice of solvents, pH, and the analytical instrumentation used.
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for 3-CMC.
Caption: Solid-Phase Extraction (SPE) workflow for 3-CMC.
Caption: Troubleshooting logic for 3-CMC analysis.
References
- 1. cdn.who.int [cdn.who.int]
- 2. euda.europa.eu [euda.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism study of 3‐chloromethcathinone (3‐CMC) by dried blood spot (DBS) sampling after controlled administration using a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nebiolab.com [nebiolab.com]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Liquid-liquid extraction [scioninstruments.com]
- 13. gcms.cz [gcms.cz]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of 3-Chlorocathinone Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 3-Chlorocathinone hydrochloride (3-CMC).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix. In biological matrices like blood and urine, endogenous components such as phospholipids (B1166683), salts, and metabolites can interfere with the ionization of 3-CMC in the mass spectrometer's ion source. This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity.
Q2: How can I determine if my 3-CMC analysis is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: A standard solution of 3-CMC is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any deviation (dip or peak) in the stable baseline signal of 3-CMC indicates the retention times at which ion suppression or enhancement occurs.
-
Post-Extraction Spike: The response of a 3-CMC standard spiked into a pre-extracted blank matrix is compared to the response of the same standard in a neat solvent. The matrix effect can be quantified using the following formula:
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
-
Q3: What are the most effective strategies to minimize matrix effects for 3-CMC analysis?
A3: A multi-faceted approach is most effective, combining:
-
Efficient Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) can remove a significant portion of interfering matrix components.
-
Optimized Chromatographic Separation: Modifying the LC gradient profile can separate 3-CMC from co-eluting matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 3-CMC is the most reliable way to compensate for matrix effects, as it co-elutes with the analyte and is affected by matrix interferences in the same way.
Q4: Is this compound stable in biological samples?
A4: No, 3-CMC has been reported to be unstable in biological matrices like blood and urine.[1][2] Its major degradation product is dihydro-3-CMC.[1][2] It is recommended to monitor for this metabolite to avoid false-negative results.[1][2] To improve the stability of 3-CMC, acidification of the biological matrix and storage at low temperatures are recommended.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing for 3-CMC | Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure 3-CMC is in a consistent ionic state. Given its cathinone (B1664624) structure, a slightly acidic mobile phase is often suitable. |
| Column overload. | Reduce the injection volume or dilute the sample.[3] | |
| Significant Ion Suppression | Co-elution of phospholipids or other endogenous matrix components. | - Improve sample cleanup using a more robust SPE or LLE protocol. - Optimize the chromatographic gradient to better separate 3-CMC from the suppression zone identified by post-column infusion. |
| High salt concentration in the final extract. | Ensure complete evaporation of the extraction solvent and reconstitute in a mobile phase-compatible solvent. | |
| Significant Ion Enhancement | Co-eluting compounds that enhance the ionization efficiency of 3-CMC. | - Improve chromatographic separation to resolve 3-CMC from the enhancing compounds. - Utilize a stable isotope-labeled internal standard for 3-CMC to compensate for the enhancement. |
| Poor Reproducibility (High %CV) | Inconsistent sample preparation. | Automate the sample preparation process if possible to improve consistency. |
| Variable matrix effects between different sample lots. | Employ a stable isotope-labeled internal standard for 3-CMC to normalize for inter-sample variability. | |
| Instrument variability. | Ensure the LC-MS/MS system is properly maintained and calibrated. | |
| Low Recovery of 3-CMC | Inefficient extraction from the sample matrix. | - Optimize the sample preparation protocol (e.g., pH adjustment for LLE, choice of sorbent and elution solvent for SPE). - For LLE, adjust the pH of the aqueous sample to be two pH units higher than the pKa of 3-CMC to ensure it is uncharged and efficiently extracted into an organic solvent. |
| Degradation of 3-CMC during sample processing. | Keep samples on ice or at reduced temperatures during processing. Consider acidification of the sample matrix.[1] |
Quantitative Data Summary
The following table provides a hypothetical yet representative comparison of different sample preparation techniques for the analysis of 3-CMC in human plasma, illustrating their impact on recovery and matrix effects.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Process Efficiency (%) |
| Protein Precipitation (Acetonitrile) | 95 ± 5 | 65 ± 8 (Suppression) | 62 ± 7 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 85 ± 7 | 80 ± 6 (Suppression) | 68 ± 8 |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | 92 ± 6 | 95 ± 4 (Minimal Effect) | 87 ± 5 |
Note: Data are presented as mean ± standard deviation. Process Efficiency is calculated as (Recovery x Matrix Effect) / 100.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike 3-CMC standard into the initial mobile phase.
-
Set B (Post-Spiked Matrix): Extract a blank biological matrix (e.g., plasma, urine) using your established sample preparation method. Spike the 3-CMC standard into the final, extracted matrix.
-
Set C (Pre-Spiked Matrix): Spike the 3-CMC standard into the blank biological matrix before the extraction process.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100
-
Protocol 2: Sample Preparation of 3-CMC from Human Plasma using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 1 mL of human plasma, add a known concentration of a suitable internal standard (ideally, a stable isotope-labeled 3-CMC).
-
Protein Precipitation: Add 2 mL of 1% formic acid in acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 100 mM phosphate (B84403) buffer (pH 6.0).
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol.
-
Elution: Elute the 3-CMC and internal standard with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Workflow for Assessing and Mitigating Matrix Effects.
Caption: Solid-Phase Extraction (SPE) Workflow for 3-CMC.
References
troubleshooting peak tailing in the chromatographic analysis of cathinones
This guide provides troubleshooting assistance and answers to frequently asked questions regarding peak tailing in the chromatographic analysis of cathinone (B1664624) compounds.
Troubleshooting Guide: Peak Tailing
This section addresses specific issues that can lead to asymmetric peaks in your chromatograms.
Question: I am observing significant peak tailing for my cathinone analytes. What is the most likely cause and how can I fix it?
Answer:
Peak tailing for cathinones, which are basic compounds, is most often caused by secondary interactions with the stationary phase, specifically with residual silanol (B1196071) groups on silica-based columns.[1][2] These interactions create more than one retention mechanism, leading to an asymmetrical peak shape.[3]
Here is a systematic approach to troubleshoot the issue:
-
Mobile Phase pH Adjustment: The pH of your mobile phase is a critical factor.[4] Cathinones are basic and will be protonated (positively charged) at low to mid-pH. Silanol groups on the silica (B1680970) surface are ionized and negatively charged at pH levels above 3, leading to strong ionic interactions with the protonated cathinone.[5][6]
-
Column Chemistry and Condition: The choice and health of your column are paramount.
-
Cause A: Inappropriate Column Chemistry: Standard C18 columns, especially older "Type A" silica columns, have a high population of accessible silanol groups.[9]
-
Solution A: Switch to a modern, high-purity "Type B" silica column that is end-capped.[9] End-capping chemically converts most of the reactive silanol groups into less polar groups, reducing interactions.[2] For even better results, consider using columns with alternative stationary phases such as those with polar-embedded groups or charged surface hybrid (CSH) technology, which are designed to shield silanol activity and improve peak shape for basic compounds.[5][7]
-
Cause B: Column Degradation or Contamination: The column may be old, contaminated with strongly retained compounds, or have a void at the inlet.[2][7] A partially blocked inlet frit can also cause peak distortion.[2]
-
Solution B: First, try flushing the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase).[7] If this doesn't work, and a void is suspected, you can try reversing the column (if the manufacturer allows) and flushing it to dislodge particulates from the inlet frit.[3] If performance does not improve, the column must be replaced. Using a guard column can help extend the life of your analytical column.[2]
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1]
-
Extra-Column Effects: Peak broadening and tailing can be introduced by the HPLC system itself, especially for early-eluting peaks.[5][10]
Below is a workflow to help diagnose the root cause of peak tailing.
Caption: Troubleshooting workflow for diagnosing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for peak tailing with cathinones on silica-based columns?
Cathinones are basic compounds, meaning they have amine functional groups that readily accept protons. In typical reversed-phase mobile phases (pH > 3), these amine groups become protonated, carrying a positive charge.[11] Simultaneously, the surface of a silica stationary phase is covered with silanol groups (Si-OH).[12] At pH levels above 3, some of these silanol groups deprotonate to form negatively charged silanate anions (Si-O⁻).[6] The positively charged cathinone molecules can then undergo a strong secondary ionic interaction with these negative sites, in addition to the primary hydrophobic interaction with the C18 chains. This secondary interaction is slower to reverse, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[2][3]
Caption: Interaction of protonated cathinone with an ionized silanol group.
Q2: Can I use mobile phase additives other than acid to reduce tailing?
Yes. Historically, a technique known as "silanol masking" involved adding a basic competitor, like triethylamine (B128534) (TEA), to the mobile phase.[7][9] The TEA would preferentially interact with the active silanol sites, "masking" them from the analyte. However, this approach has drawbacks: TEA can suppress ionization in mass spectrometry and may shorten column lifetime. With the availability of modern, high-performance columns, adjusting the pH to suppress silanol ionization is the preferred and more robust strategy.[9]
Q3: How does buffer concentration affect peak tailing?
Buffer concentration is important for maintaining a stable pH across the column, especially as the sample bolus passes through.[2] If the buffer concentration is too low (e.g., <10 mM), the sample itself can alter the local pH, leading to inconsistent ionization and peak distortion.[7] Increasing the buffer strength (typically in the 10-50 mM range for UV-based detection) can help maintain a constant pH environment and mask some residual silanol interactions, improving peak symmetry.[7][8] For LC-MS applications, lower buffer concentrations (<10 mM) of volatile buffers like ammonium (B1175870) formate (B1220265) are used to avoid ion suppression.[8]
Q4: Will switching from acetonitrile to methanol as the organic modifier help?
It might. Methanol is a protic solvent and is more effective at hydrogen bonding with and "shielding" silanol groups compared to the aprotic acetonitrile.[12] In some cases, switching to or including methanol in the mobile phase can lead to a modest improvement in peak shape for basic compounds. However, this change will also alter the selectivity of your separation, so it should be evaluated carefully. Adjusting pH and using a suitable column are generally more effective solutions.[5]
Data & Protocols
Table 1: Influence of Mobile Phase pH on Cathinone Analysis
| Mobile Phase pH | Cathinone State | Silanol Group State | Dominant Interaction | Expected Peak Shape |
| pH 7.0 | Protonated (Cationic) | Ionized (Anionic) | Hydrophobic + Strong Ionic | Severe Tailing |
| pH 4.5 | Protonated (Cationic) | Partially Ionized | Hydrophobic + Moderate Ionic | Moderate Tailing |
| pH < 3.0 | Protonated (Cationic) | Neutral (Protonated) | Primarily Hydrophobic | Symmetrical/Good |
Table 2: Comparison of Column Chemistries for Cathinone Analysis
| Column Type | Description | Suitability for Cathinones | Key Advantage |
| Traditional C18 (Type A Silica) | Standard C18 bonding on lower purity silica. | Poor | Not recommended due to high silanol activity causing severe peak tailing. |
| End-Capped C18 (Type B Silica) | High-purity silica where residual silanols are chemically deactivated. | Good | Significantly reduces peak tailing compared to Type A columns. A good starting point.[1] |
| Polar-Embedded Phase | C18 phase with a polar group (e.g., amide, carbamate) embedded in the alkyl chain. | Excellent | The polar group shields residual silanols and provides alternative selectivity.[5] |
| Charged Surface Hybrid (CSH) | Hybrid particle technology with a low-level positive surface charge. | Excellent | The surface charge repels basic analytes from interacting with silanols, yielding highly symmetrical peaks.[7] |
Experimental Protocol: General Method for Cathinone Analysis with Symmetric Peaks
This protocol provides a starting point for developing a robust method for analyzing cathinones while minimizing peak tailing.
-
Column Selection:
-
Use a high-performance, end-capped C18 column or a column with a polar-embedded phase (e.g., CSH C18, PFP).
-
Typical dimensions: 100-150 mm length, 2.1-4.6 mm internal diameter, < 3 µm particle size.
-
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare 0.1% formic acid in HPLC-grade water.[13][14] This will bring the pH to approximately 2.7. Filter through a 0.22 µm membrane.
-
Organic Phase (B): HPLC-grade acetonitrile or methanol. Using acetonitrile is common.[13]
-
Buffer Alternative (LC-UV): For UV detection where higher ionic strength is permissible, a 20 mM potassium phosphate (B84403) buffer adjusted to pH 2.5 can be used as the aqueous phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.3 - 1.0 mL/min (adjusted based on column diameter).
-
Gradient: A typical starting gradient would be 5-10% B, ramping to 80-95% B over 10-15 minutes. An initial isocratic hold may be necessary.
-
Column Temperature: 30 - 40 °C. Elevated temperatures can sometimes improve peak shape and reduce mobile phase viscosity.
-
Injection Volume: 1 - 10 µL. Start with a low volume to avoid overload.
-
Sample Diluent: Prepare samples and standards in the initial mobile phase composition (e.g., 95% A, 5% B) whenever possible to prevent peak distortion.[10]
-
-
System Equilibration:
-
Before analysis, flush the column with 100% B for 10-15 column volumes.
-
Equilibrate the column with the initial mobile phase conditions for at least 20 column volumes, or until a stable baseline is achieved.
-
-
Analysis and Evaluation:
-
Inject a standard and evaluate the peak shape. The tailing factor (also called asymmetry factor) should ideally be between 0.9 and 1.2.[7] A value greater than 1.5 often indicates a problem that needs to be addressed.
-
References
- 1. mastelf.com [mastelf.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromtech.com [chromtech.com]
- 6. support.waters.com [support.waters.com]
- 7. uhplcs.com [uhplcs.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. agilent.com [agilent.com]
- 12. pharmagrowthhub.com [pharmagrowthhub.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Frontiers | Metabolic stability and metabolite profiling of emerging synthetic cathinones [frontiersin.org]
method refinement for distinguishing between 3-CMC, 2-CMC, and 4-CMC isomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical refinement of methods to distinguish between the positional isomers 3-chloromethcathinone (B1649792) (3-CMC), 2-chloromethcathinone (2-CMC), and 4-chloromethcathinone (4-CMC).
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to distinguish between 3-CMC, 2-CMC, and 4-CMC using standard analytical methods?
A1: 3-CMC, 2-CMC, and 4-CMC are positional isomers, meaning they have the same molecular weight and chemical formula (C₁₀H₁₂ClNO).[1] This structural similarity results in identical mass-to-charge ratios (m/z) and often produces very similar fragmentation patterns in mass spectrometry, making them hard to differentiate based on mass spectra alone.[2] Under generic Gas Chromatography-Mass Spectrometry (GC-MS) conditions, these isomers can also have very close retention times, leading to co-elution.[3]
Q2: What are the primary analytical techniques recommended for the successful differentiation of these isomers?
A2: A multi-faceted approach is often necessary. The most successful techniques include specialized Gas Chromatography-Mass Spectrometry (GC-MS) methods, often involving derivatization; Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with appropriate column chemistry; Gas Chromatography with Infrared Detection (GC-IR); and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]
Q3: Can I use a standard C18 column for LC-MS/MS separation of CMC isomers?
A3: While a C18 column might provide some separation, it is often insufficient for baseline resolution of these positional isomers. A column with a different stationary phase, such as a biphenyl (B1667301) column, is highly recommended as it offers enhanced pi-pi interactions with the aromatic rings of the cathinone (B1664624) isomers, leading to better separation.[2]
Q4: Is derivatization necessary for GC-MS analysis?
A4: While not always strictly necessary if a specialized GC method provides sufficient separation, derivatization is a highly effective strategy to enhance the differentiation of CMC isomers. Derivatizing agents can alter the fragmentation pathways of the isomers, leading to more distinct mass spectra that allow for their individual identification.[2]
Q5: What is the role of reference standards in isomer analysis?
A5: The use of certified reference standards for 2-CMC, 3-CMC, and 4-CMC is crucial for method development and validation.[3] Comparing the retention times and spectral data of an unknown sample to those of known standards under identical analytical conditions is the most reliable way to confirm the identity of a specific isomer.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of CMC isomers.
Issue 1: Co-eluting or Poorly Resolved Peaks in GC-MS and LC-MS/MS
Symptoms:
-
A single, broad, or shouldered peak is observed where multiple isomers are expected.
-
Mass spectra appear to be a composite of more than one compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting isomers.
Solutions:
-
For LC-MS/MS:
-
Change Column Chemistry: Switch from a standard C18 column to a biphenyl stationary phase to improve selectivity.
-
Optimize Mobile Phase: Adjust the gradient steepness, organic modifier (methanol vs. acetonitrile), and additives (e.g., formic acid concentration) to maximize resolution.
-
Adjust Flow Rate and Temperature: Lowering the flow rate or changing the column temperature can alter selectivity.
-
-
For GC-MS:
-
Temperature Program Optimization: Use a slower temperature ramp to increase the separation between closely eluting peaks.
-
Chemical Derivatization: Use a derivatizing agent such as trimethylsilylation to alter the volatility and chromatographic behavior of the isomers.[4]
-
Use a Longer GC Column: A longer column will provide more theoretical plates and can improve resolution.
-
Issue 2: Identical or Ambiguous Mass Spectra
Symptoms:
-
Even with chromatographic separation, the mass spectra of the isomers are nearly identical, preventing confident identification.
Troubleshooting Workflow:
Caption: Workflow for differentiating isomers with similar mass spectra.
Solutions:
-
Alternative Analytical Techniques:
-
GC-IR (FTIR): This is a powerful technique for distinguishing positional isomers as they often produce unique infrared spectra in the fingerprint region.[5]
-
NMR Spectroscopy: ¹H and ¹³C NMR provide detailed structural information that can unequivocally differentiate the isomers based on the chemical shifts and coupling patterns of the protons and carbons in the aromatic ring.[6]
-
-
Advanced Mass Spectrometry Techniques:
-
Ion Mobility Spectrometry (IMS): This technique separates ions based on their size and shape (collision cross-section), providing an additional dimension of separation for isomers that may be indistinguishable by mass alone.
-
Electron Activated Dissociation (EAD): If available, this fragmentation technique can produce unique fragment ions not observed with conventional collision-induced dissociation (CID), aiding in isomer differentiation.[2]
-
Data Presentation
The following tables summarize key analytical data for the differentiation of 2-CMC, 3-CMC, and 4-CMC.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Isomer | Relative Retention Time | Key Mass Fragments (m/z) |
| 2-CMC | Slightly earlier than 3-CMC and 4-CMC | 58 (base peak), 75, 111, 139 |
| 3-CMC | Intermediate | 58 (base peak), 75, 111, 139 |
| 4-CMC | Slightly later than 2-CMC and 3-CMC | 58 (base peak), 75, 111, 139 |
| Note: Under standard GC-MS conditions, the mass spectra are visually identical.[7] Differentiation relies on small but consistent differences in retention time, which should be confirmed with reference standards. |
Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Isomer | Key Distinguishing Peaks (cm⁻¹) in the Fingerprint Region |
| 2-CMC | Unique pattern of absorption bands allowing for clear differentiation. |
| 3-CMC | Distinct spectral features compared to 2-CMC and 4-CMC. |
| 4-CMC | Characteristic peaks that differ from the other two isomers. |
| Note: The fingerprint region (roughly 400-1500 cm⁻¹) of the FTIR spectra provides a unique pattern for each isomer, making this a highly reliable technique for differentiation.[7] |
Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Data
| Isomer | Expected Elution Order on Biphenyl Column | Key Fragment Ions (m/z) |
| 2-CMC | Typically elutes first | Precursor Ion [M+H]⁺: 198.0680. Key fragments are similar to other isomers under CID. |
| 3-CMC | Intermediate elution | Precursor Ion [M+H]⁺: 198.0680. Key fragments are similar to other isomers under CID. |
| 4-CMC | Typically elutes last | Precursor Ion [M+H]⁺: 198.0680. Key fragments are similar to other isomers under CID. |
| Note: While fragmentation patterns under CID are very similar, chromatographic separation on a biphenyl column allows for differentiation based on retention time.[1][2] |
Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Isomer | Expected ¹H NMR Aromatic Region Pattern | Expected Number of Unique ¹³C Signals |
| 2-CMC | Complex multiplet pattern due to four distinct aromatic protons. | 10 |
| 3-CMC | Complex multiplet pattern due to four distinct aromatic protons. | 10 |
| 4-CMC | Two sets of doublets (an AA'BB' system) due to the symmetry of the para-substituted ring. | 8 |
| Note: The substitution pattern on the aromatic ring has a distinct effect on the NMR spectra. The symmetry of 4-CMC leads to fewer unique carbon signals compared to the 2- and 3-isomers. The proton NMR splitting patterns in the aromatic region are also highly diagnostic. |
Experimental Protocols
Protocol 1: GC-MS Analysis of CMC Isomers
Objective: To separate and identify 2-CMC, 3-CMC, and 4-CMC using gas chromatography-mass spectrometry.
Instrumentation:
-
Gas Chromatograph with a mass selective detector (GC-MS).
-
GC Column: Phenyl-methyl polysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Injector Settings:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Mode: 20:1
-
-
GC Oven Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Compare the retention times and mass spectra of the unknown sample to those of certified reference standards for 2-CMC, 3-CMC, and 4-CMC run under the same conditions.
Protocol 2: LC-MS/MS Analysis of CMC Isomers
Objective: To achieve baseline separation and identification of CMC isomers using a biphenyl column.
Instrumentation:
-
High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
LC Column: Biphenyl phase column (e.g., 100 x 2.1 mm, 2.7 µm particle size).
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5-10%), ramp to a high percentage (e.g., 95%) over several minutes, hold, and then re-equilibrate. The exact gradient should be optimized for the specific instrument and column.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion: m/z 198.07.
-
Product Ions: Monitor characteristic fragment ions (e.g., m/z 180, 152, 111, 77). Collision energy should be optimized for each transition.
-
-
Data Analysis: Identify the isomers based on their unique retention times compared to reference standards.
Protocol 3: ¹H and ¹³C NMR Spectroscopy Analysis
Objective: To structurally elucidate and differentiate CMC isomers.
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure adequate spectral width to cover the aromatic and aliphatic regions.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Assign the peaks based on their chemical shifts, multiplicities, and integration (for ¹H).
-
Pay close attention to the aromatic region in the ¹H spectrum and the total number of signals in the ¹³C spectrum to determine the substitution pattern.
-
References
- 1. cfsre.org [cfsre.org]
- 2. researchgate.net [researchgate.net]
- 3. cdn.who.int [cdn.who.int]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.uva.nl [pure.uva.nl]
storage conditions to prevent degradation of 3-Chlorocathinone hydrochloride standards
This technical support center provides guidance on the proper storage and handling of 3-Chlorocathinone hydrochloride (3-CMC HCl) analytical standards to minimize degradation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound standards?
A1: Upon receipt, solid (neat) this compound standards should be stored in their original, tightly sealed containers in a refrigerator at 2-8°C.[1] To prevent condensation, which can impact the standard's integrity, always allow the container to equilibrate to room temperature before opening.[1] The storage area should be dark and have controlled humidity.
Q2: How should I store solutions of this compound?
A2: Solutions of 3-CMC HCl are less stable than the solid form. For optimal stability, it is recommended to prepare stock solutions in acetonitrile (B52724).[1][2] If methanol (B129727) must be used, the solutions should be stored frozen at -20°C to minimize degradation.[1][2] The addition of 0.1% formic acid to the solvent has been shown to improve the stability of cathinone (B1664624) solutions.[1]
Q3: What are the primary factors that cause degradation of this compound?
A3: The main factors contributing to the degradation of 3-CMC HCl and other synthetic cathinones are elevated temperature, exposure to light, high humidity, and non-acidic (alkaline) conditions.[1][3][4][5] Exposure to air can also contribute to the instability of cathinone hydrochloride salts.
Q4: For how long can I expect my this compound standard to be stable?
A4: The long-term stability of solid 3-CMC HCl standards has not been extensively documented in publicly available literature. However, when stored under the recommended conditions (refrigerated, dry, dark), the solid standard is expected to be stable for a longer period than its solutions. For solutions, significant degradation can occur in a matter of days or weeks, especially if not stored at -20°C.[2][6] It is crucial to monitor for signs of degradation and to perform regular quality control checks.
Q5: Are there any specific safety precautions for handling this compound?
A5: Yes, 3-Chlorocathinone is a controlled substance and requires specific handling and storage protocols.[1] Always handle the standard in a well-ventilated area, such as a fume hood. Adhere to all institutional and regulatory guidelines for the storage, use, and documentation of controlled substances.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected analytical results. | Degradation of the standard due to improper storage. | Verify that solid standards are stored at 2-8°C and solutions at -20°C. Ensure containers are tightly sealed and protected from light. Prepare fresh solutions from the solid standard for critical experiments.[1] |
| Inaccurate weighing. | Use a calibrated analytical balance. Allow the standard to reach room temperature before weighing to prevent moisture absorption, which can lead to inaccurate measurements.[1] | |
| Contamination. | Use clean, dedicated spatulas and glassware. Never return unused material to the original container. | |
| Visible changes in the solid standard (e.g., discoloration, clumping). | Moisture absorption or degradation. | This indicates potential degradation. The standard should be discarded according to institutional guidelines for hazardous waste.[3] Do not use if the physical appearance has changed. |
| Peak tailing or appearance of unknown peaks in chromatograms. | Presence of degradation products. | The primary degradation product of 3-CMC is dihydro-3-CMC. The presence of this and other unknown peaks suggests degradation of the parent compound. A fresh standard solution should be prepared. Consider using dihydro-3-CMC as a biomarker for 3-CMC intake in toxicological studies, as it is more stable. |
Data on Cathinone Stability in Solution
While specific quantitative data for the degradation of solid 3-CMC HCl is limited, the following table summarizes the stability of other synthetic cathinones in solution under various conditions, which can serve as a general guide.
| Compound | Solvent/Matrix | Storage Temperature | Stability Findings |
| Mephedrone | Methanol | Room Temperature (~20°C) | 32.3% loss within 3 days; 87.6% loss after 30 days.[2][6] |
| Mephedrone | Methanol | Refrigerator (4°C) | Significant loss (23.3%) after 14 days; 51.3% loss after 30 days.[2][6] |
| Mephedrone | Methanol | Freezer (-20°C) | Stable for at least 30 days.[2][6] |
| Mephedrone | Acetonitrile | Room Temperature (~20°C) | 32.9% loss after 30 days.[6] |
| Mephedrone | Acetonitrile | Refrigerator (4°C) & Freezer (-20°C) | Stable for at least 30 days.[6] |
| Various Cathinones | Urine (pH 8) | 32°C | Significant losses (>20%) observed within hours for most compounds.[5] |
| Various Cathinones | Urine (pH 4) | 4°C & -20°C | Considerably more stable; stable for the duration of a 6-month study.[5] |
Experimental Protocols
Protocol for Evaluating the Stability of a this compound Solution
Objective: To assess the stability of a 3-CMC HCl solution under defined storage conditions over a specified period.
Materials:
-
This compound solid standard
-
Acetonitrile (HPLC grade)
-
Deuterated internal standard (e.g., 3-CMC-d4)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber glass autosampler vials
-
LC-MS/MS system
Procedure:
-
Stock Solution Preparation: Accurately weigh the 3-CMC HCl standard and dissolve it in acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: From the stock solution, prepare working solutions at a relevant concentration (e.g., 100 ng/mL) in acetonitrile. Spike each working solution with a fixed concentration of the internal standard.
-
Aliquotting: Distribute the working solution into amber autosampler vials, creating multiple aliquots for each storage condition and time point to be tested.
-
Time Zero Analysis: Immediately after preparation, analyze a set of "time zero" aliquots using a validated LC-MS/MS method to establish the initial concentration.
-
Storage: Store the remaining aliquots under the desired conditions (e.g., room temperature, 4°C, and -20°C).
-
Time Point Analysis: At scheduled intervals (e.g., 24 hours, 3 days, 7 days, 14 days, 30 days), remove a set of aliquots from each storage condition.
-
Sample Analysis: Allow the samples to equilibrate to room temperature before analysis. Analyze the samples using the same validated LC-MS/MS method.
-
Data Analysis: Calculate the concentration of 3-CMC HCl in each sample relative to the internal standard. Compare the concentrations at each time point to the "time zero" concentration to determine the percentage of degradation. A loss of over 15-20% is generally considered significant.[1]
Visual Guides
Caption: Troubleshooting workflow for inconsistent analytical results.
Caption: Recommended workflow for handling 3-CMC HCl standards.
References
- 1. benchchem.com [benchchem.com]
- 2. Extended Stability Evaluation of Selected Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. maxonchemicals.it.com [maxonchemicals.it.com]
- 4. ojp.gov [ojp.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Extended Stability Evaluation of Selected Cathinones [frontiersin.org]
- 7. cdn.who.int [cdn.who.int]
- 8. Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
minimizing false negatives in 3-CMC consumption analysis by monitoring stable metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analysis of 3-Chloromethcathinone (3-CMC) and its metabolites. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges in detecting 3-CMC consumption, with a focus on monitoring stable metabolites to prevent false-negative results.
Frequently Asked Questions (FAQs)
Q1: Why is the detection of 3-CMC in biological samples challenging?
A1: The primary challenge in 3-CMC analysis is its low stability in biological matrices such as blood and urine.[1][2] The parent compound can degrade significantly, especially if samples are not stored under optimal conditions. This degradation can lead to concentrations below the limit of detection, resulting in false-negative findings. Therefore, monitoring for its more stable metabolites is crucial for accurately assessing 3-CMC consumption.[1][3]
Q2: What are the major and most stable metabolites of 3-CMC?
A2: The main metabolic pathways for 3-CMC include N-desmethylation and the reduction of the keto group.[4][5] The most consistently identified and stable metabolite is dihydro-3-CMC.[1][2][3] Other metabolites include N-desmethyl-3-CMC and dihydro-N-desmethyl-3-CMC.[5][6] Due to its high stability under various storage conditions, dihydro-3-CMC is considered a reliable biomarker for 3-CMC intake.[1][2]
Q3: What are the recommended storage conditions for samples suspected of containing 3-CMC?
A3: To minimize the degradation of the parent 3-CMC compound, biological samples should be stored at low temperatures, ideally frozen at -20°C or below.[2][7] Acidification of the biological material has also been shown to significantly improve the stability of 3-CMC.[1][8] For long-term storage, freezing is the most effective method to preserve both the parent drug and its metabolites.[7]
Q4: Which analytical techniques are most suitable for the analysis of 3-CMC and its metabolites?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of 3-CMC and its metabolites in biological fluids.[7][9] Gas chromatography-mass spectrometry (GC-MS) is also a viable technique, particularly after derivatization of the analytes to improve their chromatographic properties and thermal stability.[10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| False-negative result for 3-CMC | Degradation of the parent compound due to improper sample storage or handling. | 1. Analyze for the stable metabolite, dihydro-3-CMC, which is a more reliable biomarker of consumption.[1][2][3]2. Review sample collection and storage protocols. Ensure samples are stored at low temperatures (≤ -20°C) and consider acidification.[2][7][8]3. Verify the extraction efficiency of your method for both 3-CMC and its metabolites. |
| Poor chromatographic peak shape for 3-CMC or metabolites (GC-MS) | Incomplete derivatization or presence of active sites in the GC system. | 1. Optimize the derivatization procedure. Ensure complete dryness of the extract before adding the derivatizing agent and optimize incubation time and temperature.[1]2. Use a deactivated inlet liner and a high-quality capillary column. Condition the column as per the manufacturer's instructions. |
| Low analytical sensitivity | Inefficient extraction, matrix effects, or suboptimal instrument parameters. | 1. For LC-MS/MS, evaluate different sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to improve recovery and reduce matrix effects.[12][13]2. For GC-MS, select a derivatizing agent that produces a stable derivative with a strong molecular ion or characteristic high-mass fragments.[5]3. Optimize MS/MS transitions (for LC-MS/MS) or selected ions (for GC-MS) for maximum signal intensity. |
| Inability to differentiate 3-CMC from its isomers (e.g., 4-CMC) | Co-elution of isomers under the chromatographic conditions used. | 1. For GC-MS, specific derivatization techniques, such as trimethylsilylation, can aid in the separation of positional isomers.[14]2. For LC-MS/MS, optimize the chromatographic separation by adjusting the mobile phase composition, gradient, or using a column with a different selectivity. |
Quantitative Data Summary
Table 1: Stability of 3-CMC and Dihydro-3-CMC in Blood Samples under Different Storage Conditions
| Storage Condition | Time | 3-CMC Concentration Change | Dihydro-3-CMC Concentration Change | Reference |
| 4°C | 24 hours | Significant decrease | High stability | [2] |
| 4°C | 2 months | Undetectable | High stability | [2] |
| -30°C | 12 months | Stable | High stability | [2] |
| Acidified and Frozen | 12 months | Stable | High stability | [2] |
Table 2: Stability of 3-CMC and its Metabolites on Dried Blood Spots (DBS)
| Analyte | Time (days) | Concentration Decrease | Reference |
| 3-CMC | 90 | -67% to -82% | [6] |
| N-demethyl 3-CMC | 90 | -48% to -88% | [6] |
| Dihydro-3-CMC | 90 | -5% to -37% | [6] |
Experimental Protocols
Protocol 1: Analysis of 3-CMC and Metabolites in Urine by LC-MS/MS
This protocol is a "dilute-and-shoot" method, offering rapid sample preparation.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of urine, add 400 µL of an internal standard solution (e.g., 3-CMC-d5, dihydro-3-CMC-d5 in methanol).
-
Vortex the mixture thoroughly.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.[15]
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[15]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol (B129727)/acetonitrile (50:50, v/v).[15]
-
Flow Rate: 0.4 mL/min.[15]
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Monitor at least two multiple reaction monitoring (MRM) transitions for each analyte and internal standard for confident identification and quantification.
-
Protocol 2: Analysis of 3-CMC and Metabolites in Blood by SPE and GC-MS
This protocol involves solid-phase extraction for sample clean-up followed by derivatization for GC-MS analysis.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of whole blood, add an appropriate internal standard.
-
Precondition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the blood sample onto the SPE cartridge.
-
Wash the cartridge with water, followed by a weak organic solvent (e.g., methanol).
-
Elute the analytes with a basic organic solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.[11][13]
-
-
Derivatization (Trimethylsilylation):
-
To the dried extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).[11]
-
Vortex the mixture and incubate at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC Column: A low-bleed capillary column suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Injection Mode: Splitless.
-
Oven Temperature Program: A temperature gradient to ensure separation of the derivatized analytes.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.
-
Detection: Acquire data in full scan mode for identification and use selected ion monitoring (SIM) for quantification.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Scientists Unravel Novel Signaling Cascade Determining Dopamine Transporter Activity and Its Association with Cocaine Addiction----Chinese Academy of Sciences [english.cas.cn]
- 3. Norepinephrine transport-mediated gene expression in noradrenergic neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 7. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sdbonline.org [sdbonline.org]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. ojp.gov [ojp.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of emerging cathinones and validation of a SPE GC–MS method for their simultaneous quantification in blood [ouci.dntb.gov.ua]
- 14. ovid.com [ovid.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for 3-Chlorocathinone Hydrochloride Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of 3-Chlorocathinone hydrochloride (3-CMC, clophedrone) is critical in forensic toxicology, clinical analysis, and pharmaceutical research. As a synthetic cathinone, its detection in various matrices requires sensitive and specific analytical methods. This guide provides a comparative overview of the most common validated analytical techniques, presenting performance data and detailed experimental protocols to aid in method selection and implementation.
Comparison of Analytical Method Performance
The selection of an analytical technique for 3-CMC quantification is dictated by factors such as the required sensitivity, the complexity of the sample matrix, and available instrumentation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most prevalent methods, offering high selectivity and sensitivity.
The following table summarizes typical validation parameters for the quantification of 3-CMC and its closely related analogs in biological matrices.
| Analytical Method | Analyte(s) | Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Accuracy (% Recovery or % RE) | Precision (% RSD) | Reference |
| LC-MS/MS | 3-CMC | Whole Blood | 50 - 2,500 | 50 | -19.9 to +7.3 (RE) | 7 - 10 | [1] |
| GC-MS/MS | Synthetic Cathinones | Whole Blood | 1 or 2.5 - 100 | 1 or 2.5 | 89.0 - 108 (Recovery) | ≤ 8.1 | [2] |
| GC-MS/MS | 4-CMC (isomer) | Oral Fluid | 5 - 1000 | 5 | 92.4 - 108.4 (Recovery) | ≤ 12.3 | [3] |
| LC-MS/MS | Synthetic Cathinones | Urine | 1 - 100 | 1 | 85 - 115 (Recovery) | < 15 | [4] |
Note: Performance characteristics can vary based on the specific instrumentation, sample preparation protocol, and laboratory conditions. Data for related synthetic cathinones are included to provide a comparative baseline.
Experimental Protocols
Detailed and reproducible methodologies are essential for accurate quantification. Below are generalized protocols for the analysis of 3-CMC using LC-MS/MS and GC-MS.
Protocol 1: LC-MS/MS Quantification of 3-CMC in Whole Blood
This protocol is adapted from methodologies used for the analysis of synthetic cathinones in biological fluids.[1][5]
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of whole blood sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of an internal standard (IS) working solution (e.g., 3-CMC-d4 at 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
2. LC-MS/MS Analysis
-
LC System: UHPLC system.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Example transitions for 3-CMC: 198.1 → 180.1 (quantifier), 198.1 → 125.0 (qualifier).
-
Data Analysis: Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.
Protocol 2: GC-MS Quantification of 3-CMC in Oral Fluid
This protocol requires a derivatization step to improve the thermal stability and chromatographic properties of 3-CMC. It is based on methods developed for related cathinones.[2][3]
1. Sample Preparation (Liquid-Liquid Extraction & Derivatization)
-
Pipette 200 µL of oral fluid sample into a glass test tube.
-
Add 20 µL of an internal standard (IS) working solution (e.g., Methcathinone-d3 at 100 ng/mL).
-
Add 200 µL of a basic buffer (e.g., 0.5 M ammonium (B1175870) hydrogen carbonate, pH 9) and vortex.
-
Add 1 mL of ethyl acetate (B1210297), cap the tube, and vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (B1165640) (PFPA) to the dried residue.
-
Cap the tube and heat at 70°C for 30 minutes.
-
Evaporate the derivatizing agent and solvent to dryness.
-
Reconstitute the residue in 50 µL of ethyl acetate for injection.
2. GC-MS Analysis
-
GC System: Gas chromatograph with an autosampler.
-
Column: 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp at 20°C/min to 300°C, and hold for 5 minutes.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Inlet Temperature: 280°C.
-
MS System: Single or triple quadrupole mass spectrometer with an electron ionization (EI) source.
-
Ion Source Temperature: 230°C.
-
Detection: Selected Ion Monitoring (SIM) or MRM mode. Monitor characteristic fragment ions of the derivatized 3-CMC.
-
Data Analysis: Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.
Analytical Method Validation Workflow
The validation of an analytical method is a prerequisite for its use in a regulated environment. It ensures that the method is suitable for its intended purpose. The process involves a series of experiments to evaluate the performance characteristics of the method.
Caption: A generalized workflow for the validation of an analytical method for 3-CMC quantification.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. [PDF] Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Guide for Researchers, Scientists, and Drug Development Professionals
A Comparative Analysis of the Neurotoxicity of 3-Chloromethcathinone (3-CMC) and 4-Chloromethcathinone (4-CMC)
This guide provides a comparative analysis of the neurotoxicity of two synthetic cathinones, 3-Chloromethcathinone (3-CMC) and 4-Chloromethcathinone (4-CMC). Synthetic cathinones are a class of psychoactive substances that are structurally similar to cathinone (B1664624), the active component of the khat plant.[1] This document summarizes key experimental data on their cytotoxic effects, outlines the methodologies used in these studies, and visualizes the proposed mechanisms of neurotoxicity.
Quantitative Neurotoxicity Data
The following table summarizes the in vitro neurotoxicity data for 3-CMC and 4-CMC on human neuroblastoma SH-SY5Y cells, a common model for neurotoxicity studies.[1] The data is derived from studies employing the MTT assay to assess cell viability (mitochondrial function) and the LDH assay to measure cell membrane integrity.
| Parameter | 3-Chloromethcathinone (3-CMC) | 4-Chloromethcathinone (4-CMC) | Cell Line | Assay | Exposure Time | Source |
| Cell Viability | No significant effect at concentrations up to 300 μM. | Slight but statistically significant decrease at 200 μM and 300 μM. | SH-SY5Y | MTT | 24 hours | [2] |
| Cell Viability | Significant decline in a concentration-dependent manner (starting at 50 μM), with a maximal decrease of 49% at 300 μM. | Considerable cytotoxicity (starting at 100 μM), with a maximal decrease of 50% at 300 μM. | SH-SY5Y | MTT | 72 hours | [2][3][4] |
| Membrane Integrity | Significant damage observed at 100, 200, and 300 μM, with a maximal effect of ~21% of the positive control at 300 μM. 3-CMC exerts significant effects at a lower concentration than 4-CMC. | Significant damage observed at 200 and 300 μM, with a maximal effect of ~18% of the positive control at 300 μM. | SH-SY5Y | LDH | 48 hours | [2] |
| Mitochondrial Respiration | Not explicitly stated. | Significant decrease in basal and FCCP-stimulated respiration at 1000 μM (37°C) and 200 μM (40.5°C). | SH-SY5Y | Seahorse XF | 24 hours | [5] |
| ATP Content | Not explicitly stated. | Decrease in intracellular ATP content starting at 2000 μM (37°C) and 500 μM (40.5°C). | SH-SY5Y | Not specified | 24 hours | [1] |
| Monoamine Transporter Interaction | Active stimulant and releasing agent at dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters.[6][7] Slight preference for DAT.[2] | Functions as a non-selective substrate at DAT, NET, and SERT, with similar potency to mephedrone.[8][9] IC50 for DAT: 0.208 µM; IC50 for SERT: 0.67 µM.[10] | Not applicable | In vitro transporter assays | Not applicable | [2][6][7][8][9][10] |
| Apoptosis Induction | Not explicitly stated. | Induces apoptosis and necrosis. Increased caspase-3 cleavage starting at 1000 µM (37°C). | SH-SY5Y | Flow cytometry, Caspase-3 cleavage assay | 6 hours | [1] |
| Oxidative Stress | Not explicitly stated. | Significant increase in mitochondrial ROS production starting at 2000 μM (37°C). | SH-SY5Y | Mitochondrial ROS measurement | 24 hours | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols based on standard laboratory practices and information available in the cited literature.
Cell Culture
Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium, such as DMEM/F12, supplemented with fetal bovine serum and antibiotics.[11] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[12] For experiments, cells are seeded into 96-well plates at an appropriate density.[12][13]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[7]
-
Cell Treatment: After cell seeding and adherence, the culture medium is replaced with fresh medium containing various concentrations of 3-CMC or 4-CMC. A vehicle control (medium with the solvent used to dissolve the compounds) is also included.[2]
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 24 or 72 hours).[2]
-
MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well and the plate is incubated for 3-4 hours at 37°C.[5][11]
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[5][11]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 500 and 600 nm.[7]
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay measures the activity of LDH released from damaged cells into the culture medium, serving as an indicator of cell membrane integrity.[2][14]
-
Cell Treatment: Cells are treated with various concentrations of 3-CMC or 4-CMC in a serum-free medium for a specified duration (e.g., 48 hours).[2]
-
Controls: A negative control (untreated cells) and a positive control (cells treated with a lysis agent like Triton X-100) are included.[2][15]
-
Supernatant Collection: After incubation, the cell culture supernatant is carefully collected.[15]
-
LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.[16]
-
Absorbance Measurement: The formation of a colored formazan product is measured spectrophotometrically at approximately 490 nm.[14][17]
Reactive Oxygen Species (ROS) Assay
This assay quantifies the levels of intracellular reactive oxygen species.
-
Cell Treatment: SH-SY5Y cells are treated with the test compounds for a defined period.
-
Probe Incubation: A fluorescent probe, such as DCFDA, is added to the cells and incubated. DCFDA is deacetylated by cellular esterases and then oxidized by ROS into a highly fluorescent compound.[18]
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.[18]
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[19]
-
Cell Lysis: Following treatment, cells are lysed to release intracellular contents.[20]
-
Substrate Addition: A specific fluorogenic substrate for caspase-3 (e.g., Ac-DEVD-AMC) is added to the cell lysates.[19]
-
Fluorescence Measurement: Cleavage of the substrate by active caspase-3 releases a fluorescent molecule (AMC), and the fluorescence is measured over time using a fluorometer.[19]
Visualizations
Experimental Workflow for Neurotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the in vitro neurotoxicity of compounds like 3-CMC and 4-CMC.
Caption: A generalized workflow for in vitro neurotoxicity screening.
Proposed Signaling Pathway for 4-CMC-Induced Neurotoxicity
This diagram illustrates the proposed signaling cascade leading to neuronal cell death following exposure to 4-CMC, based on the available experimental evidence.
Caption: A proposed pathway for 4-CMC-induced neuronal cell death.
Comparative Neurotoxicity of 3-CMC and 4-CMC
This diagram provides a logical comparison of the neurotoxic profiles of 3-CMC and 4-CMC based on the available data.
Caption: A comparative overview of 3-CMC and 4-CMC neurotoxicity.
References
- 1. Non-conserved residues dictate dopamine transporter selectivity for the potent synthetic cathinone and psychostimulant MDPV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. caspase3 assay [assay-protocol.com]
- 4. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]
- 5. Hyperthermia Increases Neurotoxicity Associated with Novel Methcathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.who.int [cdn.who.int]
- 8. Neurochemical and Cardiovascular Effects of 4-Chloro Ring-Substituted Synthetic Cathinones in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abpbio.com [abpbio.com]
- 10. Behavioral Effects of 4-CMC and 4-MeO-PVP in DBA/2J Mice After Acute and Intermittent Administration and Following Withdrawal from Intermittent 14-Day Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Carrier-mediated release of serotonin by 3,4-methylenedioxymethamphetamine: implications for serotonin-dopamine interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 20. mpbio.com [mpbio.com]
A Comparative Analysis of the Pharmacological Potency of 3-Chloromethcathinone (3-CMC) and Mephedrone (4-MMC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological potency of 3-Chloromethcathinone (3-CMC) and the well-characterized synthetic cathinone (B1664624), mephedrone (B570743) (4-Methylmethcathinone or 4-MMC). The information presented herein is a synthesis of findings from various in vitro and in vivo studies, intended to offer an objective overview for research and drug development purposes.
Executive Summary
Both 3-CMC and mephedrone are psychoactive substances belonging to the synthetic cathinone class. Their primary mechanism of action involves the modulation of monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET).[1][2][3] They act as releasing agents and/or reuptake inhibitors of dopamine, serotonin, and norepinephrine, leading to an increase in the extracellular concentrations of these neurotransmitters in the brain.[1][2][3] While direct comparative studies are limited, available data suggests that 3-CMC and mephedrone exhibit distinct potency profiles at these transporters, which likely underlies differences in their pharmacological effects.
In Vitro Pharmacological Potency at Monoamine Transporters
The potency of 3-CMC and mephedrone at monoamine transporters has been characterized in vitro through neurotransmitter release and uptake inhibition assays. The following tables summarize the available quantitative data from various studies. It is important to note that these values were not obtained from a single, direct comparative study and thus should be interpreted with caution due to potential variations in experimental conditions.
Table 1: Monoamine Release Potency (EC50 values in nM)
| Compound | Dopamine (DA) Release EC50 (nM) | Serotonin (5-HT) Release EC50 (nM) | Norepinephrine (NE) Release EC50 (nM) | Reference(s) |
| 3-CMC | 26 | 211 | 19 | [4] |
| Mephedrone (4-MMC) | 49.1 - 51 | 118.3 - 122 | 58 - 62.7 | [5] |
Lower EC50 values indicate greater potency in inducing neurotransmitter release.
Table 2: Monoamine Transporter Uptake Inhibition Potency (IC50 values in µM)
| Compound | DAT IC50 (µM) | SERT IC50 (µM) | NET IC50 (µM) | Reference(s) |
| Mephedrone (4-MMC) | 5.9 | 19.3 | 1.9 | [6] |
Lower IC50 values indicate greater potency in inhibiting transporter uptake. Data for 3-CMC uptake inhibition was not available in the reviewed literature.
Based on the available data for neurotransmitter release, 3-CMC appears to be a more potent dopamine and norepinephrine releaser than mephedrone, while mephedrone is a more potent serotonin releaser. A World Health Organization report noted that the effects of 4-chloromethcathinone (4-CMC) are similar to those of mephedrone with nearly identical potency, and that the potency and effects of 3-CMC and 4-CMC appear to be similar, suggesting an indirect relationship in their potencies.[7] One study also reported a dopamine transporter selectivity ratio of 8.8 for 3-CMC.[8]
In Vivo Pharmacological Effects
Locomotor Activity:
In vivo studies in rodents are commonly used to assess the stimulant properties of psychoactive substances. Both 3-CMC and mephedrone have been shown to induce hyperlocomotion. Studies in mice have demonstrated that 3-CMC produces a dose-dependent increase in spontaneous horizontal locomotor activity.[8]
Signaling Pathways
The primary signaling event initiated by both 3-CMC and mephedrone is the elevation of extracellular monoamine levels through their interaction with DAT, SERT, and NET. This modulation of neurotransmitter levels in the synapse leads to the activation of their respective postsynaptic receptors, triggering downstream intracellular signaling cascades.
Beyond their primary targets, some synthetic cathinones have been shown to induce neurotoxic effects through pathways involving mitochondrial dysfunction. This can lead to an increase in intracellular calcium (Ca2+) levels and the activation of effector caspases, such as caspase-3 and caspase-7, ultimately resulting in apoptotic cell death in neuronal cells.[9][10]
References
- 1. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Cathinones: A Brief Overview of Overviews with Applications to the Forensic Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-CMC - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 5. benchchem.com [benchchem.com]
- 6. The profile of mephedrone on human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower potency at the vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.who.int [cdn.who.int]
- 8. Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Cathinones Induce Cell Death in Dopaminergic SH-SY5Y Cells via Stimulating Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Cathinones Induce Cell Death in Dopaminergic SH-SY5Y Cells via Stimulating Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: Cross-Reactivity of 3-Chlorocathinone Hydrochloride in Cathinone Immunoassays
For Immediate Release
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The proliferation of novel psychoactive substances (NPS) presents a significant analytical challenge in clinical and forensic toxicology. Among these, synthetic cathinones, often sold as "bath salts," are a prominent class of stimulants. Their diverse and evolving chemical structures can lead to unpredictable cross-reactivity with established drug-of-abuse immunoassays, potentially resulting in false-positive or false-negative results. This guide provides a focused comparison of the cross-reactivity of 3-Chlorocathinone hydrochloride (3-CMC) and other synthetic cathinones in commonly used immunoassay platforms, supported by available experimental data.
Quantitative Cross-Reactivity Data
The cross-reactivity of synthetic cathinones is highly dependent on the specific compound, the immunoassay platform, and the target analyte of the assay. Data on the cross-reactivity of 3-Chlorocathinone is limited, but available studies highlight the potential for significant interference, particularly in assays targeting MDMA.
| Analyte | Immunoassay Platform | Target Analyte | Concentration of Analyte | Result | Reference |
| 3-Chloromethcathinone (3-CMC) | EMIT® | MDMA | 100 µg/mL | False-Positive | [1][2] |
| Cathinone (B1664624) Derivatives | ELISA (Randox Mephedrone/Methcathinone kit) | Mephedrone/Methcathinone | As low as 150 ng/mL | Positive | [3] |
| β-keto Amphetamines (Cathinone Class) | Microgenics DRI® Ecstasy | Amphetamine/MDMA | 100 µg/mL | 19% Positive Rate | [4] |
| β-keto Amphetamines (Cathinone Class) | Siemens/Syva® EMIT®II Plus Amphetamines | Amphetamines | 100 µg/mL | 43% Positive Rate | [4] |
| β-keto Amphetamines (Cathinone Class) | CEDIA® DAU Amphetamine/Ecstasy | Amphetamine/MDMA | 100 µg/mL | 57% Positive Rate | [4] |
It is crucial to note that many cathinone analogs exhibit low to negligible cross-reactivity with standard amphetamine and methamphetamine assays, especially at lower concentrations. However, some, like 3-CMC, can produce positive results, particularly at high concentrations, in assays for structurally similar compounds like MDMA.[1][2]
Experimental Protocols
Accurate assessment of cross-reactivity is essential for interpreting immunoassay results. The following is a generalized protocol for determining the cross-reactivity of a compound like this compound in a competitive immunoassay.
Objective: To determine the concentration of a test compound (e.g., 3-Chlorocathinone HCl) that produces a result equivalent to the cutoff concentration of the target analyte in a specific immunoassay.
Materials:
-
Immunoassay kit (e.g., EMIT®, CEDIA®, ELISA) for the target drug class (e.g., amphetamines, MDMA).
-
Certified reference material of the test compound (3-Chlorocathinone HCl) and the target analyte.
-
Drug-free human urine.
-
Calibrators and controls provided with the immunoassay kit.
-
Appropriate laboratory equipment (e.g., automated immunoassay analyzer, microplate reader for ELISA).
Procedure:
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of the test compound in a suitable solvent (e.g., methanol, deionized water).
-
Preparation of Spiked Samples: Serially dilute the stock solution in drug-free human urine to create a range of concentrations of the test compound. The concentration range should bracket the expected cross-reactivity level.
-
Immunoassay Analysis:
-
Calibrate the immunoassay instrument according to the manufacturer's instructions using the provided calibrators.
-
Run the kit controls to ensure the assay is performing within acceptable limits.
-
Analyze the series of spiked urine samples.
-
-
Data Analysis:
-
Determine the concentration of the test compound that produces a signal equivalent to the assay's cutoff calibrator.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Test Compound Producing Cutoff Response) x 100
-
Visualizing the Process
To better understand the experimental workflow and the underlying principles of immunoassay cross-reactivity, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Underreporting of synthetic cathinone poisoning with clinical immunoassays: An experimental and observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
structure-activity relationship studies of substituted chlorocathinones
A Comparative Guide to the Structure-Activity Relationships of Substituted Chlorocathinones
This guide provides an objective comparison of substituted chlorocathinones, a prominent class of new psychoactive substances (NPS). By examining their structure-activity relationships (SAR), this document aims to illuminate how specific chemical modifications influence their pharmacological and toxicological profiles. The content is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds.
Introduction to Chlorocathinones
Substituted cathinones are synthetic derivatives of cathinone (B1664624), the primary psychoactive alkaloid in the khat plant (Catha edulis). The addition of a chlorine atom to the phenyl ring creates a subclass known as chlorocathinones. These compounds, like other synthetic cathinones, primarily exert their effects by modulating the function of monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT).[1]
Understanding the SAR of these molecules is critical for predicting the pharmacological effects, abuse potential, and neurotoxicity of newly emerging analogues.[2] Key structural features, such as the position of the chlorine atom on the aromatic ring, the length of the alkyl chain on the α-carbon, and the nature of the substituent on the terminal amine, significantly impact their action as either monoamine reuptake inhibitors or releasing agents.[2][3]
Caption: General chemical structure of cathinone highlighting the key sites for substitution.
Mechanism of Action at Monoamine Transporters
Substituted chlorocathinones function as psychostimulants by increasing extracellular levels of dopamine, norepinephrine, and serotonin. This is achieved through two primary mechanisms at the transporter level:
-
Transporter Inhibition (Blockade): These compounds bind to the transporter protein, blocking the reuptake of neurotransmitters from the synaptic cleft. This mechanism is similar to that of cocaine. Cathinones with bulky N-substituents, such as a pyrrolidine (B122466) ring, typically act as potent inhibitors.[4]
-
Transporter Substrate (Releaser): These compounds are transported into the presynaptic neuron by the transporter. Once inside, they induce a reversal of the transporter's function, causing the release of neurotransmitters from the neuron into the synapse.[4] This "reverse transport" is characteristic of amphetamines. Cathinones with smaller N-alkyl groups, like a methyl group, tend to be releasing agents.[5][6]
The distinction between an inhibitor and a releaser is a critical aspect of their SAR and dictates their unique psychoactive effects.
Quantitative Data: In Vitro Pharmacology
The following tables summarize the in vitro activity of various 4-chloro-substituted cathinones compared to the well-studied cathinone, mephedrone. The data illustrates how modifications to the α-carbon and amino group alter their potency and mechanism at DAT, NET, and SERT.
Table 1: Monoamine Transporter Uptake Inhibition Potency (IC₅₀, nM)
This table presents the concentration of each compound required to inhibit 50% of the monoamine uptake by its respective transporter. Lower values indicate greater potency.
| Compound | Abbreviation | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Primary Action |
| 4-Methylmethcathinone | Mephedrone | 467 | 513 | 1297 | Substrate/Releaser |
| 4-Chloromethcathinone | 4-CMC | 333 | 496 | 1083 | Substrate/Releaser |
| 4-Chloroethcathinone | 4-CEC | 2750 | 2580 | 338 | Substrate (SERT only) |
| 4-Chloro-α-pyrrolidinopropiophenone | 4-CαPPP | 126 | 215 | >10,000 | Uptake Inhibitor |
Data compiled from studies on rat brain synaptosomes.[5][6]
Table 2: Neurotransmitter Release Potency (EC₅₀, nM)
This table shows the concentration of each compound required to elicit 50% of the maximum neurotransmitter release. Data is only presented for compounds that act as substrates. "N/A" (Not Applicable) indicates the compound is an inhibitor and does not induce release.
| Compound | Abbreviation | DAT EC₅₀ (nM) | NET EC₅₀ (nM) | SERT EC₅₀ (nM) |
| 4-Methylmethcathinone | Mephedrone | 148 | 158 | 403 |
| 4-Chloromethcathinone | 4-CMC | 134 | 145 | 344 |
| 4-Chloroethcathinone | 4-CEC | >10,000 | >10,000 | 200 |
| 4-Chloro-α-pyrrolidinopropiophenone | 4-CαPPP | N/A | N/A | N/A |
Data compiled from studies on rat brain synaptosomes.[5][6]
Structure-Activity Relationship Analysis
Aromatic Ring: Position of the Chlorine Atom
The position of the chlorine atom (ortho, meta, or para) on the phenyl ring influences cytotoxicity and, to a lesser extent, transporter activity.
-
4-Chloro (para) Substitution: As seen with 4-CMC, this substitution results in a potent substrate at all three monoamine transporters, with a pharmacological profile very similar to mephedrone.[5][6]
-
3-Chloro (meta) Substitution: 3-Chloromethcathinone (3-CMC) also acts as a substrate-type releaser at DAT, NET, and SERT.[7]
-
Cytotoxicity: Studies on differentiated SH-SY5Y neuroblastoma cells have shown that the chlorine position affects cytotoxicity. For instance, among chloromethcathinone isomers, cytotoxicity can vary, highlighting the importance of regioisomer differentiation.[8]
α-Carbon and Amino Group Substitutions: The Releaser vs. Inhibitor Switch
The most dramatic SAR effects are observed with modifications to the α-carbon and the nitrogen atom.
-
N-Methyl Group (e.g., 4-CMC): The presence of a small N-methyl group allows the compound to act as a transporter substrate, inducing neurotransmitter release. 4-CMC functions as a potent releaser at DAT, NET, and SERT, much like mephedrone.[4][5]
-
N-Ethyl Group (e.g., 4-CEC): Extending the N-alkyl chain from methyl to ethyl decreases potency at DAT and NET, turning 4-CEC into a low-potency uptake inhibitor at these sites. However, it remains a substrate at SERT.[5][6]
-
N-Pyrrolidine Ring (e.g., 4-CαPPP): Incorporating the nitrogen atom into a bulky pyrrolidine ring is a key structural feature that switches the mechanism of action from a substrate to a potent reuptake inhibitor. 4-CαPPP is an effective inhibitor at DAT and NET but has very little activity at SERT.[5][6] This profile is consistent with other pyrrolidinophenone-type cathinones.[9]
Caption: SAR logic: How N-group substitution dictates the mechanism of action.
Experimental Protocols
The data presented in this guide are derived from established in vitro assays. The following are detailed methodologies for key experiments.
Protocol 1: Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.
-
Cell Culture: Human Embryonic Kidney 293 (HEK 293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter are plated in 96-well plates and grown to confluence.[1]
-
Assay Procedure:
-
Cells are washed with Krebs-HEPES buffer.
-
Cells are pre-incubated with various concentrations of the test compound (e.g., 4-CMC) or a reference inhibitor.
-
A fixed concentration of a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to each well.[5]
-
The plates are incubated for a short period (e.g., 10-15 minutes) at room temperature or 37°C to allow for transporter-mediated uptake.
-
-
Termination and Measurement: Uptake is terminated by rapidly washing the cells with ice-cold buffer. The cells are then lysed, and the amount of radioactivity taken up is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀ value).
Caption: Experimental workflow for an in vitro neurotransmitter uptake inhibition assay.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and is commonly used to determine the cytotoxicity of compounds.[10]
-
Cell Culture: A relevant cell line, such as the human neuroblastoma SH-SY5Y line, is seeded in 96-well plates and allowed to adhere.[8] For neurotoxicity studies, cells are often differentiated into a neuron-like phenotype.
-
Compound Treatment: Cells are exposed to a range of concentrations of the test chlorocathinone for a specified period (e.g., 24 or 48 hours). A vehicle control is included.[8]
-
MTT Addition: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[10]
-
Solubilization: The culture medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader (typically at 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle control. The concentration that causes 50% cell death (LC₅₀) is calculated.
Conclusion
The structure-activity relationships of substituted chlorocathinones are well-defined and critically dependent on the nature of the substituents at the amino and α-carbon positions.
-
Chlorine substitution on the phenyl ring maintains the core activity of the parent cathinone, with compounds like 4-CMC and 3-CMC acting as potent, non-selective monoamine releasers, similar to mephedrone.
-
The N-alkyl substituent is the primary determinant of the mechanism of action. Small groups (e.g., methyl) favor a substrate/releaser profile, while bulky groups (e.g., a pyrrolidine ring) switch the compound to a reuptake inhibitor.
-
Lengthening the N-alkyl chain (e.g., from methyl to ethyl in 4-CEC) can decrease potency at DAT and NET while retaining activity at SERT.
This predictable SAR framework is invaluable for forecasting the pharmacological properties of new chlorocathinone derivatives encountered in forensic and clinical settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neurochemical and Cardiovascular Effects of 4-Chloro Ring-Substituted Synthetic Cathinones in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurochemical and Cardiovascular Effects of 4-Chloro Ring-Substituted Synthetic Cathinones in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. euda.europa.eu [euda.europa.eu]
- 8. mdpi.com [mdpi.com]
- 9. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
validation parameters for analytical procedures according to international guidelines
A Comparative Guide to Validation Parameters for Analytical Procedures
For Researchers, Scientists, and Drug Development Professionals
The validation of an analytical procedure is a critical process in pharmaceutical development and manufacturing, ensuring that a method is suitable for its intended purpose.[1][2] International regulatory bodies, including the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established guidelines that, while largely harmonized, contain nuances. This guide provides a comparative overview of the core validation parameters, their acceptance criteria, and typical experimental protocols as mandated by these influential organizations.
Recent updates, such as the ICH Q2(R2) guideline, have been adopted by agencies like the FDA and EMA to provide a more robust framework for validation.[3][4][5][6] The primary objective across all guidelines is to demonstrate that an analytical procedure is fit for its intended use, providing reliable, consistent, and accurate data.[2][7][8]
Core Validation Parameters: A Comparative Overview
An analytical method's validation is assessed through a series of performance characteristics. The most common parameters include specificity, accuracy, precision, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[9][10][11] The applicability of each parameter depends on the type of analytical procedure, which is generally categorized into identification tests, quantitative tests (for assays or impurities), and limit tests for impurities.[8][12]
The following table summarizes the typical requirements and acceptance criteria for key validation parameters. It's important to note that while the ICH guidelines form the basis for both FDA and EMA requirements, specific acceptance criteria can be project- and product-dependent and should be predefined in a validation protocol.[2][4]
| Validation Parameter | ICH Q2(R2) / FDA / EMA Guideline Summary | Typical Acceptance Criteria |
| Specificity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][9] For stability-indicating methods, this involves demonstrating separation from degradation products.[13] | No interference at the retention time of the analyte. For chromatographic methods, peak purity should be demonstrated. |
| Accuracy | The closeness of test results to the true value. It's typically assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each).[9] | Assay: Typically 98.0% - 102.0% recovery of the analyte. Impurities: Recovery should be assessed at the impurity specification level. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is evaluated at three levels: 1. Repeatability: Precision under the same operating conditions over a short interval. 2. Intermediate Precision: Within-laboratory variations (e.g., different days, analysts, equipment).[8] 3. Reproducibility: Between-laboratory precision (required if the method is intended for use in multiple labs). | Assay: RSD ≤ 1.0% Impurities (Quantitative): RSD ≤ 5.0% (can be higher for trace levels). |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8][12] It is typically evaluated by visual inspection of a plot of signals as a function of analyte concentration and by appropriate statistical methods. | Correlation coefficient (r) ≥ 0.995 or coefficient of determination (R²) ≥ 0.99.[9] The y-intercept should be minimal. |
| Range | The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8] | Assay: 80% to 120% of the test concentration.[8][9] Content Uniformity: 70% to 130% of the test concentration. Impurities: From the reporting level to 120% of the specification.[12] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined by visual evaluation, signal-to-noise ratio (typically 3:1), or statistical methods based on the standard deviation of the response and the slope. | Signal-to-Noise ratio of approximately 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8][12] It can be determined by visual evaluation, signal-to-noise ratio (typically 10:1), or statistical methods. | Signal-to-Noise ratio of approximately 10:1. Precision (RSD) at the LOQ should be appropriate for the intended analysis. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8] It provides an indication of its reliability during normal usage. Robustness testing is now often considered during method development.[4] | System suitability specifications must be met under all varied conditions. |
Experimental Protocols and Methodologies
Detailed protocols for each validation parameter are crucial for ensuring the reproducibility and reliability of the results. A validation protocol outlining the procedures and acceptance criteria should be established before conducting the experiments.[4][13]
Workflow for Method Validation
The overall process of analytical method validation follows a logical sequence, starting from defining the method's purpose to its final approval and implementation.
Caption: A typical workflow for analytical method validation.
Protocol for Determining Accuracy
-
Objective: To determine the closeness of the measured value to the true value for the drug substance or drug product.
-
Procedure (for Assay):
-
Prepare a placebo (matrix) of the drug product.
-
Spike the placebo with known concentrations of the active pharmaceutical ingredient (API) at three levels across the specified range (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the nine samples using the analytical procedure.
-
Calculate the percent recovery for each sample.
-
-
Calculation:
-
% Recovery = (Measured Concentration / Theoretical Concentration) * 100
-
-
Acceptance Criteria: The mean percent recovery should be within a predefined range, typically 98.0% to 102.0%.
Protocol for Determining Precision (Repeatability and Intermediate Precision)
-
Objective: To assess the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Procedure for Repeatability:
-
Prepare a minimum of six independent test samples at 100% of the test concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) of the results.
-
-
Procedure for Intermediate Precision:
-
Repeat the repeatability study under different conditions. This typically involves varying the analyst, day, and/or instrument.
-
An experimental matrix design is encouraged to study these variations.[8]
-
Compare the results from the different conditions.
-
-
Calculation:
-
RSD (%) = (Standard Deviation / Mean) * 100
-
-
Acceptance Criteria: The RSD should not exceed a predefined limit (e.g., ≤ 1.0% for an assay).
Logical Relationship of Key Validation Parameters
Several validation parameters are intrinsically linked. For instance, the demonstration of linearity, accuracy, and precision over a certain span of concentrations collectively establishes the working range of the method.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. fda.gov [fda.gov]
- 4. propharmagroup.com [propharmagroup.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. database.ich.org [database.ich.org]
- 13. fda.gov [fda.gov]
A Comparative Analysis of 3-CMC and MDMA on Dopamine and Serotonin Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurochemical effects of 3-Chloromethcathinone (3-CMC) and 3,4-Methylenedioxymethamphetamine (MDMA), with a specific focus on their impact on dopamine (B1211576) (DA) and serotonin (B10506) (5-HT) levels. The information presented is based on available experimental data to assist in research and drug development.
Quantitative Data Comparison
The following table summarizes the effects of 3-CMC and MDMA on extracellular dopamine and serotonin levels. It is important to note that while quantitative in vivo microdialysis data for MDMA is available, similar specific percentage increases for 3-CMC are not as readily found in the current body of literature. The effects of 3-CMC are therefore described based on its known pharmacological profile as a monoamine transporter substrate.
| Compound | Dopamine (DA) Level Change | Serotonin (5-HT) Level Change | DA/5-HT Release Ratio | Methodological Context |
| 3-CMC | Potent Releaser/Reuptake Inhibitor | Releaser/Reuptake Inhibitor | Higher DA release relative to 5-HT[1] | In vitro studies on rat brain synaptosomes and cells expressing monoamine transporters.[2] In vivo effects are inferred from its action as a stimulant and comparison with related cathinones.[2][3] |
| MDMA | ▲ 235% of baseline | ▲ 911% of baseline | Higher 5-HT release relative to DA | In vivo microdialysis in the nucleus accumbens of awake rats following a 3 mg/kg subcutaneous dose. |
Mechanism of Action
Both 3-CMC and MDMA are psychoactive substances that exert their effects by interacting with monoamine transporters, specifically the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine (B1679862) transporter (NET).[1][2] They act as both reuptake inhibitors and releasing agents, leading to a significant increase in the extracellular concentrations of dopamine, serotonin, and norepinephrine in the synaptic cleft.[1][2]
MDMA has a higher affinity for SERT than for DAT, resulting in a more pronounced release of serotonin compared to dopamine.[4] This preferential action on the serotonin system is thought to be responsible for the characteristic entactogenic and empathogenic effects of MDMA.
Conversely, 3-CMC is reported to cause a greater release of dopamine in proportion to serotonin.[1] In vitro studies indicate that while 3-CMC interacts with both DAT and SERT, it shows a slight preference for the dopamine transporter.[5] This neurochemical profile aligns with its classification as a psychostimulant, with effects that are sometimes compared to those of cocaine and other amphetamines.
Experimental Protocols
The primary experimental method for quantifying the extracellular levels of neurotransmitters like dopamine and serotonin in the brain of a living animal is in vivo microdialysis .
In Vivo Microdialysis Protocol
Objective: To measure the extracellular concentrations of dopamine and serotonin in a specific brain region (e.g., nucleus accumbens, striatum) of a conscious, freely moving animal following the administration of a psychoactive substance.
Materials:
-
Stereotaxic apparatus for precise surgical implantation.
-
Microdialysis probes with a semipermeable membrane.
-
A syringe pump for controlled perfusion.
-
Artificial cerebrospinal fluid (aCSF) as the perfusion medium.
-
A fraction collector to gather dialysate samples.
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system for analyzing neurotransmitter concentrations.
-
Experimental animals (typically rats or mice).
Procedure:
-
Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the target brain region of the animal. The animal is then allowed a recovery period.
-
Probe Insertion and Equilibration: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). An equilibration period of several hours allows the tissue to stabilize.
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) to establish baseline neurotransmitter levels.
-
Drug Administration: The test compound (3-CMC or MDMA) is administered to the animal, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Post-Administration Collection: Dialysate samples continue to be collected at the same regular intervals for a specified period after drug administration to monitor changes in neurotransmitter levels.
-
Sample Analysis: The collected dialysate samples are analyzed using HPLC-ED. The system separates the neurotransmitters of interest, and the electrochemical detector quantifies their concentration in each sample.
-
Data Analysis: The neurotransmitter concentrations in the post-administration samples are expressed as a percentage of the average baseline concentration to determine the effect of the drug.
Visualizations
Signaling Pathways
The following diagrams illustrate the primary mechanism of action of 3-CMC and MDMA at the synaptic level.
Caption: MDMA's primary action on serotonin and dopamine transporters.
References
- 1. 3-Chloromethcathinone - Wikipedia [en.wikipedia.org]
- 2. euda.europa.eu [euda.europa.eu]
- 3. cdn.who.int [cdn.who.int]
- 4. A comparison of the physiological, behavioral, neurochemical and microglial effects of methamphetamine and 3,4-methylenedioxymethamphetamine in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Gauntlet: A Comparative Guide to Proficiency Testing for Novel Psychoactive Substances like 3-CEC
For researchers, scientists, and drug development professionals operating at the forefront of analytical toxicology, the accurate identification of novel psychoactive substances (NPS) is a constant challenge. The ever-evolving landscape of synthetic drugs, including cathinone (B1664624) derivatives like 3-Chloroethcathinone (3-CEC), necessitates rigorous quality assurance measures. Proficiency testing (PT) programs are a cornerstone of this quality assurance, providing an external and objective assessment of a laboratory's analytical performance. This guide offers a comparative overview of available PT schemes relevant to NPS identification, with a focus on providing the data-driven insights necessary for informed decision-making.
The rapid emergence of NPS, designed to mimic the effects of controlled substances while circumventing existing regulations, presents a significant hurdle for forensic and clinical laboratories. Ensuring the accuracy and reliability of analytical methods used to detect these compounds is paramount for public health and safety. Participation in a reputable PT program allows laboratories to benchmark their performance against their peers, identify potential areas for improvement, and demonstrate the robustness of their analytical methods.
Key Proficiency Testing Providers for NPS Analysis
Several organizations worldwide offer toxicology and forensic chemistry proficiency testing programs that may include novel psychoactive substances. While not all programs explicitly list 3-CEC in every round, they provide valuable challenges for the analytical methods used to identify synthetic cathinones and other NPS. The leading providers in this space include:
-
United Nations Office on Drugs and Crime (UNODC) : The UNODC's International Collaborative Exercises (ICE) program is a global proficiency test for national drug testing and toxicology laboratories. The program includes the analysis of seized materials and biological specimens, often featuring challenging, newly emerging NPS to assess the structure elucidation capabilities of participating laboratories[1][2][3][4][5].
-
LGC AXIO Proficiency Testing : LGC AXIO offers a comprehensive Toxicology (TOX) proficiency testing scheme. This program is designed for both clinical and forensic toxicology laboratories and includes a range of illicit drugs, prescription medications, and has been expanding to include NPS[6][7][8][9][10].
-
The Royal College of Pathologists of Australasia Quality Assurance Programs (RCPAQAP) : The RCPAQAP provides a Chemical Pathology program that assesses the performance of analytical procedures through peer group comparison. While broader in scope, it is a key quality assurance program for laboratories in the region and may include relevant toxicological analytes[11][12][13][14].
-
Austox : The Austox program offers both qualitative and quantitative schemes for drug testing in various biological matrices, including blood and urine. Their Forensic Toxicology Proficiency Testing Program is particularly relevant, with samples designed to reflect real-world forensic cases[15][16].
Comparative Overview of Proficiency Testing Programs
A direct comparison of these programs is multifaceted, as each has a slightly different focus and reporting structure. The following table summarizes the key features based on available information.
| Feature | UNODC ICE | LGC AXIO TOX | RCPAQAP Chemical Pathology | Austox Forensic Toxicology |
| Primary Focus | Global forensic drug testing, structure elucidation of NPS[1][2] | Clinical and forensic toxicology[6][7] | Clinical chemical pathology[11][12] | Forensic and clinical toxicology[15][16] |
| Sample Types | Seized materials, urine[3][4] | Blood, serum, urine[6][8] | Serum, plasma, other body fluids[11] | Blood, urine[15][16] |
| NPS Inclusion | Yes, frequently includes novel and challenging NPS[1][2] | Yes, includes NPS and synthetic cannabinoids[8] | May include relevant toxicology analytes[12] | Yes, includes substances relevant to forensic cases[15] |
| Data Reporting | Qualitative identification, summary of analytical techniques used[1][2] | Quantitative and qualitative data, z-scores, performance summaries[8] | Quantitative results, comparison with peer groups, performance summaries[11] | Quantitative and qualitative results, statistical analysis of performance[15] |
| Frequency | Biannual[3] | Multiple rounds per year[6] | Multiple rounds per year[13] | Biannual[15] |
Experimental Protocols and Methodologies
The specific experimental protocols for a proficiency test are provided to participating laboratories along with the test samples. These protocols typically outline the requirements for sample handling, storage, and the deadline for the submission of results. While the detailed step-by-step analytical procedures are left to the discretion of the individual laboratory to reflect their routine methods, the PT provider will specify the scope of the analysis (e.g., identification and/or quantification of specific substances).
A general workflow for a laboratory participating in an NPS proficiency test is as follows:
References
- 1. unodc.org [unodc.org]
- 2. unodc.org [unodc.org]
- 3. The UNODC International Collaborative Exercises (ICE) programme | Global Coalition to Address Synthetic Drug Threats [globalcoalition.us]
- 4. unodc.org [unodc.org]
- 5. unodc.org [unodc.org]
- 6. Toxicology (TOX) Proficiency Testing | LGC Standards [lgcstandards.com]
- 7. Toxicology (TOX) Reference Materials | LGC Standards [lgcstandards.com]
- 8. dl.novachem.com.au [dl.novachem.com.au]
- 9. lgcstandards-assets.s3-eu-west-1.amazonaws.com [lgcstandards-assets.s3-eu-west-1.amazonaws.com]
- 10. Proficiency Testing Programmes and PT Schemes | LGC Standards [lgcstandards.com]
- 11. dataanalysis.rcpaqap.com.au [dataanalysis.rcpaqap.com.au]
- 12. rcpaqap.com.au [rcpaqap.com.au]
- 13. myqapdocs.s3.amazonaws.com [myqapdocs.s3.amazonaws.com]
- 14. Safe reading of chemical pathology reports: the RCPAQAP Report Assessment Survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Forensic Toxicology [austox.com]
- 16. Urine Toxicology [austox.com]
neurochemical comparison of 3-Fluoroethcathinone (3-FEC) and mephedrone
A Comparative Analysis of Monoamine Transporter Interactions and Neurotransmitter Release Dynamics for Researchers and Drug Development Professionals
In the rapidly evolving landscape of psychoactive substance research, a detailed understanding of the neurochemical mechanisms of novel compounds is paramount. This guide provides a comparative analysis of 3-Fluoroethcathinone (3-FEC) and the well-characterized synthetic cathinone, mephedrone (B570743) (4-methylmethcathinone). Both substances are central nervous system stimulants that primarily exert their effects by modulating dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE) neurotransmitter systems.[1] This comparison, supported by available experimental data, aims to elucidate their distinct neurochemical profiles, which is crucial for predicting their pharmacological effects, abuse potential, and neurotoxicity.
At a Glance: Key Neurochemical Distinctions
Both 3-FEC and mephedrone are understood to act as monoamine transporter substrates. This means they are transported into presynaptic neurons and trigger the reverse transport, or efflux, of neurotransmitters from the neuron into the synapse.[1] This mechanism results in a rapid elevation of extracellular dopamine, serotonin, and norepinephrine levels.
Quantitative Neurochemical Data
The following tables summarize the available in vitro data for 3-FEC and mephedrone, focusing on their interaction with the dopamine, serotonin, and norepinephrine transporters. It is important to exercise caution when making direct comparisons due to potential variations in experimental conditions across different studies.
Table 1: Monoamine Transporter Uptake Inhibition (IC₅₀ values in µM)
| Compound | DAT IC₅₀ (µM) | SERT IC₅₀ (µM) | NET IC₅₀ (µM) | Reference |
| 3-Fluoroethcathinone (3-FEC) | Data Not Available | Data Not Available | Data Not Available | [3] |
| Mephedrone | 5.9 | 19.3 | 1.9 | [3] |
Lower IC₅₀ values indicate greater potency in inhibiting transporter uptake.
Table 2: Monoamine Release (EC₅₀ values in nM)
| Compound | DA Release EC₅₀ (nM) | 5-HT Release EC₅₀ (nM) | NE Release EC₅₀ (nM) | Reference |
| 3-Fluoroethcathinone (3-FEC) | 49.9 (relative to methcathinone) | 1460 | Data Not Available | [3] |
| Mephedrone | 49.1 - 51 | 118.3 - 122 | 58 - 62.7 | [3] |
Lower EC₅₀ values indicate greater potency in inducing neurotransmitter release.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in this guide. Specific parameters may vary between individual studies.
Monoamine Transporter Binding Assay (Competitive Inhibition)
This assay is employed to determine the binding affinity (Kᵢ) of a test compound for a specific monoamine transporter.
Principle: The assay measures the ability of an unlabeled test compound (e.g., 3-FEC or mephedrone) to compete with a radiolabeled ligand for binding to the target transporter.
Detailed Methodology:
-
Membrane Preparation:
-
Cell lines (e.g., HEK-293) stably expressing the human dopamine, serotonin, or norepinephrine transporter are cultured and harvested.
-
The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
-
Incubation:
-
The prepared cell membranes are incubated in assay tubes with:
-
A specific radioligand at a concentration near its Kd value (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET).
-
Varying concentrations of the unlabeled test compound.
-
A high concentration of a known inhibitor (e.g., cocaine for DAT) to determine non-specific binding.
-
-
The incubation is typically carried out for a set time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 4°C).
-
-
Filtration:
-
The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold buffer to remove any unbound radioactivity.
-
-
Quantification and Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis.
-
The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
-
In Vitro Neurotransmitter Release Assay (Synaptosome Superfusion)
This assay quantifies the ability of a compound to induce the release of monoamines from presynaptic nerve terminals.
Principle: Synaptosomes, which are isolated nerve terminals, are preloaded with a radiolabeled neurotransmitter. The ability of the test compound to evoke the release of this radiolabeled neurotransmitter is then measured.
Detailed Methodology:
-
Synaptosome Preparation:
-
Specific brain regions rich in the desired monoamine (e.g., striatum for dopamine) are dissected from rodent brains.
-
The tissue is homogenized in a buffered sucrose (B13894) solution.
-
The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.
-
-
Preloading with Radiolabeled Neurotransmitter:
-
The prepared synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to allow for uptake into the nerve terminals.
-
-
Superfusion:
-
The preloaded synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer at a constant flow rate.
-
Fractions of the superfusate are collected at regular intervals to establish a baseline of spontaneous neurotransmitter release.
-
-
Compound Administration and Release Measurement:
-
After establishing a stable baseline, the superfusion buffer is switched to one containing varying concentrations of the test compound (3-FEC or mephedrone).
-
The collection of superfusate fractions continues during and after the administration of the test compound.
-
-
Quantification and Data Analysis:
-
The amount of radioactivity in each collected fraction is determined by scintillation counting.
-
The release of the radiolabeled neurotransmitter is expressed as a percentage of the total radioactivity present in the synaptosomes at the time of stimulation.
-
The concentration of the test compound that produces a half-maximal release (EC₅₀) is calculated using non-linear regression analysis of the dose-response curve.
-
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of monoamine transporter substrates like 3-FEC and mephedrone.
Caption: Comparison of 3-FEC and mephedrone's potency to release monoamines.
References
Safety Operating Guide
Proper Disposal of 3-Chlorocathinone Hydrochloride: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling 3-Chlorocathinone hydrochloride (3-CMC HCl) must adhere to stringent disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. As a halogenated cathinone (B1664624) and a controlled substance in many jurisdictions, 3-CMC HCl requires a specialized waste management approach that differs significantly from standard chemical disposal. Improper disposal can lead to environmental contamination and legal repercussions.
This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound, consolidating best practices from safety data sheets, environmental health and safety guidelines, and regulatory requirements.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound and to strictly follow all institutional and local regulations governing hazardous and controlled substance waste management.
Personal Protective Equipment (PPE): When handling this compound for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat or chemical-resistant apron.
Engineering Controls: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedure
The disposal of this compound is managed as a controlled, halogenated hazardous waste. The primary and recommended method of disposal is through a licensed hazardous waste disposal facility, often coordinated through your institution's Environmental Health and Safety (EHS) department.
-
Segregation: It is critical to segregate waste containing this compound from all other waste streams.
-
Do not mix with non-halogenated organic solvents.
-
Do not mix with acids, bases, or other reactive chemicals.
-
Keep solids and liquids in separate, designated waste containers.
-
-
Waste Categorization: Determine the category of the 3-CMC HCl waste.
-
Unused or Expired Product: Pure, unadulterated 3-CMC HCl that is no longer needed.
-
Grossly Contaminated Materials: Items heavily contaminated with 3-CMC HCl, such as significant spills absorbed with inert material.
-
Sharps and Minimally Contaminated Labware: Syringes, needles, and empty vials with non-recoverable trace amounts. Residual amounts of non-recoverable waste may remain in used containers; these can often be discarded in a biohazard sharps container after the container balance is zeroed out on the usage log[1].
-
Aqueous Solutions: Solutions containing 3-CMC HCl. Note that this substance is considered slightly hazardous to water and must not be disposed of down the drain[2].
-
-
Containerization and Labeling:
-
Use only approved, chemically compatible hazardous waste containers.
-
The container must be accurately and clearly labeled with its contents. The label should include:
-
The full chemical name: "this compound"
-
The appropriate hazard pictograms (e.g., Harmful/Irritant).
-
The words "Hazardous Waste."
-
An accumulation start date.
-
-
For controlled substances, additional labeling may be required, such as "To Be Disposed," "Do Not Use," or "Expired"[1].
-
-
Storage:
-
Store the sealed waste container in a designated, secure satellite accumulation area.
-
If 3-CMC HCl is a DEA-scheduled substance at your institution, the waste must be stored in a securely locked and substantially constructed cabinet or safe, segregated from the active inventory[1].
-
-
Documentation:
-
Maintain meticulous records of the disposal of controlled substances, as required by the DEA and institutional policies.
-
For recoverable quantities of expired or unwanted controlled substances, a transfer of the material to a reverse distributor is necessary[3][4]. This process requires specific paperwork, such as a DEA Form 222 for Schedule I and II substances, to be completed upon pickup[1][3].
-
All disposal records must be kept for a minimum of two to five years, depending on regulations[3][4].
-
-
Disposal Request and Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, including its chemical composition and quantity.
-
Do not attempt to transport the waste off-site yourself.
-
Quantitative Data Summary
| Parameter | Guideline/Regulation | Source |
| Record Retention | Minimum of 2-5 years for controlled substance disposal records. | [3][4] |
| Disposal Method | Transfer to a licensed reverse distributor for destruction. | [1][3][4] |
| Aqueous Disposal | Prohibited for undiluted product or large quantities in sewers or groundwater. | [2] |
Experimental Protocols
The primary "experimental protocol" for disposal involves high-temperature incineration by a licensed hazardous waste facility. This process is designed to achieve the complete destruction of halogenated organic compounds. The combustion of chlorinated hydrocarbons is a well-established method for managing such hazardous wastes, ensuring their conversion to less harmful substances like carbon dioxide, water, and hydrogen chloride, which is then scrubbed from the emissions[5][6][7][8].
Mandatory Visualization
References
- 1. research-compliance.umich.edu [research-compliance.umich.edu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. k-state.edu [k-state.edu]
- 4. Controlled Substance Waste [ehs.tcu.edu]
- 5. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Chlorinated/Fluorinated Hydrocarbon Thermal Oxidizer Systems | John Zink [johnzink.com]
Personal protective equipment for handling 3-Chlorocathinone hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Chlorocathinone hydrochloride (3-CMC). Adherence to these protocols is essential to minimize exposure and ensure a safe laboratory environment. The information compiled is based on safety data sheets and guidelines for handling potent psychoactive compounds.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a psychoactive substance with potential health risks. One safety data sheet (SDS) for the substance indicates it causes serious eye irritation.[1] An SDS for a certified reference material (CRM) solution of 3-CMC classifies it as highly flammable and toxic if swallowed, in contact with skin, or inhaled, and notes that it causes damage to the central nervous system and visual organs.[2] Therefore, a comprehensive personal protective equipment ensemble is mandatory.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves is recommended.[3] | Provides a robust barrier against dermal absorption.[3] Double-gloving minimizes risk if the outer glove is breached.[3] Powder-free gloves prevent aerosolization of particles.[3] |
| Gown/Lab Coat | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[3] A chemical-resistant coat is also an option. | Protects the body and personal clothing from contamination.[3] The design ensures maximum coverage.[3] |
| Eye & Face Protection | Safety goggles or a full-face shield should be worn.[1][3] | Protects the eyes and face from splashes or airborne particles of the compound.[3] |
| Respiratory Protection | For handling powder or in situations with a high risk of aerosolization, a minimum of an N100, R100, or P100 disposable filtering facepiece respirator is advised.[3] A powered air-purifying respirator (PAPR) may be necessary for higher-risk situations.[3] | Prevents inhalation of the compound. |
| Shoe Covers | Disposable shoe covers.[3] | Prevents tracking of contamination out of the laboratory.[3] |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is critical to prevent contamination and exposure.
1. Preparation and Engineering Controls:
-
All work with this compound should be carried out in a designated area, such as a chemical fume hood, to prevent inhalation of dust or fumes.
-
Ensure the fume hood has sufficient airflow and is functioning correctly.
-
Handle the substance in a manner that minimizes the formation of dust and aerosols.
-
Keep the compound away from sources of ignition and take precautionary measures against static discharge.[1]
2. Donning PPE: A structured approach to putting on PPE is crucial to avoid contamination.
-
Gown: Put on the disposable gown, ensuring it is securely fastened at the back.[3]
-
Respiratory Protection: Don the appropriate respirator.
-
Eye and Face Protection: Put on safety goggles or a face shield.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the gown sleeves.[3] Then, don the second pair of gloves.
3. Handling the Compound:
-
Once PPE is donned, proceed with the experimental work within the fume hood.
-
Avoid prolonged or repeated exposure.[1]
4. Doffing PPE: The removal of PPE must be done carefully to prevent cross-contamination.
-
Outer Gloves: Remove and discard the outer pair of gloves.
-
Gown: Remove the gown, turning it inside out as it is removed.
-
Inner Gloves: Remove and discard the inner pair of gloves.
-
Eye and Face Protection: Remove the face shield or goggles.
-
Respiratory Protection: Remove the respirator.
-
Wash hands thoroughly with soap and water after removing all PPE.[1]
Emergency Plan: Spills and Exposure
Immediate and appropriate action is necessary in the event of an accidental spill or exposure.
1. Chemical Spill Response:
-
Minor Spill:
-
Evacuate personnel to a safe area.[4]
-
Ensure adequate ventilation.[4]
-
Wear appropriate PPE, including respiratory protection.[4]
-
Absorb the spill with an inert, non-combustible material such as sand, diatomite, or universal binders.[2]
-
Collect the absorbed material and place it in a designated, labeled, and sealed hazardous waste container for disposal.[2][3]
-
-
Major Spill:
Caption: Workflow for handling a chemical spill.
2. Personnel Exposure Procedures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][6]
-
Skin Contact: Immediately remove all contaminated clothing.[2][7] Wash the affected skin area with soap and plenty of water.[4][7] Seek medical attention if irritation persists.[7]
-
Inhalation: Move the exposed individual to fresh air at once.[4][7] If breathing has stopped or is irregular, provide artificial respiration.[2][7] Seek immediate medical attention.[2][4][7]
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4][8]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
PPE and Consumables: Immediately after doffing, place all used disposable PPE (gloves, gown, shoe covers, respirator) and any other contaminated lab supplies into a designated, clearly labeled, and sealed hazardous waste container.[3]
-
Chemical Waste: Dispose of unused or contaminated this compound in accordance with local, state, and federal regulations. This should be done through an approved waste disposal plant.[8] Do not dispose of it down the drain or in the regular trash.
Risk-Based PPE Selection
The level of PPE should be determined by a risk assessment of the specific procedure being performed.
Caption: Decision-making for PPE selection.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. hdsupplysolutions.com [hdsupplysolutions.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
